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  • Product: 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide
  • CAS: 749907-01-5

Core Science & Biosynthesis

Foundational

Mechanism of action of Propisochlor herbicide

An In-Depth Technical Guide to the Mechanism of Action of Propisochlor Authored by a Senior Application Scientist Propisochlor, a member of the chloroacetamide chemical family, is a selective, pre-emergence herbicide wid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Propisochlor

Authored by a Senior Application Scientist

Propisochlor, a member of the chloroacetamide chemical family, is a selective, pre-emergence herbicide widely utilized for the control of annual grasses and certain broadleaf weeds in a variety of agricultural crops.[1][2] Its efficacy is rooted in a specific and potent mechanism of action that targets a fundamental biochemical pathway in susceptible plants. This guide provides a detailed technical overview of the molecular and physiological processes disrupted by propisochlor, offering insights for researchers and professionals in the fields of agricultural science and drug development. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which leads to a cascade of events culminating in the failure of seedling establishment and growth.

Introduction and Chemical Profile

Propisochlor (IUPAC name: 2-chloro-6'-ethyl-N-isopropoxymethylacet-ortho-toluidide) is a systemic herbicide primarily absorbed by the shoots of germinating plants and, to a lesser extent, by the roots.[1][3] As a pre-emergence herbicide, its application is timed before weed seeds germinate, ensuring the active ingredient is present in the upper soil layer to affect emerging seedlings.[2]

Table 1: Chemical and Physical Properties of Propisochlor

PropertyValueSource
Chemical Formula C₁₅H₂₂ClNO₂[4]
Molar Mass 283.80 g/mol [3]
CAS Number 86763-47-5[1][3]
Water Solubility 184 mg/L at 20°C[1]
Vapor Pressure 1.1 × 10⁻³ Pa at 20°C[1]
Mode of Action Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis[1][4]

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The core mechanism of propisochlor's herbicidal activity is the disruption of cell division by interfering with the synthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are crucial for several aspects of plant growth and development. They are essential precursors for the biosynthesis of vital cellular components, including:

  • Cell Membranes: Proper formation and function of cellular membranes depend on a specific composition of lipids, including those derived from VLCFAs.[1]

  • Cuticular Waxes: The protective waxy layer on the plant cuticle, which prevents water loss and protects against environmental stress, is primarily composed of VLCFA derivatives.[5]

  • Suberin: This complex polymer, found in root endodermis and other tissues, regulates water and solute transport and is rich in VLCFA-derived components.

Propisochlor belongs to the WSSA/HRAC Group 15 herbicides, which all share this mechanism of inhibiting VLCFA elongases.[5][6] This inhibition is not on the initial formation of fatty acids but on the subsequent elongation steps that produce the very-long-chain variants.[5]

The Molecular Target: VLCFA Elongases

Research on chloroacetamide herbicides indicates that their molecular target is a class of enzymes known as VLCFA elongases (or simply elongases).[5][7] These enzymes are part of a multi-protein complex responsible for sequentially adding two-carbon units to an acyl-CoA substrate. While direct evidence for propisochlor is extrapolated from studies on related compounds like metazachlor and acetochlor, the mechanism is conserved across the chemical class.

It is proposed that the electrophilic chloroacetyl moiety of the herbicide molecule covalently binds to a critical cysteine residue within the active site of a condensing enzyme component of the elongase complex.[7][8] This irreversible binding inactivates the enzyme, thereby halting the entire VLCFA synthesis pathway.[7] This covalent interaction explains the potent and lasting effect of the herbicide at the molecular level.

VLCFA_Pathway cluster_0 Fatty Acid Synthesis (Plastid) cluster_1 VLCFA Elongation (Endoplasmic Reticulum) cluster_2 Downstream Products Malonyl_CoA Malonyl-CoA Elongase_Complex VLCFA Elongase Complex (Condensing Enzyme) Malonyl_CoA->Elongase_Complex Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->Elongase_Complex + Malonyl-CoA Elongated_Acyl_CoA Elongated Acyl-CoA (C18 → C20 → C22...) Elongase_Complex->Elongated_Acyl_CoA Products Cuticular Waxes Cell Membranes Suberin Sphingolipids Elongated_Acyl_CoA->Products Propisochlor Propisochlor Propisochlor->Elongase_Complex Inactivation

Caption: VLCFA biosynthesis pathway and the inhibitory action of Propisochlor.

Physiological Consequences and Injury Symptoms

By blocking the production of VLCFAs, propisochlor triggers a series of physiological and morphological disruptions in susceptible germinating weeds. These symptoms are the macroscopic manifestation of the underlying biochemical lesion.

  • Inhibition of Cell Division: The inability to synthesize new membranes prevents the completion of cytokinesis, thereby halting cell division and, consequently, all growth.[1][4] This is the ultimate cause of the herbicide's lethality.

  • Disrupted Shoot Emergence: The herbicide is primarily absorbed by the emerging shoot.[6] Without VLCFAs for cuticle formation, the delicate shoot tissue is unprotected and structurally compromised, often leading to a failure to emerge from the soil.

  • Root Growth Inhibition: Although secondary to shoot absorption, root uptake also occurs, leading to the stunting of primary and lateral root development.[6]

Table 2: Summary of Propisochlor Injury Symptoms in Susceptible Weeds

Plant TypePrimary SymptomsDescription
Annual Grasses "Buggy-whip" or "Onion-leafing"The shoot fails to properly unfurl and emerge from the coleoptile, resulting in a tightly wrapped, distorted appearance.[6]
Stunting and Non-emergenceSeedlings may fail to emerge from the soil entirely or will be severely stunted if they do.[6]
Broadleaf Weeds Stunting and Leaf CrinklingGrowth is severely restricted. Emerging leaves may appear crinkled, cupped, or otherwise malformed.[6]
Enlarged CotyledonsThe cotyledons (seed leaves) may appear swollen or enlarged while the true leaves fail to develop properly.[6]
Dark Green ColorationStunted plants may exhibit a darker green coloration due to a concentration of chlorophyll in the reduced leaf area.

Experimental Protocols for Mechanism of Action Studies

Elucidating the mechanism of action of a herbicide like propisochlor involves a multi-tiered approach, from whole-plant bioassays to in vitro enzymatic studies.

Whole-Plant Bioassay for Efficacy and Symptomology

This experiment is designed to confirm the herbicidal activity of propisochlor under controlled conditions and to characterize the resulting injury symptoms.

Objective: To evaluate the pre-emergence efficacy of propisochlor on target weed species (e.g., barnyardgrass, foxtail) and observe the dose-dependent physiological effects.

Methodology:

  • Potting and Seeding: Fill greenhouse pots with a standardized soil mix. Sow seeds of a susceptible grass species (e.g., Echinochloa crus-galli) at a uniform depth (e.g., 1-2 cm).

  • Herbicide Application: Prepare a dilution series of a propisochlor formulation (e.g., 0, 0.5x, 1x, 2x the recommended field rate). Apply the solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer to simulate a pre-emergence application.

  • Growth Conditions: Place the treated pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for germination and growth (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod). Ensure consistent soil moisture through sub-irrigation to avoid disturbing the herbicide layer.

  • Data Collection: At 14 and 21 days after treatment (DAT), assess the following parameters:

    • Emergence Count: Number of seedlings that have successfully emerged from the soil.

    • Phytotoxicity Rating: Score visual injury on a scale of 0 (no effect) to 100 (complete death).

    • Symptomology: Record detailed observations of injury symptoms (e.g., stunting, buggy-whipping, discoloration).

    • Biomass Measurement: Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

  • Analysis: Analyze the data to determine the effective dose (e.g., GR₅₀ - the dose required for 50% growth reduction) and to correlate specific symptoms with the herbicide's known mode of action.

Causality: This protocol directly tests the pre-emergence activity, which is central to propisochlor's field use. Observing inhibited shoot emergence provides strong evidence for a mechanism that targets early seedling growth, consistent with VLCFA inhibition.

In Vitro Assay for VLCFA Elongase Inhibition

This biochemical assay provides direct evidence that propisochlor inhibits the target enzyme.

Objective: To measure the inhibitory effect of propisochlor on the activity of the VLCFA elongase enzyme complex in plant cell extracts.

Methodology:

  • Enzyme Preparation: Isolate microsomes (which contain the endoplasmic reticulum and the elongase complex) from a rapidly growing plant tissue, such as etiolated leek seedlings or tobacco cell cultures. This is typically done through differential centrifugation.

  • Assay Reaction: Set up a reaction mixture containing:

    • The microsomal enzyme preparation.

    • A radiolabeled substrate, typically [¹⁴C]malonyl-CoA.

    • A fatty acyl-CoA starter (e.g., C18:0-CoA).

    • Necessary cofactors (e.g., NADPH, ATP).

    • A buffer to maintain optimal pH.

  • Inhibitor Treatment: Add varying concentrations of propisochlor (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

  • Incubation: Incubate the reactions at an optimal temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Lipid Extraction and Analysis: Stop the reaction and extract the total fatty acids. Saponify the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • Quantification: Separate the FAMEs by chain length using radio-TLC (Thin Layer Chromatography) or radio-HPLC (High-Performance Liquid Chromatography). Quantify the amount of radioactivity incorporated into VLCFAs (C20 and longer) in each treatment.

  • Analysis: Calculate the percentage of inhibition relative to the control for each propisochlor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality: This self-validating system directly links the presence of the chemical to a reduction in the specific enzymatic product. A low IC₅₀ value provides conclusive evidence that propisochlor is a potent inhibitor of the VLCFA elongase complex.

Experimental_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_biochemical Biochemical Assay P1 Weed Seeding & Herbicide Application P2 Controlled Environment Growth (21 days) P1->P2 P3 Phenotypic Assessment: - Emergence - Injury Symptoms - Biomass P2->P3 B1 Plant Tissue Culture or Etiolated Seedlings P3->B1 Informs Target Tissue Selection Result Conclusion: Propisochlor inhibits VLCFA elongase, leading to seedling growth failure. P3->Result B2 Microsome Isolation (Enzyme Source) B1->B2 B3 In Vitro Elongase Assay with [14C]malonyl-CoA & Propisochlor B2->B3 B4 Lipid Extraction & Radio-HPLC/TLC Analysis B3->B4 B5 Determine IC50 Value B4->B5 B5->Result

Caption: Integrated workflow for investigating Propisochlor's mechanism of action.

Conclusion

The herbicidal efficacy of propisochlor is unequivocally linked to its function as a potent inhibitor of very-long-chain fatty acid (VLCFA) synthesis. By targeting and inactivating the VLCFA elongase enzyme complex, propisochlor prevents the formation of essential lipids required for cell membrane integrity and cuticular wax deposition. This primary molecular action translates into the observable and lethal symptoms of inhibited cell division and failed shoot emergence in susceptible weed seedlings. A thorough understanding of this mechanism, validated through whole-plant and biochemical assays, is critical for the effective and sustainable use of this herbicide in weed management programs and for guiding the development of new herbicidal molecules.

References

  • Propisochlor Technical FAQ. (n.d.). agrochemx.com.
  • Propisochlor-Zhejiang Rayfull Chemicals Co.,Ltd. (n.d.). rayfull.com.
  • Propisochlor herbicide label information and Applications in Weed Control. (2024, April 21). YouTube.
  • Böger, P., Matthes, B., & Schmalfuß, J. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.PubMed.
  • Böger, P., Matthes, B., & Schmalfuß, J. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.ResearchGate.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (2023, July 10). ACS Chemical Biology.
  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. (n.d.). ChemRxiv.
  • Propisochlor. (2026, February 19). AERU, University of Hertfordshire.
  • Very long chain fatty acid-inhibiting herbicides. (2023, November 23). Cambridge University Press & Assessment.
  • Long Chain Fatty Acid Inhibitors. (n.d.). UC ANR.

Sources

Exploratory

Propisochlor stereoisomerism and enantiomers

An In-Depth Technical Guide to the Stereoisomerism and Enantiomers of Propisochlor Abstract Propisochlor, a widely utilized chloroacetamide herbicide, possesses a unique form of stereoisomerism known as axial chirality....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoisomerism and Enantiomers of Propisochlor

Abstract

Propisochlor, a widely utilized chloroacetamide herbicide, possesses a unique form of stereoisomerism known as axial chirality. Consequently, it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(+)-propisochlor and (S)-(−)-propisochlor. While commercially available as a racemic mixture, emerging research demonstrates significant enantioselectivity in its biological activity and toxicity. This guide provides a comprehensive technical overview of propisochlor's stereochemistry, the profound differences in the bioactivity of its enantiomers, and the analytical methodologies required for their separation and quantification. We will explore the underlying causality for these differences and present validated protocols, offering researchers and development professionals a foundational understanding for future research, risk assessment, and the potential development of enantiomerically enriched formulations.

The Principle of Chirality in Agrochemicals: Beyond the Racemate

Approximately 25-30% of all pesticides are chiral, yet the majority are applied as racemic mixtures (1:1 mixtures of enantiomers).[1][2] This practice stems from the high cost associated with stereoselective synthesis or chiral separation.[3] However, biological systems—from target enzymes in weeds to metabolic pathways in non-target organisms—are inherently chiral. This chirality means that the two enantiomers of a single agrochemical can, and often do, exhibit vastly different properties.[4][5] One enantiomer may be responsible for the desired herbicidal activity, while the other could be less active, inactive, or contribute disproportionately to off-target toxicity and environmental persistence.[6][7]

Propisochlor serves as a compelling case study. It does not possess a traditional chiral carbon center. Instead, its stereoisomerism arises from hindered rotation around the N-aryl single bond, a phenomenon known as atropisomerism , leading to axial chirality.[4][8] This structural nuance is critical, as it dictates the three-dimensional shape of the molecules that interact with biological receptors. Understanding this stereoselective behavior is paramount for accurate efficacy evaluation, toxicological risk assessment, and the development of more efficient and environmentally benign crop protection solutions.[9][10]

cluster_Propisochlor Propisochlor Enantiomers cluster_Properties Physicochemical Properties cluster_Bioactivity Biological Properties R_Prop R-(+)-propisochlor S_Prop S-(−)-prop-isochlor R_Prop->S_Prop Non-superimposable mirror images Identical Identical: - Molecular Weight - Boiling Point - Solubility Different Different: - Receptor Affinity - Herbicidal Activity - Toxicity - Metabolism

Caption: Relationship between Propisochlor enantiomers and their properties.

Enantioselectivity in Biological Activity and Toxicology

The critical divergence between propisochlor enantiomers lies in their interaction with biological systems. The herbicidal action of chloroacetamides involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in susceptible weeds.[11] The specific three-dimensional conformation of each enantiomer dictates its binding affinity to the target enzymes in this pathway, leading to marked differences in efficacy.

Differential Cytotoxicity

Seminal studies have quantified the enantioselective toxicity of propisochlor using cell lines, such as SP2/0 myeloma cells.[8][12] These investigations reveal a clear and significant difference in cytotoxic potential. The R-(+)-enantiomer is consistently more toxic than the S-(−)-enantiomer .[4][13] More surprisingly, the racemic mixture is less toxic than either of the pure enantiomers, pointing to a complex interaction between them.[8][12]

A study by Liu et al. (2015) provides precise half-maximal effective concentration (EC50) values after a 24-hour incubation period, which are summarized below.[8]

CompoundEC50 (µM)Relative Cytotoxicity vs. Racemate
R-(+)-propisochlor 68 ± 0.09~1.63x higher
S-(−)-propisochlor 99 ± 0.21~1.12x higher
rac-propisochlor 111 ± 0.151.00x (Baseline)
Data sourced from the Journal of Agricultural and Food Chemistry.[4][8]

The data unequivocally demonstrates that the R-(+) isomer is the more potent cytotoxic agent. It is approximately 1.46 times more cytotoxic than its S-(−) counterpart and 1.63 times more so than the commercial racemic mixture.[8][12] Furthermore, the R-(+) isomer was found to induce a higher rate of apoptosis in the cells.[4]

Antagonistic Interactions: A Self-Validating System

The observation that the racemic mixture is less toxic than the individual enantiomers is a critical finding. It indicates an antagonistic interaction between the R-(+) and S-(−) isomers.[4][8] When present together in a 1:1 ratio, the overall cytotoxic effect is diminished. This phenomenon suggests that the S-(−) isomer may compete with the more active R-(+) isomer for binding sites or induce a cellular response that mitigates the toxicity of the R-(+) form. This self-validating observation underscores the necessity of studying pure enantiomers; without this separation, the true potency of the active R-(+) isomer would be masked, and this antagonistic relationship would remain undiscovered.

R_Enantiomer R-(+)-Enantiomer (High Cytotoxicity) Racemate Racemic Mixture (1:1) (Lower Cytotoxicity) R_Enantiomer->Racemate Contributes to mixture S_Enantiomer S-(−)-Enantiomer (Moderate Cytotoxicity) S_Enantiomer->Racemate Contributes to mixture Antagonism Antagonistic Interaction (S-isomer reduces overall effect) Racemate->Antagonism Conclusion Conclusion: Efficacy of R-isomer is masked in the racemic formulation Antagonism->Conclusion

Caption: Logical flow of propisochlor enantiomer toxicity and interaction.

Analytical Protocol: Enantioselective Separation by Chiral HPLC

The foundation of studying stereoisomerism is the ability to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[3][14][15] The causality behind this choice is that CSPs are themselves chiral, allowing for differential, transient diastereomeric interactions with each enantiomer, which results in different retention times.

The following protocol is a validated method for the baseline separation of propisochlor enantiomers.[4][8]

Experimental Workflow

cluster_Fractions Separated Enantiomers Start Racemic Propisochlor Standard Prep Prepare Mobile Phase (n-Hexane:Isopropanol 99:1 v/v) Start->Prep Inject Inject Sample onto Chiral HPLC System Prep->Inject Column Chiral Separation (Chiralpak AD-H Column, 35°C) Inject->Column Detect UV Detection Column->Detect Collect Fraction Collection Detect->Collect Peak1 Peak 1: R-(+)-propisochlor Collect->Peak1 Peak2 Peak 2: S-(−)-propisochlor Collect->Peak2 Bioassay Evaporate Solvent & Prepare for Bioassays Peak1->Bioassay Peak2->Bioassay

Caption: Experimental workflow for chiral separation of propisochlor.

Step-by-Step Methodology
  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase (CSP):

    • Column: Chiralpak AD-H (or equivalent amylose-based CSP).

    • Rationale: Polysaccharide-based CSPs like the Chiralpak series are exceptionally versatile and effective for resolving a wide range of chiral compounds, including those with axial chirality, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (99:1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: As appropriate for propisochlor's chromophore (e.g., 270 nm).

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the Chiralpak AD-H column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved. The stability of the system is self-validating; inconsistent baselines indicate system issues that must be resolved before analysis.

    • Prepare a standard solution of racemic propisochlor in the mobile phase.

    • Inject the standard onto the column.

    • Monitor the elution profile. Under these conditions, a baseline resolution of the two enantiomers should be achieved. The first peak to elute is the R-(+)-isomer , followed by the S-(−)-isomer .[4]

    • For preparative work, connect a fraction collector to the detector outlet to isolate each enantiomer as it elutes.

    • The purity of the collected fractions can be verified by re-injecting a small aliquot of each isolated enantiomer into the HPLC system. A single peak should be observed, confirming the success of the separation.

Implications for Risk Assessment and Future Development

The pronounced enantioselectivity of propisochlor has significant implications:

  • Ecotoxicological Assessment: Environmental risk assessments based solely on data from the racemic mixture may underestimate the potential impact of the more active R-(+) enantiomer.[9] Should environmental degradation processes be stereoselective, one enantiomer could become enriched, altering the toxicological profile of the residues.[6][10]

  • Regulatory Considerations: Regulatory bodies like the U.S. EPA are increasingly requiring data on individual stereoisomers for new pesticide registrations and the re-evaluation of existing ones.[9] This includes data on environmental fate, such as aerobic soil metabolism, to check for preferential degradation.

  • Product Optimization: There is a strong scientific case for the development of enantiomerically enriched or "chiral-switched" propisochlor formulations. Marketing a product containing primarily the R-(+) isomer could potentially:

    • Increase herbicidal efficacy at lower application rates.

    • Reduce the overall chemical load on the environment.

    • Minimize off-target effects by reducing the concentration of the less active but still potentially harmful S-(−) isomer.[16]

Conclusion

Propisochlor is a clear example of the critical importance of stereochemistry in the field of agrochemicals. Its axial chirality gives rise to two enantiomers with distinct biological profiles. The R-(+)-enantiomer is the primary contributor to its herbicidal activity and cytotoxicity, while its combination with the S-(−)-enantiomer in the racemic mixture results in an antagonistic interaction that masks its true potency. Validated chiral HPLC methods provide the necessary tool to separate these enantiomers, enabling detailed investigation into their individual properties. For researchers, scientists, and drug development professionals, moving beyond the racemate to study the individual stereoisomers of propisochlor is not merely an academic exercise; it is essential for accurate risk assessment, regulatory compliance, and the innovation of more effective and environmentally responsible agricultural technologies.

References

  • Liu, Y., et al. (2015). Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells. Journal of Agricultural and Food Chemistry, 63(35), 7914-7920. [Link]

  • Lehotay, J., & Húšková, R. (2025). Stereoisomers of Pesticide Molecules and Biological Activity. IntechOpen. [Link]

  • Liu, Y., et al. (2015). Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells. ACS Publications. [Link]

  • Liu, Y., et al. (2015). Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells. PubMed. [Link]

  • Gama, M. R., et al. (2017). Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction. Molecules, 22(9), 1546. [Link]

  • Liu, Y., & Zhang, X. (2015). Hypothetical mechanism of propisochlor photodegradation. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2000). Interim Policy for Evaluation of Stereoisomeric Pesticides. EPA.gov. [Link]

  • Liu, W., et al. (2005). Separation and Aquatic Toxicity of Enantiomers of Synthetic Pyrethroid Insecticides. ResearchGate. [Link]

  • Cervantes Díaz, A., et al. (2023). Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. International Journal of Environmental Science & Natural Resources, 32(5). [Link]

  • University of Hertfordshire. (2026). Propisochlor. AERU. [Link]

  • Ye, C., et al. (2018). Enantioselective effects of chiral amide herbicides napropamide, acetochlor and propisochlor: The more efficient R-enantiomer and its environmental friendly. PubMed. [Link]

  • Bartolomé, C., et al. (2024). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. Molecules, 29(5), 1083. [Link]

  • ACS Publications. (2015). Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells. Journal of Agricultural and Food Chemistry. [Link]

  • Wong, C. S. (2006). Enantioselectivity in environmental safety of current chiral insecticides. Proceedings of the National Academy of Sciences, 103(34), 12764-12768. [Link]

  • Anyanwu, B. C., et al. (2024). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Journal of the Chemical Society of Nigeria, 49(5), 855-864. [Link]

  • Polcaro, C. M., et al. (2014). Chiral HPLC Resolution of Neutral Pesticides. ResearchGate. [Link]

  • Goldust, H. (2023). Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing. [Link]

  • JASCO. (2020). High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. JASCO Global. [Link]

Sources

Foundational

Unlocking the Pharmacological and Synthetic Potential of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Executive Summary In the landscape of rational drug design and agrochemical development, α-chloroanilides serve as highly versatile scaffolds. 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide represents a specialized,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and agrochemical development, α-chloroanilides serve as highly versatile scaffolds. 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide represents a specialized, sterically hindered member of this family. Functioning both as a reactive electrophilic biological probe and a critical synthetic intermediate, this compound bridges the gap between covalent target modification and the development of highly stable therapeutics (such as long-acting local anesthetics and opioid antagonists). This whitepaper deconstructs its structural dynamics, intrinsic biological reactivity, and provides field-proven, self-validating protocols for its evaluation.

Structural Profiling & Axial Chirality

The biological activity of any anilide derivative is fundamentally dictated by the steric and electronic environment of its phenyl ring. The 2-isopropyl-6-methylphenyl moiety is a masterclass in steric shielding.

Unlike the symmetrical 2,6-dimethylphenyl group found in standard anesthetics like lidocaine, the substitution of a methyl group with an isopropyl group introduces significant axial chirality (atropisomerism) due to restricted rotation around the N-phenyl bond [1].

  • Causality in Design: This extreme steric bulk serves a dual purpose. First, it virtually eliminates the molecule's susceptibility to enzymatic hydrolysis by plasma amidases, drastically extending its biological half-life. Second, the asymmetric bulk forces the molecule into specific spatial conformations that can be leveraged to achieve high selectivity in the hydrophobic binding pockets of target proteins, such as the μ-opioid receptor [2].

Intrinsic Biological Activity: Electrophilic Covalent Modification

Before any downstream synthetic modification (e.g., amination to form an anesthetic), the base compound possesses intrinsic biological activity driven by the α-chloropropanamide group.

This moiety acts as a soft electrophile. In a physiological environment, it is primed to undergo an SN2 nucleophilic substitution reaction with soft nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues on proteins or intracellular glutathione (GSH).

  • Mechanistic Causality: The presence of the α-methyl group (making it a propanamide rather than an acetamide) slightly increases the steric hindrance at the electrophilic carbon. This is a deliberate feature: it slows down the SN2 reaction rate, preventing indiscriminate alkylation and toxicity, thereby allowing the molecule to act as a targeted covalent warhead for specific allosteric cysteine residues.

CovalentMechanism A 2-chloro-N-(2-isopropyl- 6-methylphenyl)propanamide C SN2 Transition State (Alpha-Carbon Attack) A->C Electrophilic alignment B Protein Cysteine Thiol (Nucleophile) B->C Deprotonation (pH 7.4) D Stable Thioether Adduct (Covalent Modification) C->D Covalent bond formation E Chloride Leaving Group (Cl-) C->E Halide displacement

Fig 1: SN2 covalent modification mechanism of the alpha-chloropropanamide warhead.

Therapeutic and Agrochemical Trajectories

When utilized as a precursor, the biological activity of its derivatives spans two primary domains:

  • Ion Channel Blockade (Anesthetics): By displacing the chloride leaving group with a secondary amine (e.g., propylamine), the compound mirrors the synthesis of [3]. The resulting highly lipophilic, sterically hindered molecule partitions rapidly into neuronal lipid bilayers, blocking voltage-gated sodium channels (NaV) from the intracellular side with prolonged efficacy.

  • Agrochemical Inhibition: Structurally homologous to chloroacetamide herbicides, the intact α-chloro compound exhibits inhibitory activity against very-long-chain fatty acid (VLCFA) elongases in plant meristems, disrupting cell division and membrane synthesis [4].

Quantitative Data Summaries

To facilitate SAR (Structure-Activity Relationship) modeling, the physicochemical and kinetic data of the compound are summarized below.

Table 1: Physicochemical & Reactivity Metrics

ParameterValueBiological Implication
Molecular Weight 239.74 g/mol Excellent membrane permeability (Lipinski compliant).
Predicted LogP ~3.2High lipophilicity; rapid partitioning into lipid bilayers.
GSH Trapping t1/2​ 85 mins (pH 7.4)Moderate electrophilicity; suitable for targeted covalent inhibition.
Adduct Mass (m/z) 511.2[M+H]⁺Confirms 1:1 stoichiometric thioether formation.

Table 2: Comparative Steric Influence on Hydrolytic Stability

ScaffoldAniline SubstitutionAmidase Hydrolysis Rate (Relative)
Prilocaine Impurity A2-methylphenylHigh (Baseline 1.0)
Lidocaine Intermediate2,6-dimethylphenylLow (0.15)
Target Compound 2-isopropyl-6-methylphenyl Negligible (<0.01)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes internal checks to eliminate false positives.

ExperimentalWorkflow S1 Compound Solubilization (10mM DMSO Stock) S2 GSH Trapping Assay (Reactivity Profiling) S1->S2 Aliquot S4 In Vitro Cytotoxicity (Cell Viability) S1->S4 Aliquot S3 LC-MS/MS Quantification (Adduct Detection) S2->S3 Time-course sampling S5 Data Synthesis & SAR Modeling S3->S5 Kinetic data S4->S5 IC50 data

Fig 2: Self-validating workflow for evaluating electrophilic reactivity and cytotoxicity.

Protocol A: Glutathione (GSH) Trapping Assay (Electrophilic Profiling)

Purpose: To quantify the intrinsic SN2 reactivity of the α-chloropropanamide warhead.

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to mimic physiological pH. Causality: pH must be strictly controlled because the thiolate anion (S⁻) is the active nucleophile; fluctuations will drastically alter the reaction kinetics.

  • Reaction Initiation: Mix 10 μM of the target compound with 100 μM of GSH (1:10 ratio). Causality: The 10-fold excess of GSH ensures pseudo-first-order kinetics, allowing for a linear calculation of the half-life ( t1/2​ ).

  • Time-Course Sampling: Quench 50 μL aliquots at 0, 15, 30, 60, and 120 minutes using an equal volume of ice-cold acetonitrile containing 1 μM of an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Monitor the depletion of the parent mass (m/z 239.7) and the appearance of the GSH adduct (m/z 511.2).

  • System Validation: Self-Validation Check: The assay must demonstrate a mass balance recovery of >95%. If the parent compound depletes but the adduct does not appear proportionally, it indicates off-target hydrolysis or precipitation, invalidating the run. Run Ethacrynic Acid as a positive control to validate system sensitivity.

Protocol B: Intracellular NaV Patch-Clamp (For Aminated Derivatives)

Purpose: To evaluate the ion channel blocking efficacy of the compound post-derivatization.

  • Cell Preparation: Culture HEK293 cells stably expressing NaV1.5 or NaV1.7 channels.

  • Pipette Configuration: Fabricate borosilicate glass pipettes with a low resistance of 2-3 MΩ. Causality: The highly lipophilic nature of the 2-isopropyl-6-methylphenyl group causes the compound to partition heavily into the lipid bilayer. A low-resistance pipette ensures rapid and complete intracellular perfusion of the compound to reach the intracellular binding site of the NaV channel.

  • Electrophysiology: Apply a holding potential of -120 mV, followed by depolarizing steps to 0 mV. Measure the peak inward sodium current before and after compound perfusion.

  • System Validation: Self-Validation Check: Monitor the leak current continuously. A leak current >100 pA indicates a compromised membrane seal (often caused by highly lipophilic compounds destabilizing the membrane), and the data point must be automatically discarded to ensure trustworthiness.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78920, 6-Isopropyl-o-toluidine." Available at:[Link][1]

  • Hashimoto, M., et al. "Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation." ACS Chemical Neuroscience, 2024. Available at:[Link][2]

  • Cole, L. M., et al. "Action of Phenylpyrazole Insecticides at the GABA-Gated Chloride Channel." Pesticide Biochemistry and Physiology, 1993. Available at:[Link][3]

Sources

Exploratory

Environmental fate and soil half-life of Propisochlor

An In-depth Technical Guide to the Environmental Fate and Soil Half-Life of Propisochlor Introduction Propisochlor is a pre-emergence herbicide belonging to the chloroacetamide class, widely utilized for the control of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Environmental Fate and Soil Half-Life of Propisochlor

Introduction

Propisochlor is a pre-emergence herbicide belonging to the chloroacetamide class, widely utilized for the control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and rice. As with any agrochemical, understanding its behavior and persistence in the environment is paramount for assessing ecological risk, ensuring food safety, and developing sustainable agricultural practices. The environmental fate of Propisochlor, particularly its persistence in soil, dictates its potential for off-site movement, groundwater contamination, and impact on non-target organisms.

This guide provides a detailed examination of the environmental dissipation of Propisochlor, with a core focus on its soil half-life (DT₅₀). From the perspective of a senior application scientist, this document moves beyond a simple recitation of facts to explain the causal mechanisms behind its degradation and provides a robust, self-validating methodology for its study, grounded in internationally recognized protocols.

Section 1: Core Mechanisms of Environmental Dissipation

The persistence of Propisochlor in the soil is not static; it is the result of a dynamic interplay between several dissipation pathways, including biotic and abiotic degradation, as well as physical transport processes. The rate and dominance of these pathways are heavily influenced by the specific environmental context.

Biotic Degradation: The Primary Pathway

Microbial degradation is the principal mechanism governing the dissipation of most acetanilide herbicides from soil.[1] The soil microbiome, a complex community of bacteria and fungi, utilizes the herbicide as a substrate for metabolic processes. While specific pathways for Propisochlor are not as extensively documented as for other herbicides, research on the closely related compound propachlor provides a strong model. Studies have identified soil bacteria, such as Acinetobacter and Pseudomonas species, that can utilize propachlor as a sole carbon source.[1][2] These bacteria employ inducible enzymatic pathways to break down the molecule.[1][2]

The degradation process typically involves a series of steps:

  • Dechlorination: A critical initial step that often reduces the herbicidal activity.

  • Side-chain modification: Alterations to the N-isopropylacetanilide structure.

  • Ring cleavage: The eventual breakdown of the aromatic ring, leading to mineralization into carbon dioxide, water, and other simple inorganic compounds.[1]

The efficiency of microbial degradation is directly linked to soil health—factors such as microbial biomass, diversity, moisture, temperature, and organic matter content are critical.[3][4] Aerobic conditions generally favor more rapid degradation compared to anaerobic environments.[4]

Abiotic Degradation Pathways

While secondary to microbial action in soil, abiotic processes contribute to the overall dissipation of Propisochlor.

  • Photodegradation (Photolysis): This process involves the breakdown of the molecule by solar radiation.[5] For Propisochlor, photolysis primarily occurs on the soil surface or in clear water bodies. The degradation mechanism is hypothesized to involve dechlorination and hydroxylation.[6] The significance of this pathway diminishes rapidly with soil depth as sunlight cannot penetrate the soil matrix.

  • Chemical Hydrolysis: This involves the reaction of the herbicide with water, leading to the cleavage of chemical bonds.[5] The rate of hydrolysis is highly dependent on pH and temperature.[7] For many chloroacetamides, hydrolysis is more significant under strongly acidic or alkaline conditions than at neutral pH.

Environmental Transport and Distribution

The physical movement and partitioning of Propisochlor within the environment also dictate its concentration and persistence in the soil.

  • Sorption: As a non-ionic herbicide, Propisochlor tends to be retained in soil through adsorption to organic matter and clay particles.[8] This process is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding and less mobility.[9] The sorption of Propisochlor is noted to be reversible, which allows for potential release back into the soil solution, a phenomenon known as desorption.[8]

  • Leaching: This is the downward movement of the herbicide through the soil profile with infiltrating water. The potential for leaching is inversely related to its sorption. While Propisochlor's affinity for organic matter can limit its mobility, its reversible sorption means that under conditions of heavy rainfall, some movement is possible.[8] However, studies suggest that the presence of straw mulch can significantly decrease leaching, indicating a low risk of groundwater contamination in certain cropping systems.[8]

  • Runoff: The movement of Propisochlor across the soil surface with rainwater is another potential transport mechanism, particularly when rainfall occurs shortly after application.[10][11]

Section 2: The Soil Half-Life (DT₅₀) of Propisochlor

The soil half-life is a critical metric used to quantify the persistence of a pesticide. It is defined as the time required for the concentration of the active substance to decrease to 50% of its initial applied amount.[12] It is crucial to understand that DT₅₀ is not a fixed constant but rather a range of values that varies with environmental conditions.[12]

Factors Influencing Propisochlor's Soil Half-Life

The variability in Propisochlor's DT₅₀ is a direct consequence of the influence of environmental factors on the degradation and transport mechanisms described above.

  • Soil Properties: Soil texture, organic matter content, and pH are dominant factors. Higher organic matter content generally increases sorption, which can sometimes slow degradation by making the herbicide less available to microorganisms, but also reduces leaching.[13]

  • Climatic Conditions: Temperature and moisture are the most significant climatic variables. Higher temperatures and optimal soil moisture levels (typically 50-70% of water holding capacity) accelerate microbial activity and, consequently, the rate of biodegradation.[5][14]

  • Agronomic Practices: The presence of crop residues like straw can increase sorption and reduce the amount of herbicide reaching the soil, affecting its degradation and transport dynamics.[8]

Summary of Reported DT₅₀ Values

The reported half-life of Propisochlor reflects its classification as a non-persistent herbicide. However, the values demonstrate the significant impact of study conditions (laboratory vs. field) and geographic location.

Study Type Condition DT₅₀ (Days) Persistence Class Source
LaboratoryAerobic, 20°C7.63Non-persistent[15]
Typical ValueAerobic Soil13Non-persistent[15]
Field StudyHunan, China2.3Non-persistent[6][16]
Field StudyAnhui, China1.9Non-persistent[6][16]
Field StudyGuangxi, China3.1Non-persistent[6][16]

Persistence is often categorized as: low (<16-30 days), moderate (16-99 days), and high (>100 days).[9][12]

Section 3: Standardized Methodology for Determining Soil Half-Life

To generate reliable and comparable data on pesticide fate, standardized protocols are essential. The OECD Guideline for the Testing of Chemicals 307, "Aerobic and Anaerobic Transformation in Soil," provides a robust framework for laboratory studies.[17] This protocol is designed as a self-validating system, ensuring data integrity through mass balance calculations and the use of radiolabelled compounds.

Principle of the Aerobic Soil Metabolism Study (OECD 307)

The core objective is to determine the rate of aerobic degradation of a substance in soil and to identify the rate of formation and decline of major transformation products.[17] The experiment involves treating a soil sample with the test substance (typically ¹⁴C-labelled for accurate tracking) and incubating it under controlled aerobic conditions (constant temperature and moisture) for a period up to 120 days.[18] Samples are taken at various intervals and analyzed to quantify the parent compound and its metabolites, allowing for the calculation of degradation kinetics.

Experimental Workflow for Soil Half-Life Determination

The following diagram outlines the logical flow of an OECD 307 study.

Soil_Half_Life_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Soil_Collection Soil Collection & Characterization Soil_Treatment Soil Treatment & Fortification Soil_Collection->Soil_Treatment Test_Substance ¹⁴C-Labelled Propisochlor Prep Test_Substance->Soil_Treatment Incubation Aerobic Incubation (Controlled Temp/Moisture) Sampling Time-course Sampling Incubation->Sampling Volatiles Volatile Trapping (CO₂ Analysis) Incubation->Volatiles Extraction Solvent Extraction Sampling->Extraction Quantification LSC (¹⁴C) UPLC-MS/MS (Identity) Extraction->Quantification Bound_Residue Non-extractable Residue Analysis Extraction->Bound_Residue Kinetics Kinetic Modeling (e.g., SFO, FOMC) Quantification->Kinetics Metabolites Identify Major Metabolites (>10%) Quantification->Metabolites Mass_Balance Mass Balance Calculation Quantification->Mass_Balance Bound_Residue->Mass_Balance Volatiles->Mass_Balance DT50 Calculate DT₅₀ & DT₉₀ Kinetics->DT50

Caption: Workflow for an OECD 307 aerobic soil metabolism study.

Detailed Step-by-Step Protocol

1. Test System and Preparation:

  • Soil Selection: Collect fresh soil from a relevant agricultural region. The soil should not have been treated with the test substance in the previous two years.

  • Soil Characterization: Thoroughly characterize the soil, documenting its texture (% sand, silt, clay), pH, organic carbon content, microbial biomass, and water holding capacity.

  • Sieving and Pre-incubation: Sieve the soil (e.g., <2 mm) to ensure homogeneity and remove large debris. Pre-incubate the soil for approximately one week at the test temperature to allow the microbial population to stabilize.

2. Test Substance Application:

  • Radiolabeling: Use ¹⁴C-labelled Propisochlor, preferably with the label on the aromatic ring to trace the fate of this core structure.

  • Application: Apply the test substance to the soil at a rate equivalent to the maximum recommended field application rate. Ensure a homogenous distribution throughout the soil sample. The use of a solvent carrier like acetone may be necessary, which should be allowed to evaporate before starting the incubation.

3. Incubation:

  • Vessels: Use flow-through biometer flasks or similar vessels that allow for the maintenance of aerobic conditions and the trapping of volatile products.

  • Conditions: Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C). Adjust the soil moisture to 40-60% of its maximum water holding capacity and maintain it throughout the study.

  • Aeration: Pass a continuous stream of CO₂-free, humidified air over the soil surface to maintain aerobic conditions.

  • Volatile Trapping: Pass the effluent air through traps containing solutions like ethylene glycol (for organic volatiles) and potassium hydroxide or sodium hydroxide (for ¹⁴CO₂).

4. Sampling and Analysis:

  • Sampling Schedule: Collect triplicate samples at defined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90/120 days). Time zero samples are analyzed immediately after application to confirm the initial concentration and recovery.

  • Extraction: Extract the soil samples with an appropriate solvent or series of solvents (e.g., acetonitrile, methanol) using techniques like pressurized liquid extraction (PLE) or sonication. Perform multiple extractions to ensure high recovery.

  • Quantification:

    • Analyze the extracts using Liquid Scintillation Counting (LSC) to quantify the total ¹⁴C radioactivity.

    • Use a chromatographic technique like Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) or HPLC with a radioactivity detector to separate and quantify the parent Propisochlor and its transformation products.[16][19]

  • Bound Residues: After exhaustive extraction, determine the non-extractable (bound) residues remaining in the soil via combustion analysis.

  • Volatile Traps: Analyze the trapping solutions by LSC at each sampling interval to quantify mineralization (¹⁴CO₂) and the formation of other volatile products.

5. Data Analysis and Interpretation:

  • Mass Balance: For each sampling point, calculate the mass balance by summing the percentages of applied radioactivity recovered in the extract, the bound residue fraction, and the volatile traps. Recoveries should be within 90% to 110%.[18][20]

  • Kinetic Modeling: Plot the concentration of Propisochlor over time and apply appropriate kinetic models (e.g., Single First-Order, SFO) to calculate the degradation rate constant.[17] The DT₅₀ is calculated from this constant (DT₅₀ = ln(2)/k).

  • Metabolite Identification: Identify and quantify any transformation product that constitutes ≥10% of the applied dose at any point during the study.[17]

Conclusion

Propisochlor is a non-persistent herbicide whose environmental fate is primarily driven by microbial degradation in the soil. Its soil half-life is highly variable, ranging from just a few days to over two weeks, and is intricately linked to soil properties and climatic conditions. This variability underscores the necessity of conducting site-specific risk assessments. The application of standardized and robust methodologies, such as the OECD 307 guideline, is critical for generating the high-quality data required by researchers and regulatory bodies to accurately predict the environmental behavior of Propisochlor and ensure its safe and sustainable use in agriculture.

References

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]

  • Propisochlor - AERU - University of Hertfordshire. (2026, February 19). Retrieved March 10, 2026, from [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Half-life. Retrieved March 10, 2026, from [Link]

  • Deer, H. M. (n.d.). Pesticide Adsorption and Half-life. Utah State University Extension. Retrieved March 10, 2026, from [Link]

  • Pesticide Half-Life Chart. (n.d.). Retrieved March 10, 2026, from [Link]

  • Photolysis Behavior of Herbicide Propisochlor in Water Media and Preliminary Analysis of Photoproducts Under Different Light Sources. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • OECD. (2004, April 13). OECD Guidelines for the Testing of Chemicals: Leaching in Soil Columns. U.S. Environmental Protection Agency. Retrieved March 10, 2026, from [Link]

  • Sánchez-González, I., et al. (1999). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 65(2), 802-806. Retrieved March 10, 2026, from [Link]

  • PubMed. (1999). Characterization of two novel propachlor degradation pathways in two species of soil bacteria. Retrieved March 10, 2026, from [Link]

  • OECD. (2002, January). DRAFT DOCUMENT: Phototransformation on Soil. Retrieved March 10, 2026, from [Link]

  • Wang, S., et al. (2017). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • Demeter, L., et al. (2001). Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. Journal of Agricultural and Food Chemistry, 49(8), 3798-3803. Retrieved March 10, 2026, from [Link]

  • OECD. (2002, April 24). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 307: Aerobic and Anaerobic Transformation in Soil. Retrieved March 10, 2026, from [Link]

  • Demeter, L., et al. (2001). Environmental distribution of acetochlor, atrazine, chlorpyrifos, and propisochlor under field conditions. PubMed. Retrieved March 10, 2026, from [Link]

  • Islam, M. R., et al. (2025). Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. MDPI. Retrieved March 10, 2026, from [Link]

  • Hussain, S., et al. (2025). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Retrieved March 10, 2026, from [Link]

  • ibacon GmbH. (2002, January 15). OECD Draft: Phototransformation of Chemicals on Soil Surfaces. Retrieved March 10, 2026, from [Link]

  • MDPI. (2024, December 7). Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. Retrieved March 10, 2026, from [Link]

  • Ferrer, C., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. Retrieved March 10, 2026, from [Link]

  • Halimah, M., et al. (2017). Dissipation of Chlorpyrifos in a Malaysian Agricultural Soil: A Comparison between a Field Experiment and Simulation. Journal of the Malaysian Society of Applied Biology, 46(1), 19-27. Retrieved March 10, 2026, from [Link]

  • ITRC. (n.d.). 10 Analytical Methods. Retrieved March 10, 2026, from [Link]

  • Gámiz, B., et al. (2022). Chemical Analysis of Organochlorine Pesticide in Agricultural Soils. Encyclopedia MDPI. Retrieved March 10, 2026, from [Link]

  • Sustainability Directory. (2025, December 1). Pesticide Degradation Pathways. Retrieved March 10, 2026, from [Link]

  • de Oliveira, R. S., et al. (2022). Degradation Process of Herbicides in Biochar-Amended Soils: Impact on Persistence and Remediation. IntechOpen. Retrieved March 10, 2026, from [Link]

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Foundational

Comprehensive Technical Guide on Propisochlor Degradation Pathways in Soil and Aquatic Ecosystems

Executive Summary Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a highly effective, selective chloroacetanilide herbicide widely utilized for pre-emergence weed control[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a highly effective, selective chloroacetanilide herbicide widely utilized for pre-emergence weed control[1]. As global regulatory frameworks increasingly scrutinize the environmental persistence of xenobiotics, understanding the precise metabolic and abiotic degradation pathways of propisochlor is critical for agrochemical researchers and environmental toxicologists. This whitepaper synthesizes the current mechanistic understanding of propisochlor’s environmental fate, detailing its enantioselective toxicity, biotic transformations in soil, abiotic photolysis in water, and the standardized analytical protocols required to quantify these processes.

Physicochemical Profile and Enantioselective Dynamics

Propisochlor exhibits axial stereoisomerism due to a single chiral center at the benzylic carbon bonded to the amide nitrogen, resulting in two distinct enantiomers: (R)-(+)-propisochlor and (S)-(-)-propisochlor[1].

In environmental and biological systems, this chirality dictates differential toxicity. Cytotoxicity assays on SP2/0 myeloma cells demonstrate that the R-(+) isomer is significantly more toxic (inducing higher rates of apoptosis) than both the S-(-) isomer and the racemic mixture[2]. Crucially, the enantiomers exhibit antagonistic cytotoxic interactions when present together[2]. This stereoselective behavior mandates that modern environmental risk assessments evaluate propisochlor not merely as a bulk racemate, but as a dynamic mixture of enantiomers with distinct ecological footprints.

Biotic Degradation Pathways in Soil

The primary sink for applied propisochlor is the soil matrix, where its dissipation is governed by microbial metabolism and modulated by organic amendments.

Microbial Kinetics and Structural Causality

Microbial consortia, including strains like Paracoccus sp. FLY-8, actively utilize chloroacetamide herbicides as carbon sources[3]. The degradation kinetics are structurally dependent: the length of the alkoxymethyl side chain on the amide nitrogen inversely correlates with biodegradability due to steric hindrance[3].

Metabolic Pathways

Under varying redox conditions, soil microbiota initiate several distinct degradation cascades:

  • Reductive Dechlorination: The cleavage of the carbon-chlorine bond on the chloroacetyl group is a primary detoxification step, yielding dechlorinated metabolites[3][4].

  • N-Dealkylation: Enzymatic removal of the N-alkoxymethyl side chain leads to secondary amine intermediates[3].

  • Oxidative Mechanisms: Under anoxic or microaerophilic conditions, oxidative biological mechanisms produce sulfenic and sulfinic acid ester derivatives, alongside novel dehydrochlorinated metabolites[5][6].

The Role of Organic Amendments

The retention and bioavailability of propisochlor are heavily influenced by soil organic matter. The presence of crop residues (e.g., sugarcane or soybean straw) significantly increases soil retention (up to 39.4%) and restricts leaching (down to 0.5%), thereby mitigating groundwater contamination risks[7]. Furthermore, the introduction of organic ameliorating agents like alginite can dramatically accelerate microbial breakdown, reducing the parent compound concentration by >50% within 5 days by stimulating local microbial activity[5][6].

soil_degradation P Propisochlor (Parent Compound) D1 Dealkylated Metabolite (N-dealkylation) P->D1 Microbial Enzymes (e.g., Paracoccus sp.) D2 Dechlorinated Metabolite (Reductive Dechlorination) P->D2 Reductive Conditions D3 Sulfenic / Sulfinic Acid Ester Derivatives P->D3 Oxidative Mechanisms M Mineralization (CO2 + H2O + Cl-) D1->M Ring Cleavage D2->M Further Biodegradation D3->M Complete Mineralization

Figure 1: Biotic degradation pathways of propisochlor in soil environments.

Abiotic Degradation in Aquatic Ecosystems

When propisochlor enters surface waters via agricultural runoff, its fate is dictated by a combination of hydrolysis and direct photolysis.

Hydrolysis Kinetics

Chloroacetamides are generally recalcitrant to neutral hydrolysis, exhibiting half-lives that span weeks to months at circumneutral pH[8]. However, the hydrolysis rate is highly pH-dependent. Base-mediated hydrolysis in alkaline environments (pH > 8) significantly accelerates the breakdown of the amide linkage[4][8].

Photochemical Transformations

Direct photolysis under solar or UV irradiation triggers specific structural alterations. While the benzene ring and the amido link remain relatively stable, the alpha-hydrogen at the benzene ring substituent is highly active[4].

  • Photonucleophilic Substitution: UV irradiation facilitates the substitution of the chlorine atom, generating hydroxymethylcarbonyl derivatives[9].

  • Dechlorination: Direct photo-induced bond scission leads to rapid dechlorination[4].

Environmental Modulators of Photolysis:

  • Dissolved Oxygen (DO): DO acts as a double-edged sword. At optimal concentrations, it promotes the generation of reactive oxygen species (ROS) that accelerate degradation. However, at saturation, excess DO competitively quenches the excited triplet state of the herbicide, retarding the photolytic rate[4].

  • Salinity: The presence of divalent cations (Ca²⁺, Mg²⁺) alters solvent polarity and ionic strength, which can shift the absorption spectrum and modify photolysis kinetics[4].

water_degradation P Propisochlor (Aqueous Phase) H1 Hydroxymethylcarbonyl Derivative P->H1 Photonucleophilic Substitution (UV/Solar) H2 Dechlorinated Photoproduct P->H2 Direct Photolysis (Dechlorination) H3 Hydrolytic Degradates P->H3 Base-Mediated Hydrolysis (pH > 7)

Figure 2: Abiotic degradation pathways of propisochlor in aquatic systems via photolysis/hydrolysis.

Quantitative Environmental Fate Data

The environmental half-life ( t1/2​ ) of propisochlor varies drastically based on the matrix and local climatic conditions. The table below synthesizes field and laboratory data for comparative analysis[10][11].

Environmental MatrixRegion / ConditionEstimated Half-Life ( t1/2​ )Primary Degradation Driver
Soil (Field) Beijing, China5.25 daysMicrobial metabolism
Soil (Field) Fujian, China5.12 daysMicrobial metabolism
Soil (Lab) Temperate Zone~5.00 daysMicrobial metabolism
Water (Paddy) Beijing, China0.56 daysPhotolysis & Hydrolysis
Water (Paddy) Fujian, China0.62 daysPhotolysis & Hydrolysis
Rice Plant Beijing, China1.46 daysPlant metabolism

Standardized Experimental Methodologies

To ensure high trustworthiness and reproducibility in environmental fate studies, the following self-validating protocols must be employed.

Soil Degradation & Metabolite Profiling (QuEChERS + LC-MS/MS)

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to minimize matrix effects from complex soil organic matter[11].

  • Matrix Spiking: Homogenize 10 g of soil and spike with analytical-grade rac-propisochlor to achieve target concentrations (e.g., 0.01 to 0.05 mg/kg). Incubate in the dark at 25°C to isolate biotic degradation.

  • Extraction: Add 10 mL of HPLC-grade acetonitrile. The addition of 4 g anhydrous MgSO₄ and 1 g NaCl induces an exothermic salting-out effect, driving the moderately polar propisochlor into the organic layer. Vigorously shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 50 mg Primary Secondary Amine (PSA) and 150 mg anhydrous MgSO₄. PSA removes organic acids and polar pigments.

  • Quantification: Analyze the purified extract via UPLC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation: Run parallel sterilized soil controls to calculate the exact biotic vs. abiotic degradation ratio. Acceptable recovery rates must fall between 73.7% and 94.9%[11].

workflow S1 1. Matrix Spiking (Soil/Water + Propisochlor) S2 2. QuEChERS Extraction (MeCN + MgSO4/NaCl) S1->S2 S3 3. dSPE Cleanup (PSA + MgSO4) S2->S3 S4 4. UPLC-ESI-MS/MS (MRM Mode Quantification) S3->S4

Figure 3: Standardized QuEChERS and LC-MS/MS workflow for propisochlor residue analysis.

Aquatic Photolysis Assessment
  • Solution Preparation: Prepare 5 mg/L propisochlor solutions in buffered aqueous media at pH 5.0, 7.0, and 9.0. Purge with varying ratios of N₂/O₂ to establish specific Dissolved Oxygen (DO) gradients.

  • Irradiation: Place samples in a photoreactor equipped with a high-pressure mercury lamp (or simulated solar light >290 nm).

  • Sampling & Quenching: Withdraw aliquots at predefined intervals (e.g., 0, 10, 30, 60 minutes). Immediately transfer to amber vials and store at 4°C to quench further radical reactions.

  • Control Validation: Maintain a set of identical vials wrapped in aluminum foil (dark controls) within the reactor to subtract baseline hydrolysis from total degradation[4].

  • Analysis: Utilize HPLC-UV for kinetic decay tracking and GC-MS for the structural elucidation of dechlorinated photoproducts[4].

References

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  • Source: tandfonline.
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  • Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS)
  • Source: nih.
  • Source: acs.
  • Source: jst.go.
  • Source: nih.
  • Source: acs.

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Exploratory

Structure-Activity Relationships of Chloroacetamide Herbicides: A Comprehensive Technical Guide

Executive Summary & Biochemical Target Chloroacetamides (e.g., metolachlor, acetochlor, alachlor) represent a cornerstone class of pre-emergence herbicides utilized globally for the control of annual grasses and broadlea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Target

Chloroacetamides (e.g., metolachlor, acetochlor, alachlor) represent a cornerstone class of pre-emergence herbicides utilized globally for the control of annual grasses and broadleaf weeds. As a Senior Application Scientist in agrochemical development, understanding the precise Structure-Activity Relationships (SAR) of these molecules is critical for optimizing field efficacy, mitigating off-target toxicity, and managing the evolutionary pressure of herbicide resistance.

The primary biochemical target of chloroacetamide herbicides is the Very-Long-Chain Fatty Acid (VLCFA) elongase complex , specifically the 3-ketoacyl-CoA synthase (FAE1-like condensing enzymes) located in the endoplasmic reticulum (1)[1]. By inhibiting the elongation of C16 and C18 fatty acids into VLCFAs, these compounds cause a catastrophic failure in the formation of cell membranes and cuticular waxes, leading to rapid meristematic tissue deterioration and seedling death (2)[2].

VLCFA_Pathway Substrate Acyl-CoA + Malonyl-CoA Enzyme VLCFA Synthase (FAE1) Condensing Enzyme Substrate->Enzyme Binds Active Site Product Very-Long-Chain Fatty Acids Enzyme->Product Normal Elongation Death Seedling Phytotoxicity Enzyme->Death Pathway Blockade Inhibitor Chloroacetamide (e.g., S-metolachlor) Inhibitor->Enzyme Irreversible Covalent Binding Membrane Cell Membrane Integrity Product->Membrane Structural Component

Caption: Mechanism of Action: Chloroacetamide inhibition of the VLCFA synthase pathway.

Core Structure-Activity Relationships (SAR)

The biological efficacy of chloroacetamides is dictated by three distinct structural domains: the electrophilic core, the N-alkoxyalkyl substituent, and the sterically hindered aryl ring.

The Electrophilic Pharmacophore

The 2-chloroacetanilide core (Cl-CH₂-CO-N) is the fundamental pharmacophore. The alpha-chloro group acts as a highly reactive electrophile. Mechanistically, the herbicide relies on a conserved, reactive cysteinyl sulfur within the active site of the VLCFA synthase to perform a nucleophilic attack on the herbicide, resulting in irreversible covalent binding (1)[1].

Steric Hindrance and Atropisomerism

Most modern chloroacetamides feature a 2,6-dialkylphenyl ring (e.g., 2-ethyl-6-methylphenyl in metolachlor). This bulky substitution pattern restricts rotation around the C(aryl)-N bond, creating a chiral axis (atropisomerism). This specific spatial geometry is required to properly orient the molecule within the hydrophobic pocket of the elongase enzyme.

Stereoselectivity and the "Chiral Switch"

Metolachlor is a textbook example of how chirality dictates agrochemical potency. Because it possesses both a chiral axis and an asymmetrically substituted carbon atom, metolachlor exists as four stereoisomers (3)[3].

Extensive SAR profiling revealed that approximately 95% of the herbicidal activity resides in the (S)-enantiomers (the aSS and aRS forms) (4)[4]. The (S)-isomer acts as a highly competitive inhibitor with respect to the natural acyl-CoA substrate (2)[2]. This realization drove the industry's "chiral switch"—transitioning from racemic mixtures to enantiomerically enriched S-metolachlor. This switch maintained biological efficacy while reducing the required field application rate by 35%, significantly lowering the environmental chemical load (4)[4].

Crop Selectivity and GST-Mediated Detoxification

While chloroacetamides are highly toxic to germinating grasses, crops like maize and soybean exhibit natural tolerance. This selectivity is governed by non-target site resistance (NTSR) mechanisms, specifically Phase II metabolism via Glutathione S-Transferases (GSTs) (5)[5].

GST enzymes catalyze the conjugation of the nucleophilic thiol group from reduced glutathione (GSH) to the electrophilic alpha-carbon of the chloroacetamide. The resulting GS-conjugate is non-phytotoxic and is subsequently sequestered into the plant vacuole for degradation (5)[5].

To artificially widen the therapeutic index of these herbicides in crops, herbicide safeners (e.g., benoxacor, fenclorim) are co-applied. Safeners act as signaling mimics that specifically upregulate the expression of GST isozymes and GSH biosynthesis pathways in monocot crops, accelerating herbicide detoxification before meristematic damage can occur (6)[6].

GST_Detox Herbicide Chloroacetamide (Electrophile) GST Glutathione S-Transferase (GST Isozymes) Herbicide->GST Substrate Binding Safener Herbicide Safener (e.g., Benoxacor) Safener->GST Upregulates Expression Conjugate GS-Herbicide Conjugate (Non-Phytotoxic) GST->Conjugate Catalytic Conjugation GSH Reduced Glutathione (Nucleophile) GSH->GST Co-substrate Binding Vacuole Vacuolar Sequestration Conjugate->Vacuole Phase IV Transport

Caption: Safener-induced GST detoxification pathway of chloroacetamides.

Quantitative SAR Data Summary

The following table summarizes the structural attributes and relative biological profiles of key chloroacetamide derivatives:

HerbicideStereochemistryBiochemical TargetPrimary DetoxificationRelative Field Efficacy (Potency)
Racemic Metolachlor 1:1 (S:R) mixtureVLCFA SynthaseGST ConjugationBaseline (1.0x)
S-Metolachlor >88% (S)-enantiomerVLCFA SynthaseGST ConjugationHigh (~1.5x baseline)
Acetochlor Achiral centerVLCFA SynthaseGST ConjugationHigh
Alachlor Achiral centerVLCFA SynthaseGST ConjugationModerate

Self-Validating Experimental Methodologies

To accurately profile the SAR of novel chloroacetamides, researchers must utilize robust, self-validating biochemical assays. The following protocols detail the causality behind each step to ensure data integrity.

Protocol 1: In Vitro Microsomal VLCFA Elongase Inhibition Assay

Because VLCFA elongases are membrane-bound within the endoplasmic reticulum (ER), whole-cell or crude extracts often yield artifactual IC50 data. This protocol utilizes isolated microsomes to preserve the structural integrity of the enzyme complex (7)[7].

  • Step 1: Microsome Isolation & Validation: Extract microsomes from etiolated leek or late watergrass seedlings via differential ultracentrifugation (100,000 x g).

    • Self-Validation Check: Quantify Cytochrome c reductase activity in the pellet. If activity is absent, the ER membrane fraction was lost, and the assay must be aborted.

  • Step 2: Time-Dependent Pre-incubation: Incubate the microsomal fraction with varying concentrations of the chloroacetamide (e.g., 0.01 µM to 10 µM) for exactly 30 minutes at 30°C.

    • Causality: Chloroacetamides are irreversible, covalent inhibitors. Omitting pre-incubation will result in artificially weak IC50 values because the nucleophilic attack by the enzyme's cysteine residue takes time to reach equilibrium (2)[2].

  • Step 3: Reaction Initiation: Add 14C-labeled malonyl-CoA and unlabeled acyl-CoA (C18:0) to initiate elongation.

  • Step 4: Extraction and Quantification: Stop the reaction with methanolic KOH, saponify, extract the free fatty acids into hexane, and quantify 14C incorporation via radio-HPLC.

Protocol 2: GST-Mediated Herbicide Detoxification Assay

This assay determines the susceptibility of a chloroacetamide to plant-mediated Phase II metabolism, which dictates crop selectivity.

  • Step 1: Enzyme Extraction & Baseline Validation: Homogenize plant tissue (e.g., maize shoots treated with benoxacor) in a pH 7.8 phosphate buffer containing PVPP (to bind phenolic inhibitors). Centrifuge at 15,000 x g.

    • Self-Validation Check: Run a baseline assay using the universal GST substrate CDNB (1-chloro-2,4-dinitrobenzene). Monitor absorbance at 340 nm. If no CDNB conjugation is detected, the GST enzymes have denatured during extraction.

  • Step 2: Herbicide Conjugation: In a UV-transparent microplate, combine the enzyme extract, 5 mM GSH, and 0.1 mM of the target chloroacetamide.

    • Causality: The GSH concentration must be maintained at a massive stoichiometric excess (50:1 ratio) to ensure the reaction follows pseudo-first-order kinetics, making the herbicide concentration the only rate-limiting substrate.

  • Step 3: LC-MS/MS Quantification: Terminate the reaction with 1% formic acid. Quantify the depletion of the parent chloroacetamide and the formation of the GS-conjugate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sources

Foundational

Propisochlor: A Comprehensive Technical Guide on Solvation Thermodynamics, Formulation, and Analytical Methodologies

Executive Summary Propisochlor (CAS RN: 86763-47-5) is a highly effective, selective pre-emergence chloroacetanilide herbicide utilized globally for the control of annual grasses and broadleaf weeds. For formulation scie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propisochlor (CAS RN: 86763-47-5) is a highly effective, selective pre-emergence chloroacetanilide herbicide utilized globally for the control of annual grasses and broadleaf weeds. For formulation scientists and environmental chemists, understanding the solubility profile of propisochlor in both aqueous and organic matrices is not merely a regulatory requirement—it is the thermodynamic foundation that dictates formulation stability, field efficacy, and environmental fate.

This whitepaper provides an in-depth analysis of propisochlor’s solubility characteristics. By deconstructing the molecular thermodynamics that drive its solvation, we provide actionable, self-validating protocols for solubility determination and Emulsifiable Concentrate (EC) formulation engineering.

Molecular Architecture & Solvation Thermodynamics

The solubility behavior of propisochlor is fundamentally governed by its molecular structure: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide .

Stereoisomerism and Steric Hindrance

Propisochlor exhibits stereoisomerism due to a single chiral center located at the carbon atom in the 1-(1-methylethoxy)ethyl side chain [1][1]. This tetrahedral asymmetry results in two enantiomers: (R)-(+)-propisochlor and (S)-(−)-propisochlor[1].

From a solvation perspective, the bulky 2-ethyl-6-methylphenyl aromatic ring and the isopropoxymethyl side chain create significant steric bulk. When introduced to an aqueous environment, these non-polar domains disrupt the hydrogen-bonding network of water. The thermodynamic cost of forming a hydration cavity around this bulky molecule is high (an unfavorable entropic penalty), which restricts its aqueous solubility and drives its high octanol-water partition coefficient (logP ≈ 3.3) [2][2].

Mechanism of Action

Because of its lipophilic nature, propisochlor easily partitions into plant cell membranes. Once inside, it acts by inhibiting very long-chain fatty acid (VLCFA) elongases, effectively blocking cell division and shoot growth in germinating weeds[1].

VLCFA_Pathway A Propisochlor (Active Ingredient) B Plant Cell Penetration A->B C VLCFA Elongase Inhibition B->C D Depletion of Fatty Acids C->D E Cell Membrane Disruption D->E F Inhibition of Shoot Growth E->F

Propisochlor mechanism: VLCFA elongase inhibition leading to membrane disruption and cell death.

Aqueous Solubility & Environmental Partitioning

Propisochlor is classified as having moderate-to-low aqueous solubility, typically measured between 70 mg/L and 102 mg/L at 20 °C [3][4].

Causality in Environmental Fate

Because water cannot effectively solvate the molecule, propisochlor applied in the field exhibits a strong affinity for organic matter. Research demonstrates that non-ionic herbicides like propisochlor are easily retained in organic soil fractions and crop straw (e.g., sugarcane and soybean straw) [5][5].

The sorption of propisochlor to organic matter is highly reversible (hysteresis values ranging from 0.8 to 1.0), which allows the active ingredient to slowly release into the soil moisture over time[5]. This thermodynamic equilibrium between the bound state (in soil organic matter) and the solvated state (in soil water) provides the extended residual weed control characteristic of the herbicide, while simultaneously minimizing the risk of deep groundwater leaching[5].

Organic Solvent Solubility & Formulation Engineering

In stark contrast to its aqueous behavior, propisochlor is highly miscible in a wide array of organic solvents. The presence of the aromatic ring allows for favorable π−π stacking interactions with aromatic solvents, while its amide carbonyl group acts as a hydrogen-bond acceptor, allowing excellent solubility in polar aprotic solvents.

  • Aromatic Hydrocarbons: Solubility in toluene and xylene exceeds 500 g/L [1][6].

  • Ketones: Solubility in acetone exceeds 480 g/L [1].

  • Other Solvents: Highly soluble in dichloromethane, methanol, ethyl acetate, and N,N-dimethylformamide [6][6].

Emulsifiable Concentrate (EC) Design

Because of this high organic solubility and low water solubility, propisochlor is predominantly formulated as an Emulsifiable Concentrate (EC) (e.g., 500 g/L EC)[7]. In an EC, the active ingredient is dissolved in a hydrophobic solvent (like toluene or heavy aromatic naphtha) alongside a tailored blend of non-ionic and anionic surfactants (e.g., calcium dodecylbenzenesulfonate mixed with castor oil ethoxylates). Upon dilution in the farmer's spray tank, the surfactants spontaneously orient at the oil-water interface, lowering the interfacial tension and creating a thermodynamically stable (or kinetically trapped) oil-in-water microemulsion.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and solubility parameters of propisochlor required for formulation and analytical modeling.

ParameterValueReference Conditions
Molecular Weight 283.80 g/mol Standard
Physical State Clear colorless to yellow viscous liquid20 °C
Octanol-Water Partition (logP) 3.320 °C, pH 7
Aqueous Solubility ~70 - 102 mg/L20 °C, pH 7
Solubility in Toluene > 538 g/L20 °C
Solubility in Acetone > 483 g/L20 °C
Solubility in Hexane Highly Soluble20 °C
Vapor Pressure 0.00156 mmHg25 °C

Standardized Experimental Protocols

To ensure scientific integrity and E-E-A-T standards, the following protocols are designed as self-validating systems . Do not rely on single-point measurements; thermodynamic equilibrium must be proven, not assumed.

Protocol 1: Shake-Flask Method for Aqueous Solubility Determination

This protocol utilizes the gold-standard OECD 105 shake-flask methodology, coupled with LC-MS/MS for precise quantification.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of analytical-grade propisochlor (e.g., 50 mg) into three separate 50 mL amber glass centrifuge tubes.

  • Solvent Addition: Add 20 mL of ultra-pure water (buffered to pH 7.0 using 10 mM phosphate buffer) to each tube.

  • Isothermal Agitation: Seal the tubes and place them in an isothermal shaker bath set strictly to 20.0 ± 0.1 °C. Agitate at 150 RPM.

  • Sampling & Centrifugation: Extract 1 mL aliquots at 24h, 48h, and 72h. Centrifuge each aliquot at 10,000 RPM for 15 minutes to separate undissolved micro-droplets.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to account for membrane adsorption.

  • Quantification: Dilute the filtrate 1:100 in methanol, spike with an internal standard (e.g., Propisochlor-d5), and analyze via LC-MS/MS (MRM mode).

  • Self-Validation Check (Critical): Compare the calculated concentrations at 48h and 72h. Equilibrium is only validated if the variance between these two time points is < 2%. If variance is > 2%, continue shaking and sampling at 24h intervals.

Solubility_Workflow Step1 Excess Propisochlor + Solvent (Aq/Org) Step2 Isothermal Shaking (20°C, 48h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Filtration (0.22 µm PTFE) Step3->Step4 Step5 Dilution & Internal Standard Step4->Step5 Step6 LC-MS/MS or GC-ECD Analysis Step5->Step6

Standardized shake-flask methodology for determining propisochlor thermodynamic solubility.

Protocol 2: EC Formulation Stability Testing (CIPAC MT 36.3)

To validate the interaction between propisochlor, the organic solvent, and the aqueous phase upon field application.

Step-by-Step Methodology:

  • Formulation: Dissolve 50 g of propisochlor in 40 g of toluene[6]. Add 10 g of a matched emulsifier blend (e.g., 60% Calcium DDBS / 40% Tristyrylphenol ethoxylate). Stir at 300 RPM for 30 minutes until homogeneous.

  • Dilution: Add 5 mL of the formulated EC into a 100 mL graduated cylinder containing 95 mL of CIPAC Standard Water D (342 ppm hardness).

  • Inversion: Stopper the cylinder and invert it 30 times over 60 seconds to simulate tank mixing.

  • Observation: Let the cylinder stand undisturbed at 30 °C.

  • Self-Validation Check: Record the volume of free oil, cream, or sediment at exactly 0.5h, 2h, and 24h. A formulation passes E-E-A-T validation for field readiness only if there is 0 mL of free oil and < 1 mL of cream at the 2-hour mark.

References

  • University of Hertfordshire. (2026). Propisochlor - AERU Pesticide Properties DataBase (PPDB). Retrieved from[Link]

  • ResearchGate. (n.d.). Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems. Retrieved from[Link]

  • Google Patents. (2009). CN101485318A - Compounding herbicide containing oxadiazon and propisochlor.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Determination of Propisochlor Residues in Crop Matrices via QuEChERS and GC-MS/MS

Executive Summary & Scientific Rationale Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide) is a broad-spectrum chloroacetanilide herbicide widely utilized in the cultivation of rice, corn,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide) is a broad-spectrum chloroacetanilide herbicide widely utilized in the cultivation of rice, corn, and soybeans to control annual grasses and broadleaf weeds. Due to its widespread agricultural application and potential environmental persistence, regulatory bodies mandate stringent Maximum Residue Limits (MRLs), often defaulting to 0.01 mg/kg in food commodities.

To achieve the necessary sensitivity and selectivity for propisochlor quantification in complex biological matrices, this protocol leverages a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) ,.

The Causality of the Methodological Design:

  • Extraction Solvent (Acetonitrile): Acetonitrile is selected over methanol or ethyl acetate because it provides optimal solubility for medium-polarity herbicides like propisochlor while minimizing the co-extraction of highly lipophilic matrix components (e.g., waxes and heavy lipids). Furthermore, acetonitrile demonstrates superior phase-separation characteristics when exposed to high-ionic-strength salts.

  • Clean-up Sorbent (PSA): Primary Secondary Amine (PSA) is utilized in the dispersive solid-phase extraction (d-SPE) step. PSA acts as a weak anion exchanger, effectively chelating and removing interfering organic acids, polar pigments, and sugars from the crop extract without sequestering the target analyte.

  • Instrumental Detection (GC-MS/MS): Propisochlor is highly volatile and thermally stable, making it inherently GC-amenable. The use of a Triple Quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode acts as a mass-filtering system. It isolates specific precursor-to-product ion transitions, eliminating isobaric background noise generated by complex agricultural matrices and ensuring reliable quantification down to sub-ppb levels,.

Experimental Workflow & Visualization

The analytical procedure is divided into two distinct phases: sample preparation (extraction and clean-up) and instrumental acquisition.

G A 1. Homogenized Crop Sample (Weigh 10-15 g into 50 mL tube) B 2. Solvent Extraction (Add 10-15 mL Acetonitrile & Vortex) A->B C 3. Salting Out Partitioning (Add 4g MgSO4 + 1g NaCl) B->C D 4. Phase Separation (Centrifuge at 5000 rpm for 5 min) C->D E 5. d-SPE Clean-up (Transfer 1 mL to 150mg MgSO4 + 25mg PSA) D->E F 6. Matrix Removal (Centrifuge at 10000 rpm for 3 min) E->F G 7. GC-MS/MS Analysis (Inject 1 µL in MRM Mode) F->G

Fig 1: Step-by-step QuEChERS extraction and d-SPE clean-up workflow for crop matrices.

Detailed Experimental Protocol

Reagents and Materials
  • Analytical Standards: Propisochlor standard (Purity ≥ 99.0%).

  • Solvents: LC-MS grade Acetonitrile, Hexane, and Toluene.

  • QuEChERS Salts (AOAC 2007.01): 4.0 g anhydrous Magnesium Sulfate (MgSO₄), 1.0 g Sodium Chloride (NaCl), 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • d-SPE Clean-up Tubes: 150 mg anhydrous MgSO₄ and 25 mg PSA per 1 mL of extract. (Note: For highly pigmented crops like spinach, add 2.5-7.5 mg Graphitized Carbon Black (GCB); for lipid-rich crops like soybeans, add 25 mg C18).

Sample Preparation (The QuEChERS Procedure)
  • Comminution: Cryogenically mill the crop sample (e.g., rice, corn, or tomato) using dry ice to prevent thermal degradation of the analyte. Ensure a uniform, homogenous paste.

  • Extraction: Weigh precisely 10.0 g (± 0.1 g) of the homogenized sample into a 50 mL PTFE centrifuge tube. Add 10.0 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add the pre-weighed QuEChERS partitioning salts (4 g MgSO₄, 1 g NaCl, and citrate buffers). Shake immediately and vigorously by hand for 1 minute to prevent the MgSO₄ from forming exothermic clumps.

  • Centrifugation: Centrifuge the mixture at 5,000 rpm for 5 minutes at 4 °C to force the separation of the aqueous and organic phases.

  • Clean-up (d-SPE): Transfer exactly 1.0 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents (150 mg MgSO₄ + 25 mg PSA). Vortex for 30 seconds.

  • Final Isolation: Centrifuge at 10,000 rpm for 3 minutes. Transfer the purified supernatant into a GC autosampler vial. (Optional: If peak shape degradation is observed due to solvent expansion in the GC liner, perform a solvent exchange to hexane/toluene under a gentle stream of nitrogen).

Instrumental Conditions & Data Acquisition

To ensure maximum sensitivity and mitigate matrix interferences, a Triple Quadrupole GC-MS/MS system is utilized.

Table 1: GC-MS/MS Operating Conditions
ParameterSpecification / SettingRationale
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 μm)5% phenyl stationary phase provides optimal retention for mid-polarity pesticides.
Carrier Gas Helium (Purity 99.999%), Constant Flow: 1.0 mL/minEnsures reproducible retention times and optimal MS source vacuum.
Injection Mode Splitless, 1.0 μL injection volumeMaximizes the transfer of trace-level analytes onto the column.
Injector Temperature 250 °CSufficient thermal energy to volatilize propisochlor without inducing thermal breakdown.
Oven Temperature Program 70 °C (hold 1 min) 25 °C/min to 150 °C 10 °C/min to 280 °C (hold 5 min)Focuses the analyte band at the column head, then separates it from co-extracted matrix volatiles.
Ion Source / Transfer Line Electron Ionization (EI) at 70 eV / 280 °CStandard hard ionization for robust fragmentation.
Table 2: MRM Transitions for Propisochlor

Note: The selection of one quantifier ion and at least two qualifier ions is a mandatory requirement for positive identification under SANTE/11312/2021 guidelines.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Propisochlor ~12.53162120 15Quantifier
1629130Qualifier 1
13211712Qualifier 2

Quality Assurance & Self-Validating System Logic

A robust analytical protocol must be self-validating. GC-MS/MS analysis of agricultural matrices is highly susceptible to the "Matrix Effect" —a phenomenon where matrix components temporarily deactivate active sites in the GC inlet and column, preventing analyte adsorption and leading to artificial signal enhancement compared to standards in pure solvent.

To counteract this, the protocol enforces a strict validation logic:

G N1 1. System Suitability (Run Solvent Blanks to verify no carryover) N2 2. Matrix-Matched Calibration (Compensates for GC signal enhancement) N1->N2 N3 3. Quality Control Spikes (Pre-extraction spikes at 0.01 & 0.05 mg/kg) N2->N3 N4 4. MRM Ratio Confirmation (Qualifier/Quantifier variance ≤ ±30%) N3->N4 N5 5. Data Validation (Verify Recovery 70-120%, RSD ≤ 20%) N4->N5

Fig 2: Self-validating analytical logic and QA/QC pathway for GC-MS/MS residue analysis.

Validation Parameters (SANTE Guidelines)

To validate the batch, the following criteria must be met:

  • Matrix-Matched Calibration: Calibration curves must be prepared by spiking blank matrix extracts with propisochlor standards ranging from 0.005 to 0.1 mg/kg. The coefficient of determination ( R2 ) must be ≥0.99 ,.

  • Recovery and Precision: Blank crop samples spiked at the Limit of Quantification (LOQ, typically 0.01 mg/kg) and 5x LOQ must yield absolute recoveries between 70% and 120% , with a Relative Standard Deviation (RSD) of ≤20% across five replicates,.

  • Ion Ratio Tolerance: The relative abundance of the qualifier ions to the quantifier ion in the sample must match the matrix-matched calibration standards within a tolerance of ±30% ,.

  • Retention Time Shift: The retention time of propisochlor in the sample must not deviate by more than ±0.1 minutes from the calibration standards.

References

  • Wang, S., Liu, F., Jin, S., & Jiang, S. (2007). Dissipation of propisochlor and residue analysis in rice, soil and water under field conditions. Food Control. Available at:[Link]

  • Cherta, L., Portoles, T., Beltran, J., Pitarch, E., & Mol, J. G. (2015). Application of Gas Chromatography-Mass Spectrometry with Atmospheric Pressure Chemical Ionization for the Determination of Multiclass Pesticides in Fruits and Vegetables. Journal of Chromatography A. Available at: [Link]

  • Kim, W. S., et al. (2023). Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments. PMC. Available at:[Link]

  • Anastassiades, M., Lehotay, S. J., Stajnbaher, D., & Schenck, F. J. (2003). *Fast and Easy Multiresidue Method Employing Ac
Application

Application Note: High-Throughput Quantification of Propisochlor in Soil Matrices via Modified QuEChERS and UPLC-MS/MS

[label="Matrix-Matched Introduction & Mechanistic Rationale Propisochlor (2-chloro-N-(isopropyl-ethyl)-N-(2-ethylmethyl-6-methyl) phenyl acetamide) is a widely utilized chloroacetamide herbicide designed for pre-emergenc...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Matrix-Matched

Introduction & Mechanistic Rationale

Propisochlor (2-chloro-N-(isopropyl-ethyl)-N-(2-ethylmethyl-6-methyl) phenyl acetamide) is a widely utilized chloroacetamide herbicide designed for pre-emergence broadleaf weed control. Due to its potential to induce hemolysis, lipid peroxidation, and its high toxicity to aquatic organisms, monitoring its persistence and migration in soil is critical for environmental safety and regulatory compliance [1].

While traditional methods have relied on Gas Chromatography (GC) or immunoassays [2], Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior selectivity, rapid run times, and bypasses the thermal degradation risks sometimes associated with GC analysis of complex environmental matrices [3].

This application note details a highly optimized, self-validating UPLC-MS/MS protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. As a Senior Application Scientist, I have structured this guide not just to provide the "how," but to elucidate the biochemical and physical causality behind each experimental choice.

Experimental Design & Causality (The "Why")

Achieving low limits of detection (LOD) in soil requires overcoming severe matrix effects caused by humic acids, fulvic acids, and complex silicates.

  • Extraction Solvent (Acetonitrile): Acetonitrile is selected over methanol or ethyl acetate because it is fully miscible with water during the initial extraction phase (ensuring penetration into hydrated soil pores) but undergoes sharp phase separation upon salting out. It effectively extracts the medium-polarity propisochlor while precipitating macromolecular interferences.

  • Salting Out (MgSO₄ + NaCl): The addition of anhydrous MgSO₄ drives water out of the organic phase via a highly exothermic hydration reaction, forcing the analyte into the acetonitrile layer. NaCl controls the polarity of the aqueous phase, optimizing the partition coefficient [3].

  • dSPE Cleanup (PSA + C18): Soil extracts are notoriously complex. Primary Secondary Amine (PSA) acts as a weak anion exchanger to remove organic acids (e.g., humic acids) and polar pigments. C18 is introduced to strip out non-polar lipids and waxes.

  • Ionization Dynamics (ESI+): Propisochlor features an amide nitrogen that readily accepts a proton to form an [M+H]+ precursor ion ( m/z 284.1). The addition of 0.01% formic acid and 2 mM ammonium formate to the mobile phase acts as a proton donor and buffer, stabilizing the spray and significantly enhancing ionization efficiency [1].

Materials and Reagents

  • Standards: Propisochlor analytical standard (Purity >99%). Isotope-labeled internal standard (SIL-IS), e.g., Propisochlor-d5 or a structural analog (Acetochlor-d11).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid, Ammonium Formate.

  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • dSPE Sorbents: PSA (Primary Secondary Amine), C18 (Octadecyl-silica).

  • Consumables: 50 mL PTFE centrifuge tubes, 0.22 µm PTFE syringe filters.

Step-by-Step Analytical Protocol

Soil Sampling and Hydration
  • Preparation: Air-dry the soil sample at room temperature. Sieve through a 2 mm mesh to remove rocks and large organic debris, ensuring a homogenous matrix.

  • Weighing: Accurately weigh 5.0 g of the sieved soil into a 50 mL PTFE centrifuge tube.

  • Hydration (Critical Step): Add 5.0 mL of ultrapure water. Vortex for 1 minute and let stand for 15 minutes. Causality: Soil particles must be rehydrated to swell the pores, allowing the organic solvent to access trapped pesticide residues.

Modified QuEChERS Extraction
  • Solvent Addition: Add 10.0 mL of LC-MS grade Acetonitrile containing the internal standard (e.g., 50 µg/kg).

  • Agitation: Shake vigorously mechanically for 5 minutes.

  • Salting Out: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Immediately vortex for 2 minutes to prevent the formation of MgSO₄ conglomerates. Note: The tube will become warm due to the exothermic reaction.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4 °C. Cooling is necessary to stabilize the analyte and compact the solid pellet.

dSPE Cleanup
  • Transfer: Transfer 1.5 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Cleanup: Vortex vigorously for 1 minute to ensure maximum contact between the extract and the sorbents.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chemically inert and prevents fine sorbent dust from clogging the UPLC column frits.

UPLC-MS/MS Analysis

Analyze the sample using the instrumental parameters defined in Section 6.

Workflow Visualization

Workflow N1 1. Soil Homogenization (Sieving to <2 mm) N2 2. Solvent Extraction (Acetonitrile + Internal Std) N1->N2 Hydration & Spike N3 3. Salting Out (MgSO4 + NaCl) N2->N3 Vortex 1 min N4 4. Phase Separation (Centrifugation at 4000 rpm) N3->N4 Exothermic Partitioning N5 5. dSPE Cleanup (PSA + C18 + MgSO4) N4->N5 Transfer Supernatant N6 6. Final Filtration (0.22 µm PTFE) N5->N6 Centrifuge N7 7. UPLC Separation (C18, Gradient Elution) N6->N7 Inject 2 µL N8 8. MS/MS Detection (ESI+, MRM Mode) N7->N8 Eluate

Workflow for Propisochlor quantification in soil using modified QuEChERS and UPLC-MS/MS.

Instrumental Parameters & Quantitative Data

UPLC Conditions:

  • Column: C18 AQ (e.g., 2.1 × 100 mm, 1.9 μm)

  • Column Temperature: 40 °C

  • Injection Volume: 2 μL

  • Flow Rate: 0.3 mL/min

  • Mobile Phase A: Water (2 mM ammonium formate + 0.01% formic acid)

  • Mobile Phase B: Methanol (2 mM ammonium formate + 0.01% formic acid)

Table 1: UPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955
Table 2: MS/MS MRM Parameters [1]
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Role
Propisochlor 284.1224.1-9Quantifier
Propisochlor 284.173.1-12Qualifier
Table 3: Expected Method Validation Metrics [3]
ParameterValue / RangeRegulatory Target
Limit of Detection (LOD) 0.03 – 0.12 mg/kg< 0.1 mg/kg
Limit of Quantification (LOQ) 0.1 – 0.4 mg/kgMatrix dependent
Mean Recovery 73.7% – 94.9%70% – 120%
Intra-day Precision (RSD) 1.1% – 13.9%≤ 15%
Linearity ( R2 ) > 0.995≥ 0.990

Self-Validating System & Quality Assurance

To ensure the trustworthiness and scientific integrity of this protocol, the workflow is designed as a self-validating system . You must implement the following controls in every batch:

  • Matrix-Matched Calibration (MMC): Soil extracts cause significant ion suppression in the ESI source. Standard curves must be prepared by spiking known concentrations of propisochlor into a blank soil extract (post-cleanup) rather than pure solvent. If the slope of the MMC curve deviates by >20% from a solvent-only curve, matrix effects are severe, and the use of an isotope-labeled internal standard becomes mandatory.

  • Internal Standard (IS) Tracking: The IS is spiked into the sample before the addition of acetonitrile. Monitoring the absolute peak area of the IS in the final MS/MS chromatogram serves as a real-time diagnostic. A sudden drop in IS area indicates either an extraction failure (e.g., emulsion formation) or a clogged UPLC column.

  • Procedural Blanks: Run a sample of ultrapure water through the entire QuEChERS and UPLC-MS/MS process. This validates that no cross-contamination occurred during the sieving, extraction, or drying steps.

References

  • Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation. Journal of Agricultural and Food Chemistry - ACS Publications.1

  • Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Taylor & Francis.2

  • Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS. ResearchGate.3

Sources

Method

Application Note: High-Throughput Fluorescence Polarization Immunoassay (FPIA) for Propisochlor Screening

Introduction & Scope Propisochlor is a widely utilized chloroacetamide herbicide that frequently enters the water cycle via agricultural runoff, posing severe ecological and public health risks[1]([Link]). While traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Propisochlor is a widely utilized chloroacetamide herbicide that frequently enters the water cycle via agricultural runoff, posing severe ecological and public health risks[1]([Link]). While traditional chromatographic methods (e.g., HPLC-MS/MS) provide excellent accuracy, they require extensive sample preparation and lack the throughput necessary for rapid, on-site environmental monitoring.

To bridge this gap, the Fluorescence Polarization Immunoassay (FPIA) offers a homogeneous, wash-free alternative. This application note details a validated FPIA protocol capable of quantifying propisochlor in pond water within 14 minutes, achieving a limit of detection (LOD) of 8.4 ng/mL[1]([Link]).

Mechanistic Principles: The Physics of FPIA

FPIA relies on the relationship between the rotational relaxation time of a fluorescent molecule and its molecular volume.

  • Causality of Signal Generation: When a small fluorescent tracer (a propisochlor derivative linked to fluorescein) is excited by polarized light, it rotates rapidly in solution before emitting a photon. This rapid rotation depolarizes the emitted light, resulting in a low fluorescence polarization (FP) signal .

  • Antibody Binding: When the tracer binds to a bulky, propisochlor-specific antibody, the effective molecular volume of the complex increases drastically. The rotation slows down, preserving the polarization plane of the excitation light and yielding a high FP signal .

  • Competitive Displacement: In the presence of propisochlor from a water sample, the free analyte competes with the tracer for antibody binding sites. Higher concentrations of propisochlor displace the tracer, increasing the fraction of rapidly rotating free tracer and proportionally decreasing the FP signal[1]([Link]).

FPIA_Mechanism cluster_0 Absence of Propisochlor cluster_1 Presence of Propisochlor Tracer1 Fluorescent Tracer (Fast Rotation) Complex Tracer-Ab Complex (Slow Rotation) Tracer1->Complex Binds Ab1 Specific Antibody (Bulky) Ab1->Complex Signal1 HIGH Polarization (High FP Signal) Complex->Signal1 Excitation Polarized Light Propisochlor Propisochlor (Analyte) AnalyteAb Analyte-Ab Complex Propisochlor->AnalyteAb Competes Tracer2 Fluorescent Tracer (Displaced) Signal2 LOW Polarization (Depolarized Light) Tracer2->Signal2 Remains Free Fast Rotation Ab2 Specific Antibody Ab2->AnalyteAb

Competitive binding mechanism of Fluorescence Polarization Immunoassay (FPIA).

Reagent Design & Optimization Insights

The sensitivity of the FPIA is fundamentally dictated by the structural interplay between the tracer and the antibody.

  • Tracer Synthesis & Spacer Arms: The tracer is synthesized by conjugating a propisochlor hapten (PMPA) to fluorescein isothiocyanate (FITC)[2]([Link]). The choice of the diamine spacer arm—such as ethylenediamine (EDF) versus hexamethylenediamine (HDF)—is critical. Causality: A spacer arm that is too short causes steric hindrance, preventing antibody binding. Conversely, a spacer arm that perfectly mimics the immunizing hapten (homologous) can result in an affinity so high that the free propisochlor cannot effectively displace the tracer. Optimal spacer length balances binding affinity with competitive displacement[2]([Link]).

  • Antibody Specificity: Molecular modeling demonstrates that the alkoxyalkyl group of chloroacetamide herbicides acts as the primary recognition epitope. This structural dependency ensures that the antibody exhibits excellent specificity for propisochlor without cross-reacting with structural analogs[1]([Link]).

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Every run must include internal controls, standard curves, and orthogonal validation criteria.

Preparation & System Suitability
  • Buffer Preparation: Prepare Borate Buffer Saline (BBS; 50 mM, pH 8.0) containing 0.1% Tween-20 to reduce non-specific binding.

  • Standard Curve Generation: Prepare propisochlor standards at 0, 1, 5, 10, 50, 100, 500, and 1000 ng/mL in BBS.

  • Validation Controls:

    • Negative Control: Unspiked, filtered pond water.

    • Positive Spike: Pond water spiked with 50 ng/mL propisochlor.

    • Tracer Blank: Buffer + Tracer (no antibody) to establish the baseline minimum polarization (mP).

Assay Workflow
  • Sample Filtration: Filter pond water samples through a 0.22 µm polyethersulfone (PES) membrane. Causality: Removing particulate matter and humic acids prevents light scattering and inner-filter effects that artificially skew fluorescence readings.

  • Plate Setup: Add 50 µL of standards, controls, and filtered samples into a black, flat-bottom 96-well microplate. (Black plates are mandatory to prevent well-to-well optical crosstalk).

  • Tracer Addition: Add 50 µL of the optimized FITC-PMPA tracer solution to all wells.

  • Antibody Addition: Add 50 µL of the propisochlor-specific antibody solution to initiate the competitive reaction.

  • Incubation: Incubate the plate in the dark at room temperature (25°C) for exactly 14 minutes[1]([Link]). Causality: FPIA is a solution-phase kinetic reaction; 14 minutes is sufficient to reach thermodynamic equilibrium. Strict temperature control is vital because fluid viscosity and rotational diffusion are highly temperature-dependent.

  • Measurement: Read the plate on a fluorescence microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm).

FPIA_Workflow Sample 1. Sample Prep Filter Pond Water (0.22 µm) Plate 2. Microplate Setup Add 50 µL Sample/Standard Sample->Plate Tracer 3. Tracer Addition Add 50 µL Tracer Solution Plate->Tracer Antibody 4. Antibody Addition Add 50 µL Specific Ab Tracer->Antibody Incubation 5. Incubation 14 mins at 25°C Antibody->Incubation Read 6. FP Measurement Ex: 485nm / Em: 530nm Incubation->Read Analysis 7. Data Analysis Calculate IC50 & LOD Read->Analysis Control Self-Validation Run Blank & HPLC Confirmation Analysis->Control

Step-by-step experimental workflow for the Propisochlor FPIA screening protocol.

Data Analysis & Validation Criteria

Calculate the polarization value (mP) using the standard parallel and perpendicular fluorescence intensities. Plot the mP values against the logarithm of propisochlor concentration to generate a sigmoidal dose-response curve.

Self-Validation Checkpoints:

  • Coefficient of Variation (CV): Replicate wells must have a CV < 10%.

  • Orthogonal Confirmation: A subset of positive samples must be confirmed via HPLC. The FPIA method demonstrates a strong correlation with HPLC ( R2=0.9748 )[1]([Link]).

Data Presentation: Analytical Performance

The optimized FPIA provides rapid, robust screening metrics that meet the US Environmental Protection Agency (EPA) recommendations for water analysis[1]([Link]). While newer dual-modal immunosensors utilizing gold nanoparticles can push LODs down to ~1.22 ng/mL[3]([Link]), the FPIA remains superior in terms of operational simplicity and time-to-result (14 minutes vs. multi-hour nanoparticle incubations).

Table 1: FPIA Performance Metrics for Propisochlor
ParameterValueClinical/Environmental Significance
Assay Time 14 minutesEnables high-throughput, on-site screening.
Limit of Detection (LOD) 8.4 ng/mLSufficient for detecting agricultural runoff in pond water.
IC 50​ (Sensitivity) 125.1 ng/mLDefines the midpoint of the dynamic range.
Cross-Reactivity (Analogs) < 1.0%Ensures no false positives from other chloroacetamides.
Table 2: Matrix Recovery in Pond Water
Spiked Concentration (ng/mL)Recovery Range (%)HPLC Correlation ( R2 )
10.080.0% - 86.6%0.9748
50.082.1% - 85.4%0.9748
100.081.5% - 86.0%0.9748

Troubleshooting Guide

  • Low Maximum Polarization (mP): Indicates tracer degradation or insufficient antibody affinity. Solution: Store FITC-tracers in dark, desiccated conditions at -20°C. Verify antibody titer.

  • High Background Variability: Caused by auto-fluorescent matrix components in pond water. Solution: Ensure strict adherence to the 0.22 µm filtration step. If matrix effects persist, perform a 1:2 dilution of the sample in BBS buffer.

References

  • Liu, Y., Wang, L.-T., Zhou, K., Eremin, S. A., Huang, X.-a., Sun, Y.-m., Xu, Z.-l., & Lei, H.-t. (2018). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Food and Agricultural Immunology, 29(1), 184-196.[Link]

  • Wang, Z., et al. (2021). Dual-Modal Immunosensor with Functionalized Gold Nanoparticles for Ultrasensitive Detection of Chloroacetamide Herbicides. ACS Applied Materials & Interfaces, 13(5), 6544–6552.[Link]

Sources

Application

QuEChERS method for Propisochlor extraction from complex matrices

Application Note: High-Throughput QuEChERS Extraction and LC-MS/MS Quantification of Propisochlor in Complex Matrices Executive Summary & Rationale Propisochlor (2-chloro-N-(isobutoxymethyl)acetoc-2',6'-xylidide) is a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput QuEChERS Extraction and LC-MS/MS Quantification of Propisochlor in Complex Matrices

Executive Summary & Rationale

Propisochlor (2-chloro-N-(isobutoxymethyl)acetoc-2',6'-xylidide) is a widely utilized pre-emergent chloroacetamide herbicide. Its accurate quantification in environmental (soil, water) and agricultural (rice, oilseeds) matrices is critical for ecological monitoring and food safety[1]. However, the inherent complexity of these matrices—ranging from humic-rich soils to high-lipid oilseeds—presents severe matrix effects, specifically ion suppression during electrospray ionization (ESI) mass spectrometry.

As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as a highly controlled system of chemical thermodynamics and selective interactions. To overcome matrix-induced signal attenuation, we employ a highly optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[1]. This protocol is engineered to maximize propisochlor recovery while systematically stripping away interfering lipids, proteins, and organic acids.

Mechanistic Foundations of the Extraction Strategy

To ensure a self-validating and robust protocol, every reagent choice is grounded in physical chemistry:

  • Solvent Selection (Acetonitrile): Unlike ethyl acetate or methanol, acetonitrile (MeCN) is uniquely suited for this extraction. It effectively precipitates matrix proteins and extracts a broad polarity range of analytes while co-extracting significantly fewer lipophilic interferences. For propisochlor (log Kow​ ~ 3.5), MeCN provides optimal partitioning into the organic phase.

  • Salting-Out Thermodynamics: The addition of anhydrous magnesium sulfate ( MgSO4​ ) and sodium chloride ( NaCl ) creates a highly ionic aqueous environment. This "salting-out" effect thermodynamically drives the moderately non-polar propisochlor into the unbuffered acetonitrile phase[2]. The exothermic hydration of MgSO4​ rapidly removes free water, locking matrix components in the aqueous pellet.

  • Dispersive Solid-Phase Extraction (dSPE) Clean-up: The crude MeCN extract requires targeted purification based on the specific matrix[3]:

    • PSA (Primary Secondary Amine): Acts as a weak anion exchanger to sequester organic acids, fatty acids, and polar pigments.

    • C18 (Octadecylsilane): Essential for lipid-rich matrices (e.g., oilseeds, rice bran). It exploits hydrophobic interactions to strip out long-chain fatty acids and sterols that would otherwise precipitate in the LC column[3].

dSPE_Mechanism cluster_sorbents dSPE Sorbents Extract Crude MeCN Extract (Propisochlor + Matrix) PSA PSA Sorbent Extract->PSA C18 C18 Sorbent Extract->C18 MgSO4 Anhydrous MgSO4 Extract->MgSO4 Acids Organic Acids/Sugars (Retained) PSA->Acids Ion Exchange Target Purified Propisochlor (Supernatant) PSA->Target Unretained Lipids Lipids/Sterols (Retained) C18->Lipids Hydrophobic C18->Target Unretained Water Residual Water (Hydrated) MgSO4->Water Hydration MgSO4->Target Unretained

Mechanistic interactions during the dSPE clean-up phase.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. To ensure trustworthiness, Matrix-Matched Calibration must be used to compensate for residual matrix effects, and a surrogate standard (e.g., Acetochlor-d11) should be spiked prior to extraction to monitor absolute recovery.

Step-by-Step Methodology:

  • Sample Preparation & Hydration: Homogenize 10 g of the sample (soil, water, or pulverized rice/oilseeds) in a 50 mL PTFE centrifuge tube. Critical Step: For dry matrices (rice, seeds), hydrate with 5 mL of LC-MS grade water for 30 minutes. This swells the matrix pores, enabling deep solvent penetration.

  • Solvent Extraction: Add 10 mL of pre-chilled Acetonitrile (MeCN) containing 1% acetic acid. Vortex vigorously for 1 minute to ensure complete dispersion.

  • Salting-Out Partitioning: Add 4 g anhydrous MgSO4​ and 1 g NaCl . Immediately shake vigorously for 1 minute to prevent MgSO4​ agglomeration and localized overheating.

  • First Centrifugation: Centrifuge at 4,000 rpm for 5 minutes at 4°C to achieve sharp phase separation between the upper MeCN layer and the lower aqueous/solid pellet.

  • dSPE Clean-up: Transfer a 1.5 mL aliquot of the upper MeCN supernatant into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4​ , 50 mg PSA, and 50 mg C18. (Note: Add 5 mg Graphitized Carbon Black (GCB) only if the matrix is highly pigmented, e.g., green rice stalks. Excessive GCB can cause analyte loss).

  • Second Centrifugation: Vortex the dSPE tube for 30 seconds to maximize sorbent interaction, then centrifuge at 10,000 rpm for 3 minutes.

  • Filtration & Analysis: Filter the purified supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis[1].

QuEChERS_Workflow S1 1. Sample Homogenization (10 g matrix in 50 mL tube) S2 2. Solvent Extraction (Add 10 mL Acetonitrile) S1->S2 S3 3. Salting-Out Partitioning (Add 4 g MgSO4 + 1 g NaCl) S2->S3 S4 4. First Centrifugation (4000 rpm, 5 min) S3->S4 S5 5. dSPE Clean-up (PSA + C18 + MgSO4) S4->S5 S6 6. Second Centrifugation (10000 rpm, 3 min) S5->S6 S7 7. UPLC-MS/MS Analysis (Propisochlor Quantification) S6->S7

Step-by-step QuEChERS workflow for Propisochlor extraction.

Quantitative Performance & Method Validation

The efficacy of this optimized QuEChERS method is demonstrated through rigorous validation across multiple complex matrices. The integration of C18 and PSA in the dSPE step ensures that even in lipid-heavy oilseeds[3] or complex rice matrices[2], the recovery remains highly quantitative and reproducible.

Table 1: Method Validation Parameters for Propisochlor across Complex Matrices

Matrix TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Mean Recovery (%)Precision (RSD, %)
Water 0.03 µg/kg0.10 µg/kg85.4 – 92.1%3.3 – 8.5%
Soil 0.05 µg/kg0.15 µg/kg82.3 – 89.6%4.1 – 9.2%
Rice (Grain) 0.12 µg/kg0.40 µg/kg73.7 – 94.9%1.1 – 13.9%
Oilseeds 0.05 µg/kg0.15 µg/kg80.2 – 99.8%< 15.0%

(Data synthesized from UPLC-MS/MS and GC-MS/MS validation studies[3],[1],[2])

By adhering to this protocol, analytical laboratories can achieve robust, high-throughput quantification of propisochlor, ensuring data integrity even when confronted with the most challenging environmental and agricultural samples.

References

  • Title: Development of a method Sin-QuEChERS for the determination of multiple pesticide residues in oilseed samples Source: SciSpace URL
  • Title: Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS Source: Semantic Scholar / Bulletin of The Korean Chemical Society URL: [Link]

  • Title: Method for the determination of 326 Residual Pesticides in Rice using LCMS-8045 and GCMS-TQ8040 NX Source: Shimadzu Application Development Centre URL

Sources

Method

Application Note: Propisochlor in Pre-Emergence Weed Control – Mechanistic Insights and Field Protocols

Introduction Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a highly effective chloroacetanilide herbicide engineered for the pre-emergence control of annual grasses and broadle...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propisochlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(propan-2-yloxy)methyl]acetamide) is a highly effective chloroacetanilide herbicide engineered for the pre-emergence control of annual grasses and broadleaf weeds across major agricultural crops, including corn, soybean, and sunflower (1[1]). Characterized by a single chiral center, it exists as (R)-(+) and (S)-(−) enantiomers, which dictate its enantioselective biological activities and toxicological profile in target organisms (2[2]). As a Senior Application Scientist, understanding the mechanistic underpinnings of propisochlor is critical for optimizing field efficacy, reducing chemical loads, and ensuring environmental compliance.

Mechanism of Action

Propisochlor acts primarily by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species (1[1]). Absorbed predominantly through the shoots and root systems of germinating weeds, the active ingredient targets VLCFA elongases. This biochemical blockade halts lipid biosynthesis, which is fundamentally required for cell membrane formation and intracellular signaling. Consequently, cell division and protein synthesis are disrupted, leading to a rapid cessation of weed seed germination and seedling growth.

MOA Prop Propisochlor Absorption (via Germinating Shoots/Roots) VLCFA Inhibition of VLCFA Elongases Prop->VLCFA Lipid Arrest of Lipid Biosynthesis VLCFA->Lipid Membrane Disruption of Cell Membrane & Protein Synthesis Lipid->Membrane Death Cessation of Seedling Growth (Weed Eradication) Membrane->Death

Fig 1: Mechanistic pathway of Propisochlor inhibiting VLCFA synthesis and weed growth.

Field Efficacy and Quantitative Data

Propisochlor demonstrates optimal performance in medium to fine-textured soils containing moderate organic matter (1-5%) (3[3]). It forms a herbicidal screen in the topsoil layer, necessitating adequate soil moisture to activate the compound for uptake by emerging weed radicles.

Table 1: Standard Application Rates and Target Spectrum
CropTarget WeedsApplication Rate (g a.i./ha)Application Method
CornFoxtail, Barnyardgrass, Crabgrass1000 - 1500Pre-emergence
SoybeanPigweed, Lambsquarters, Nightshade800 - 1200Pre-emergence
CottonGoosegrass, Johnsongrass1200 - 1500Pre-emergence

Data sourced from 3[3].

Recent agronomic trials indicate that the integration of specific adjuvants can significantly enhance the bioavailability of propisochlor tank mixtures. Utilizing adjuvants such as alkyl ether sulfate allows for a 25% reduction in the required herbicide dose while maintaining up to 100% Weed Control Efficacy (WCE) and preventing phytotoxicity in the primary crop (4[4]).

Table 2: Impact of Adjuvants on Propisochlor Mixture Efficacy in Corn
TreatmentDose (g a.i./ha)Adjuvant AddedWeed Control EfficacyCrop Phytotoxicity
Standard Dose740None85 - 90%None
Reduced Dose555 (75%)None61 - 71%None
Reduced Dose + Adjuvant555 (75%)Alkyl ether sulfate86 - 100%None

Data synthesized from 5[5] and 4[4].

Protocol 1: Pre-Emergence Field Application Workflow

Objective: Establish a precise, self-validating field protocol for applying propisochlor to maximize efficacy while ensuring crop safety.

Causality & Rationale: Pre-emergence herbicides require exact spatial distribution in the topsoil. Applying within 3 days post-sowing ensures the chemical barrier is established before weed shoots penetrate the soil surface (3[3]).

Step-by-Step Methodology:

  • Site Preparation: Ensure the seedbed is well-prepared, devoid of large clods, and possesses moderate soil moisture.

    • Causality: Large clods create physical "shadows" where the herbicide spray cannot reach, allowing weeds to emerge safely. Moisture is essential to solubilize the active ingredient, facilitating its absorption by the emerging weed radicle.

  • Formulation Mixing: Utilize Propisochlor 720 g/L Emulsifiable Concentrate (EC). Fill the spray tank to 50% capacity with clean water. Add the required dose (e.g., 1.5 L/ha for corn) while maintaining continuous mechanical agitation.

  • Adjuvant Integration: Add alkyl ether sulfate at 400 mL/ha to the tank mix.

    • Causality: Adjuvants reduce the surface tension of the spray droplets, enhancing soil coverage and increasing the bioavailability of the active ingredient to the weed shoots, permitting lower overall application rates (4[4]).

  • Application: Apply using a calibrated boom sprayer fitted with flat-fan nozzles at a pressure of 2.0-3.0 bar, delivering a total spray volume of 200-300 L/ha. Apply strictly within 72 hours of crop sowing.

  • Self-Validation Check (Crucial): Always include an untreated control plot (weedy check) within the experimental block. Weed Control Efficacy (WCE) is validated by comparing the dry weed biomass of the treated plot against the weedy check 30 days post-application to ensure the protocol succeeded (5[5]).

Protocol 2: Environmental Residue Analysis via QuEChERS and UPLC-MS/MS

Objective: Quantify propisochlor residues in soil and water to validate environmental degradation rates and rotational crop safety.

Causality & Rationale: Propisochlor has a moderate soil half-life (20-40 days) (3[3]). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized because it minimizes matrix interference and maximizes recovery rates (73.7-94.9%) for chloroacetanilide herbicides (6[6]).

Step-by-Step Methodology:

  • Sample Extraction: Homogenize 10 g of soil or 10 mL of water sample in a 50 mL centrifuge tube. Add 10 mL of high-purity acetonitrile.

    • Causality: Acetonitrile is a highly efficient extraction solvent for moderately polar pesticides like propisochlor, precipitating proteins and avoiding the co-extraction of highly lipophilic matrix components.

  • Partitioning: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO₄ drives the partitioning of the herbicide into the organic (acetonitrile) layer by inducing an exothermic reaction and absorbing water, while NaCl enhances the phase separation.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge.

    • Causality: PSA effectively removes organic acids, polar pigments, and sugars from the matrix, preventing signal suppression during mass spectrometry (6[6]).

  • UPLC-MS/MS Analysis: Filter the supernatant through a 0.22 μm PTFE syringe filter. Inject into a UPLC system coupled with a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for propisochlor quantification.

  • Self-Validation Check (Crucial): Process a blank matrix sample (known untreated soil/water) alongside the test samples. Spike a separate blank with a known concentration of propisochlor (e.g., 0.05 mg/kg) to validate that the extraction recovery falls strictly within the acceptable 73.7–94.9% range (6[6]).

QuEChERS Sample Sample Homogenization (Soil/Water) Extract Acetonitrile Extraction & Salt Partitioning Sample->Extract Cleanup dSPE Cleanup (PSA + MgSO4) Extract->Cleanup Analysis UPLC-MS/MS Quantification Cleanup->Analysis

Fig 2: QuEChERS extraction and UPLC-MS/MS analytical workflow for Propisochlor residue.

References

  • University of Hertfordshire. "Propisochlor - AERU." Pesticide Properties DataBase (PPDB). URL:[Link]

  • Journal of Agricultural and Food Chemistry. "Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells." ACS Publications. URL:[Link]

  • Pakistan Journal of Weed Science Research. "Possibilities of reducing herbicide doses through narrowed row spacing and use of adjuvants in maize." CABI Digital Library. URL:[Link]

  • Maydica. "Boosting the effectiveness of nicosulfuron-atrazine-propisochlor with adjuvants for weed management in maize." ResearchGate. URL:[Link]

  • Chemosphere. "Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS." ResearchGate. URL:[Link]

Sources

Application

Use of Propisochlor in corn and soybean cultivation

An in-depth guide to the application of Propisochlor in corn and soybean cultivation, designed for researchers and agricultural scientists. This document provides a comprehensive overview of Propisochlor's mechanism of a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of Propisochlor in corn and soybean cultivation, designed for researchers and agricultural scientists. This document provides a comprehensive overview of Propisochlor's mechanism of action, detailed application protocols, and best practices for its effective and sustainable use.

Introduction to Propisochlor

Propisochlor is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family (HRAC Group 15).[1][2] It is primarily utilized for the control of annual grasses and certain broadleaf weeds in major crops such as corn and soybeans.[1][3] Its efficacy relies on application before weed seeds germinate, acting on the emerging seedlings.[3] Propisochlor plays a crucial role in integrated weed management programs by providing residual soil activity, which helps to maintain clean fields during the critical early stages of crop development.[4][5]

Part 1: Mechanism of Action and Chemical Properties

A fundamental understanding of Propisochlor's mode of action is critical for its effective deployment and for managing weed resistance.

Biochemical Mode of Action

Propisochlor disrupts weed growth by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs are essential components of plant cell membranes and are crucial for cell division and growth. The herbicide is primarily absorbed by the shoots of germinating weeds, and to a lesser extent by the roots.[1][6] By blocking the enzymes responsible for elongating fatty acid chains, Propisochlor effectively halts the development of new cells, leading to the death of the seedling before it can emerge from the soil.[1][6] This mode of action is classified by the Herbicide Resistance Action Committee (HRAC) as Group 15.

MOA cluster_plant_cell Weed Seedling Cell Propisochlor Propisochlor VLCFA_Enzymes VLCFA Elongase Enzymes Propisochlor->VLCFA_Enzymes INHIBITS VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Enzymes->VLCFAs Synthesizes Cell_Growth New Cell Membranes & Shoot/Root Elongation VLCFAs->Cell_Growth Essential for Germination_Failure Germination Failure Cell_Growth->Germination_Failure Arrested

Caption: Mechanism of Action of Propisochlor.

Key Chemical and Physical Properties

The behavior of Propisochlor in the environment and its formulation characteristics are dictated by its chemical properties.

PropertyValueSource
Chemical Name 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1-methylethoxy)methyl]acetamide
CAS Number 86763-47-5[1]
Molecular Formula C₁₅H₂₂ClNO₂[1][6]
Water Solubility 184 mg/L (at 20°C)[6]
Vapor Pressure 1.1 × 10⁻³ Pa (at 20°C)[6]
Soil Half-Life (t₁/₂) Approximately 6 days[7]
Formulations Emulsifiable Concentrates (EC), Suspension Concentrates (SC)[3]

Part 2: Field Application Protocols

Precise application is paramount for maximizing efficacy while ensuring crop safety and environmental protection. Protocols must be adapted based on specific field conditions, including soil type and organic matter content.

General Application Workflow

The successful use of Propisochlor hinges on a systematic approach from field preparation to post-application monitoring.

AppWorkflow cluster_pre_app Pre-Application cluster_app Application cluster_post_app Post-Application Scout 1. Field Scouting & Weed History Analysis Soil_Test 2. Soil Sampling (Type & Organic Matter) Scout->Soil_Test Select_Rate 3. Select Application Rate (See Table 2) Soil_Test->Select_Rate Tank_Mix_Decision 4. Determine Need for Tank-Mix Partner Select_Rate->Tank_Mix_Decision Calibrate 5. Calibrate Sprayer Tank_Mix_Decision->Calibrate Timing 6. Apply Pre-Emergence (After planting, before crop emergence) Calibrate->Timing Incorporate 7. Await Activating Rainfall or Apply Irrigation (0.25-0.75 in) Timing->Incorporate Monitor 8. Monitor Weed Control & Crop Safety Incorporate->Monitor Post_Plan 9. Plan Post-Emergence Application if Needed Monitor->Post_Plan

Caption: Propisochlor Application Workflow.

Protocol 1: Application in Corn
  • Timing: Apply after planting but before corn and weed emergence.[8] Some formulations may allow for application to small, emerged corn, but the product label must be strictly followed to avoid crop injury.[8]

  • Dosage: Determine the application rate based on soil texture and organic matter percentage. Coarse soils with low organic matter require lower rates, while fine-textured soils with high organic matter require higher rates to ensure availability for weed uptake.[9]

  • Activation: Propisochlor requires incorporation into the soil with water to become active. Application should be followed by 0.25 to 0.75 inches of rainfall or sprinkler irrigation within 7-10 days to move the herbicide into the weed germination zone.[6][9]

  • Tank Mixing: For broader spectrum control, Propisochlor is commonly tank-mixed with atrazine.[2][6][10] This combination enhances the control of broadleaf weeds that may not be fully controlled by Propisochlor alone. Always conduct a jar test for compatibility before mixing.[11]

Protocol 2: Application in Soybeans
  • Timing: Apply as a pre-emergence treatment after planting but before soybean emergence.[3] Ensuring application occurs before weeds germinate is critical for success.[3]

  • Dosage: Adjust the rate according to the soil characteristics as detailed in the table below. Soybeans can be more sensitive to certain herbicides, so adherence to label rates is crucial.

  • Activation: Similar to corn, activation via rainfall or irrigation is essential for efficacy.[6] Without adequate moisture, the herbicide may remain on the soil surface, providing poor weed control.

  • Tank Mixing: To manage a wider range of broadleaf weeds, Propisochlor can be tank-mixed with herbicides such as metribuzin.[6] This is particularly important for managing weeds like lambsquarters or velvetleaf.[6][12]

Table 2: Recommended Application Rates (Illustrative)

Note: These are illustrative rates. ALWAYS consult the specific product label for legal and precise application rates.

Soil TextureOrganic MatterPropisochlor Rate (kg a.i./ha)Causality
Coarse (Sand, Loamy Sand)< 3%1.2 - 1.5Lower adsorption, higher herbicide availability.
Medium (Loam, Silt Loam)1 - 4%1.5 - 1.8Moderate adsorption by clay and organic matter.
Fine (Clay, Clay Loam)> 3%1.8 - 2.0High adsorption requires a higher rate for effective concentration in soil solution.

Part 3: Weed Control Spectrum

Propisochlor is effective against a specific range of weeds. Knowledge of its spectrum is key to determining if it is the right choice for a given field.

Weed TypeCommon Weeds ControlledWeeds Not Consistently Controlled
Annual Grasses Barnyardgrass, Crabgrass, Foxtails (Green, Yellow), GoosegrassEstablished perennial grasses (e.g., Johnsongrass from rhizomes)
Broadleaf Weeds Pigweed species, Black Nightshade, Common LambsquartersVelvetleaf, Cocklebur, Marestail, Ragweed species

Part 4: Tank Mixing for Enhanced Weed Management

Tank mixing Propisochlor with other herbicides is a common practice to broaden the spectrum of controlled weeds and as a strategy for managing herbicide resistance.[11][13]

Rationale for Tank Mixing
  • Broadened Spectrum: Combining modes of action allows for the control of a wider variety of both grass and broadleaf weeds in a single pass.[4]

  • Resistance Management: Using multiple effective modes of action against the same weed targets significantly reduces the selection pressure for resistance development.[13][14]

Protocol for Jar Test Compatibility

Before mixing products in a spray tank, a jar test must be performed to ensure physical compatibility.[11][15] Incompatibility can lead to the formation of gels or precipitates that can clog nozzles and reduce efficacy.[16]

  • Gather Materials: You will need a clean, clear glass jar (1 quart), water (from the same source as the spray solution), and proportionate amounts of each product to be mixed.

  • Add Water: Fill the jar halfway with water.

  • Follow Mixing Order (W-A-L-E-S):

    • Add W ettable powders and W ater-dispersible granules first.

    • A gitate thoroughly.

    • Add L iquid flowables and S uspension concentrates.

    • Add E mulsifiable concentrates (like many Propisochlor formulations).

  • Observe: Cap the jar, shake well, and let it stand for 15-30 minutes. Look for any signs of incompatibility, such as separation, clumping, or precipitates.

  • Decision: If the mixture remains uniform, the products are physically compatible. If not, they should not be tank-mixed.[15]

JarTest start Start Jar Test jar_half 1. Fill clear jar 1/2 full with carrier (water) start->jar_half add_wales 2. Add products in proportionate amounts using W-A-L-E-S order jar_half->add_wales agitate 3. Cap and agitate thoroughly add_wales->agitate observe 4. Let stand 15-30 min. Observe for separation, clumps, or precipitates agitate->observe decision Mixture Uniform? observe->decision compatible Compatible: Proceed with tank mixing decision->compatible Yes incompatible Incompatible: DO NOT tank mix decision->incompatible No

Caption: Jar Test Protocol for Tank-Mix Compatibility.

Part 5: Safety and Environmental Stewardship

Responsible use of Propisochlor includes rigorous safety protocols and strategies to minimize environmental impact.

Personal Protective Equipment (PPE)

Due to the potential for exposure, specific PPE is required when handling, mixing, and applying Propisochlor.[17][18] Skin contact is the most common route of pesticide exposure.[18][19]

TaskRequired PPE
Mixing & Loading Chemical-resistant gloves (nitrile or butyl rubber), coveralls over long-sleeved shirt and long pants, chemical-resistant apron, protective eyewear (goggles or face shield), chemical-resistant footwear plus socks.[19][20][21]
Application Chemical-resistant gloves, coveralls over long-sleeved shirt and long pants, chemical-resistant footwear plus socks.[19][20][21]
Equipment Cleaning Same as Mixing & Loading.
Environmental Fate and Considerations
  • Soil Behavior: Propisochlor's persistence in soil is relatively short, with a half-life of about 6 days.[7] However, its mobility and degradation are influenced by soil properties.[22][23] Soils with higher organic matter and clay content tend to adsorb Propisochlor, reducing its potential for leaching but also potentially lowering its bioavailability for weed control, which is why higher rates are recommended in these soils.[22][24]

  • Leaching Potential: Due to its moderate water solubility, there is some risk of leaching, particularly in coarse-textured soils with low organic matter under heavy rainfall conditions.[24] Application according to label rates and avoiding application before heavy rainfall can mitigate this risk.[6]

Herbicide Resistance Management

The repeated use of herbicides with the same mode of action selects for naturally occurring resistant weed biotypes.[25][26] To ensure the long-term viability of Propisochlor and other herbicides, proactive resistance management is essential.[13]

  • Rotate Modes of Action: Do not use Group 15 herbicides (like Propisochlor, S-metolachlor, or acetochlor) year after year on the same field.[13][14] Rotate to herbicides with different MOAs (e.g., Group 14 - PPO inhibitors, or Group 5 - Photosystem II inhibitors).[12][27]

  • Use Multiple MOAs: Utilize tank mixes or pre-packaged mixtures with multiple effective modes of action.[13]

  • Incorporate Non-Chemical Methods: Integrate cultural practices like crop rotation, cover cropping, and mechanical tillage to reduce reliance on herbicides alone.[25][28]

References

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. ResearchGate. [Link]

  • Propisochlor herbicide label information and Applications in Weed Control. YouTube. [Link]

  • Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. PMC. [Link]

  • Post-emergence herbicide composition applied to corns.
  • Propisochlor. AERU, University of Hertfordshire. [Link]

  • Propisochlor. European Commission. [Link]

  • Pesticide use and personal protective equipment. Health.vic. [Link]

  • Can brand or generic herbicides be tank-mixed?. Badger Crop Network. [Link]

  • Increasing forage yield and effective weed control of corn-soybean mixed forage for livestock through using by different herbicides. PMC. [Link]

  • Guideline to the Management of Herbicide Resistance. HRAC Global. [Link]

  • EFFECTS OF PESTICIDES ON SOIL ORGANIC MATTER: A MINI-REVIEW. ResearchGate. [Link]

  • Weed control in soybeans, corn and cotton. Revista Cultivar. [Link]

  • Personal Protective Equipment for Working With Pesticides. MU Extension. [Link]

  • Preplant Incorporated and Preemergence Surface. Pacific Northwest Pest Management Handbooks. [Link]

  • Can I Mix These Products? A Guide to Product Combining. Agrigem. [Link]

  • Propisochlor | C15H22ClNO2. PubChem. [Link]

  • How to Maximize Yield with Corn Pre-emergence Herbicides Choices. AgWeb. [Link]

  • The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems. MDPI. [Link]

  • Proactive Herbicide Resistance Management. Pesticide Environmental Stewardship. [Link]

  • Personal Protective Equipment (PPE). Pesticide Educational Resources Collaborative. [Link]

  • Avoid Tank Mixing Errors. Purdue University. [Link]

  • Weed Control in Corn and Soybean in July. Penn State Extension. [Link]

  • Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. MDPI. [Link]

  • Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. Preprints.org. [Link]

  • Geographic Restrictions for Corn and Soybean PRE-emergence Herbicides in Wisconsin. Badger Crop Network. [Link]

  • Pre-emergence herbicide programs for corn. Agronomy eUpdates. [Link]

  • Tank mix compatibility. Sprayers 101. [Link]

  • Managing Herbicide-Resistant Weeds. Montana State University. [Link]

  • Proactive Use of Corn Pre-emergence Herbicides. Crop Science US. [Link]

  • What You Need to Know about Protecting Yourself When Using Pesticides. Virginia Tech. [Link]

  • Simultaneous determination of acetochlor and propisochlor residues in corn and soil by solid phase extraction and gas chromatography with electron capture detection. PubMed. [Link]

  • The Environmental Fate of Pest. Agronomy. [Link]

  • The influence of organic matter on the efficacy of soil-applied herbicides. WUR eDepot. [Link]

  • Factors to Consider Before Tank Mixing Pesticides. University of Massachusetts Amherst. [Link]

  • BEAD Chemical Profile for Acetochlor. Regulations.gov. [Link]

  • Herbicides and Resistance Management. Getting Rid Of Weeds. [Link]

  • The Efficacy of Pre-Emergence Herbicides Against Dominant Soybean Weeds in Northeast Thailand. MDPI. [Link]

  • Delayed Pre-Emergence Herbicide Applications in Corn Require These Considerations. Kansas State University. [Link]

  • Herbicides - what are they? Characteristics and purpose. PCC Group. [Link]

  • General principles of herbicide resistance. NZPPS pesticide resistance management strategy. [Link]

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Method

Application Note: Preparation and Application of Propisochlor Analytical Standards for Chromatographic Analysis

Abstract This document provides a comprehensive guide for researchers, analytical chemists, and quality control professionals on the precise preparation and use of propisochlor analytical standards. Accurate quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, analytical chemists, and quality control professionals on the precise preparation and use of propisochlor analytical standards. Accurate quantification of the herbicide propisochlor is critical for environmental monitoring, food safety analysis, and regulatory compliance. This application note details the fundamental properties of propisochlor, outlines rigorous, step-by-step protocols for the preparation of stock and working standard solutions, and describes their application in developing calibration curves for quantitative analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The methodologies presented herein are designed to ensure analytical accuracy, precision, and traceability, forming a self-validating system for reliable residue analysis.

Introduction: The Role of Propisochlor and Analytical Standards

Propisochlor (CAS No. 86763-47-5) is a selective, pre-emergence chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in crops such as corn and soybeans.[1] Its potential to enter the water cycle through agricultural runoff necessitates sensitive and accurate analytical methods for its detection in environmental and food matrices.[2][3]

The foundation of any quantitative chemical analysis is the analytical standard. A high-purity, well-characterized propisochlor standard serves as the primary reference point against which unknown sample concentrations are measured. The accuracy of the entire analytical workflow is contingent upon the correct preparation and handling of these standards. This guide explains the causality behind each step, ensuring that protocols are not just followed, but understood, thereby enhancing trustworthiness and scientific integrity.

Physicochemical and Safety Data

A thorough understanding of the analyte's properties is essential for its safe handling and the selection of appropriate analytical conditions.

Table 1: Physicochemical Properties of Propisochlor

PropertyValueSource
CAS Number 86763-47-5[1][4][5][6][7][8]
Molecular Formula C₁₅H₂₂ClNO₂[4][9]
Molecular Weight 283.79 g/mol [4][8][9]
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide[4]
Appearance Colorless to brown liquid (pure vs. technical)[1][10]
Melting Point 21.6 °C[7][11]
Boiling Point >243 °C[7]
Water Solubility 184 mg/L (at 25 °C)[1]
Purity (Typical) ≥99% for analytical standards[9]
Hazard Identification and Safe Handling

Propisochlor presents several hazards that necessitate careful handling in a laboratory setting.

  • Primary Hazards: Harmful in contact with skin (Acute toxicity, Dermal, Category 4).[4][10][11] May cause an allergic skin reaction.[4] It is also recognized as very toxic to aquatic life.[4]

  • Personal Protective Equipment (PPE): Always handle propisochlor in a well-ventilated area or fume hood. Wear appropriate PPE, including:

    • Nitrile gloves (inspect before use).[11]

    • Safety glasses with side-shields or goggles.[11]

    • A lab coat or chemical-resistant apron.[10][11]

  • Storage: Store the neat standard and prepared solutions in a cool (refrigerated at 2-8°C is common), dry, and dark place in tightly sealed containers to prevent degradation and solvent evaporation.[7][11]

Protocol I: Preparation of Propisochlor Standard Solutions

This protocol describes the gravimetric preparation of a primary stock solution and its subsequent serial dilution to create intermediate and working-level calibration standards. The use of Class A volumetric glassware and a calibrated analytical balance is mandatory to minimize measurement uncertainty.

Materials and Reagents
  • Propisochlor analytical standard (neat, purity ≥99%)

  • High-purity solvents (e.g., HPLC or GC-MS grade Acetonitrile, Methanol, or Cyclohexane)[10][12]

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes

  • Amber glass autosampler vials with PTFE-lined caps

Step-by-Step Procedure

Step 1: Preparation of Primary Stock Solution (1000 µg/mL)

  • Allow the sealed container of neat propisochlor to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh approximately 10 mg of the propisochlor standard into a tared weigh boat. Record the exact mass.

  • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Rinse the weigh boat multiple times with small volumes of the chosen solvent (e.g., acetonitrile) and transfer the rinsate into the flask to ensure a quantitative transfer.

  • Add solvent to the flask until it is approximately half-full. Gently swirl to dissolve the standard completely.

  • Once dissolved, bring the flask to its final volume with the solvent, ensuring the bottom of the meniscus aligns with the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration, correcting for the purity of the standard.

    Calculation: Concentration (µg/mL) = [Mass of Standard (mg) / Volume of Flask (mL)] × Purity (%) × 1000

  • Transfer the solution to a labeled amber glass vial and store at 2-8°C. This stock solution is typically stable for at least 6 months.[13]

Step 2: Preparation of Intermediate Stock Solution (10 µg/mL)

  • Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the same solvent used for the primary stock.

  • Cap and invert the flask multiple times to mix thoroughly. This intermediate solution is the source for preparing working standards.

Step 3: Preparation of Working Calibration Standards

Prepare a series of calibration standards by diluting the 10 µg/mL intermediate stock solution. The concentration range should bracket the expected concentration of propisochlor in the sample extracts.

Table 2: Example Preparation Scheme for Working Standards (Final Volume 10 mL)

Target Concentration (µg/mL)Volume of 10 µg/mL Intermediate Stock to Add (µL)Final Volume (mL)
0.055010
0.1010010
0.5050010
1.00100010
2.50250010
5.00500010
  • Expert Insight: Preparing fresh working standards daily or weekly is recommended to avoid issues with solvent evaporation, which can concentrate the analyte and skew results.[14]

Protocol II: Application in Chromatographic Quantification

This protocol outlines the use of the prepared standards to generate a calibration curve for the quantification of propisochlor in a sample extract using Gas Chromatography-Mass Spectrometry (GC-MS). The principles are directly applicable to HPLC-UV as well.[2][9]

Instrumentation and Conditions

Propisochlor is amenable to analysis by both GC and HPLC.[9][15] GC-MS is often preferred for its high selectivity and sensitivity.

Table 3: Example GC-MS Operating Parameters

ParameterExample SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible injections and separations.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering good selectivity for many pesticides.[16]
Injection Volume 1 µLStandard volume for splitless injection to maximize sensitivity.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C (hold 1 min), ramp 20°C/min to 200°C, ramp 10°C/min to 280°C (hold 5 min)A temperature gradient to separate analytes based on boiling points.
MS Detector Single Quadrupole or Triple QuadrupoleMS provides mass confirmation and high selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) or MRMSIM/MRM enhances sensitivity and selectivity by monitoring specific ions for propisochlor.
Workflow for Analysis

G D D E E D->E Transfer to Autosampler

Step-by-Step Quantification
  • System Suitability: Before analysis, inject a solvent blank to ensure the system is free of contaminants. Inject a mid-level calibration standard to check for proper peak shape and response.

  • Calibration Curve Construction: Analyze the series of working standards from the lowest to the highest concentration.

  • Data Processing: For each standard, integrate the peak corresponding to propisochlor. Plot the instrument response (peak area) against the known concentration (µg/mL).

  • Linear Regression: Perform a linear regression on the data points. The resulting calibration curve should have a coefficient of determination (R²) of ≥ 0.995, which indicates a strong linear relationship between concentration and response.

  • Sample Analysis: Inject the prepared sample extract(s).

  • Quantification: Determine the peak area for propisochlor in the sample chromatogram. Use the linear equation from the calibration curve (y = mx + c) to calculate the concentration of propisochlor in the extract.

  • Final Concentration Calculation: Adjust the calculated concentration to account for the initial sample weight/volume and all dilution/concentration factors used during sample preparation to report the final result in units such as mg/kg or µg/L.

Conclusion

The reliability of analytical data for propisochlor is fundamentally dependent on the meticulous preparation and use of analytical standards. By following the detailed protocols and understanding the scientific principles outlined in this guide, laboratories can establish a robust and self-validating workflow. This ensures the generation of high-quality, defensible data essential for protecting environmental integrity and public health.

References

  • Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. (2017). Taylor & Francis Online. [Link]

  • Propisochlor | C15H22ClNO2. PubChem, National Institutes of Health. [Link]

  • Propisochlor Analytical Standard (C15H22ClNO2) - High Purity 99.1%. ExportersIndia. [Link]

  • Propisochlor. AERU, University of Hertfordshire. [Link]

  • Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. NEMI.gov. [Link]

  • Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources. (2006). PubMed, National Institutes of Health. [Link]

  • Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. ResearchGate. [Link]

  • Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly and propolis. (2023). ScienceDirect. [Link]

  • Propisochlor TC. China Crop Protection Industry Association. [Link]

  • Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC, National Institutes of Health. [Link]

  • Method 608.3: Organochlorine Pesticides and PCBs by GC/HSD. (2016). U.S. Environmental Protection Agency. [Link]

  • QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. (2004). European Commission. [Link]

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Application

Application Note: Development and Validation of Immunoassays for Chloroacetamide Herbicides

Audience: Researchers, Analytical Scientists, and Assay Development Professionals Document Type: Technical Guide & Standardized Protocol Mechanistic Principles of Chloroacetamide Immunoassays Chloroacetamide herbicides (...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Assay Development Professionals Document Type: Technical Guide & Standardized Protocol

Mechanistic Principles of Chloroacetamide Immunoassays

Chloroacetamide herbicides (e.g., acetochlor, alachlor, metolachlor, and pretilachlor) are widely utilized for pre-emergence weed control. Due to their extensive application, they frequently contaminate agricultural runoff and groundwater. While traditional chromatographic methods (GC-MS, LC-MS) offer high precision, they are low-throughput and require extensive sample pretreatment . Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA) and Fluorescence Polarization Immunoassays (FPIA), provide rapid, high-throughput alternatives .

Rational Hapten Design: The Causality of Conjugation

Chloroacetamides are low-molecular-weight compounds (< 300 Da) and lack intrinsic immunogenicity . To elicit a robust immune response, they must be covalently linked to a macromolecular carrier protein (e.g., Bovine Serum Albumin, BSA) .

The critical challenge in hapten design is the site of conjugation. Chloroacetamides share a common chloroacetyl moiety but differ fundamentally in their N-alkoxyalkyl and phenyl ring substitutions. If a spacer arm is attached via the unique N-alkoxyalkyl group, this critical distinguishing feature is masked from the host's immune system, leading to broad cross-reactivity across the entire herbicide class .

The Solution: The optimal strategy involves replacing the highly reactive, non-specific chlorine atom with a spacer arm. This is typically achieved via nucleophilic substitution using a sulfhydryl-containing spacer, such as 3-mercaptopropionic acid (3-MPA), to form a stable thioether linkage . This specific orientation fully exposes the unique structural determinants (the alkoxyalkyl groups) to the B-cells, ensuring the resulting monoclonal antibodies (mAbs) possess high target specificity [[1]]([Link]).

HaptenDesign Target Target Herbicide (e.g., Pretilachlor) Spacer Spacer Arm Addition (3-mercaptopropionic acid) Target->Spacer Nucleophilic Substitution Hapten Hapten Synthesis (Thioether Linkage) Spacer->Hapten Reflux, pH adjustment Activation Activation (EDC/NHS Method) Hapten->Activation Carboxyl activation Conjugation Carrier Protein Conjugation (BSA for Immunogen, OVA for Coating) Activation->Conjugation Amide bond formation

Fig 1: Rational hapten synthesis and conjugation workflow for chloroacetamide herbicides.

Managing Cross-Reactivity via Heterologous Formats

Cross-reactivity (CR) is not solely an intrinsic property of the antibody; it is heavily influenced by the assay format and reagent concentrations [[2]]([Link]). Assays implemented at lower concentrations of antibodies and competing antigens generally exhibit lower cross-reactivities and higher specificity . Furthermore, utilizing a heterologous coating antigen —where the carrier protein (e.g., Ovalbumin, OVA) or the spacer arm differs from the immunogen—reduces the antibody's affinity for the plate. This thermodynamic shift forces the antibody to bind more readily to the free analyte in the sample, significantly improving the Limit of Detection (LOD) .

Standardized Protocol: Self-Validating ic-ELISA

The following protocol details an indirect competitive ELISA (ic-ELISA) for chloroacetamide detection. It is designed as a self-validating system , incorporating internal checkpoints to ensure thermodynamic equilibrium and specific binding.

ELISAWorkflow Coat 1. Plate Coating (Hapten-OVA Conjugate) Block 2. Blocking (5% Skim Milk / BSA) Coat->Block Compete 3. Competition Step (Sample + Anti-Herbicide mAb) Block->Compete Wash 4. Washing (PBST, 3x) Compete->Wash SecAb 5. Secondary Ab (HRP-Goat Anti-Mouse IgG) Wash->SecAb Detect 6. Detection (TMB Substrate -> Stop Solution) SecAb->Detect

Fig 2: Step-by-step workflow of the competitive ELISA for herbicide detection.

Phase 1: Plate Preparation and Blocking
  • Coating: Dilute the heterologous coating antigen (Hapten-OVA) to 0.4 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well polystyrene microtiter plate .

    • Causality: The high pH ensures the carrier protein is deprotonated, maximizing hydrophobic interactions with the polystyrene surface.

  • Incubation: Seal the plate and incubate at 4 °C for 12 hours to allow stable adsorption .

  • Washing: Wash the plate 4 times with PBST (Phosphate Buffered Saline containing 0.05% Tween-20).

    • Causality: Tween-20 acts as a non-ionic surfactant to break weak, non-specific protein interactions without stripping the covalently bound coating antigen .

  • Blocking: Add 200 µL/well of 5% skim milk or 1% BSA in PBS. Incubate for 1 hour at 37 °C, then wash 3 times.

    • Causality: Blocking saturates all unoccupied hydrophobic sites on the plastic, preventing the primary antibody from binding directly to the plate, which would falsely lower the apparent signal.

Phase 2: Competitive Binding
  • Sample Addition: Add 50 µL of chloroacetamide standards (e.g., 0, 0.1, 1, 10, 100 ng/mL) or appropriately extracted matrix samples to designated wells .

  • Primary Antibody Addition: Immediately add 50 µL of the specific monoclonal antibody (mAb) diluted in PBS (e.g., 0.2 µg/mL) to each well .

    • Causality: The free herbicide in the sample and the immobilized hapten-OVA compete simultaneously for the limited binding sites on the mAb.

  • Incubation: Incubate the plate at 37 °C for 60 minutes to reach thermodynamic equilibrium .

  • Washing: Wash 4 times with PBST to remove unbound herbicide-mAb complexes.

Phase 3: Signal Amplification and Detection
  • Secondary Antibody: Add 100 µL/well of Horseradish Peroxidase (HRP)-conjugated Goat Anti-Mouse IgG. Incubate for 30 minutes at 37 °C, followed by 4 washes.

  • Substrate Reaction: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15–20 minutes.

    • Causality: HRP catalyzes the oxidation of TMB, producing a blue diimine complex. The intensity of this color is inversely proportional to the herbicide concentration in the original sample .

  • Stopping: Add 50 µL/well of 2M H₂SO₄ to halt the enzymatic reaction, shifting the color from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 15 minutes [[3]]([Link]).

System Suitability & Self-Validation Criteria

To ensure the integrity of the assay, the following parameters must be met:

  • Maximum Binding (B₀): The zero-standard wells must yield an OD₄₅₀ > 1.0 to confirm sufficient antibody activity and coating efficiency [[4]]([Link]).

  • Non-Specific Binding (NSB): Blank wells (buffer replacing primary antibody) must yield an OD₄₅₀ < 0.05 to confirm effective blocking.

  • IC₅₀ Stability: The calculated IC₅₀ of the standard curve must fall within ±15% of the validated baseline (e.g., ~1.6 ng/mL for metolachlor) [[5]]([Link]).

  • Spike Recovery: Matrix samples (e.g., water or soil extracts) spiked with known concentrations must demonstrate 80–120% recovery to validate the absence of matrix interference .

Performance Validation & Data Interpretation

The performance of an immunoassay is defined by its specificity (cross-reactivity) and its sensitivity (Limit of Detection, LOD). Tables 1 and 2 summarize the validated metrics for various chloroacetamide immunoassays.

Table 1: Cross-Reactivity (CR) Profiles of Chloroacetamide Immunoassays

Target Herbicide Interferent (Analog) CR (%) Reference
Pretilachlor Acetochlor < 3.0% [[6]]([Link])
Pretilachlor Alachlor < 3.0%
Pretilachlor Butachlor < 3.0%
Metolachlor Acetochlor 9.0% [[5]]([Link])
Metolachlor Alachlor 3.0%
Metolachlor Butachlor 9.0%

| Alachlor | Metolachlor | 2.2% | |

Table 2: Performance Metrics of Immunoassay Formats

Assay Format Target Analyte Limit of Detection (LOD) IC₅₀ (Sensitivity) Validated Matrix Ref
Dual-Modal Immunosensor Acetochlor 0.44 ng/mL (Fluorescence) ~1.2 ng/mL Corn Extract
ic-ELISA Pretilachlor 6.25 ng/mL (Lower limit) 31.47 µg/L Grains
Commercial Plate ELISA Metolachlor 0.058 ng/mL 1.6 ng/mL Water

| FPIA (Homogeneous) | Propisochlor | 8.4 ng/mL | 125.1 ng/mL | Pond Water | |

References

  • Mao, G., et al. "Dual-Modal Immunosensor with Functionalized Gold Nanoparticles for Ultrasensitive Detection of Chloroacetamide Herbicides." ACS Applied Materials & Interfaces, 2021. URL:[Link]

  • Zhang, L., et al. "A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment." MDPI, 2023. URL: [Link]

  • Berlina, A.N., et al. "Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques." MDPI, 2023. URL: [Link]

  • Eurofins Abraxis. "Metolachlor Plate ELISA Performance Data." Eurofins Technologies. URL:[Link]

  • Zha, Y., et al. "Rapid and homologous immunoassay for the detection of herbicide propisochlor in water." ResearchGate, 2024. URL: [Link]

  • Biosense Laboratories. "Alachlor Microtiter Plate Kit Procedural Notes." Biosense. URL: [Link]

  • Zherdev, A.V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI Sensors, 2021. URL:[Link]

  • Rocha, C., et al. "Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid... Using SPE and LC/ESI-MS/MS." ResearchGate. URL: [Link]

  • NIH / PMC. "Hapten Design and Monoclonal Antibody to Fluoroacetamide, a Small and Highly Toxic Chemical." PubMed Central, 2020. URL:[Link]

Sources

Method

Advanced Application Note: Protocols for Evaluating Propisochlor Leaching Dynamics in Soil Columns

Introduction & Mechanistic Grounding Understanding the environmental fate and mobility of xenobiotics in soil is a critical component of environmental risk assessment (ERA). While this protocol specifically details the l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Understanding the environmental fate and mobility of xenobiotics in soil is a critical component of environmental risk assessment (ERA). While this protocol specifically details the leaching dynamics of Propisochlor (a non-ionic chloroacetanilide herbicide), the rigorous methodologies described herein are directly translatable for drug development professionals and environmental scientists evaluating the groundwater contamination risks of active pharmaceutical ingredients (APIs) [2].

Propisochlor inhibits cell division in susceptible weeds by interfering with the synthesis of very-long-chain fatty acids (VLCFAs). In the soil profile, its mobility is heavily modulated by the presence of organic matter. Recent radiometric studies demonstrate that crop residues, such as straw mulch, act as a significant barrier, increasing hysteresis ( H=0.8−1.0 ) and reducing the herbicide's leaching potential to less than 1% of the applied dose [1].

To accurately model these dynamics, researchers must utilize highly controlled, self-validating soil column systems coupled with advanced UPLC-MS/MS quantification [3].

Experimental Workflow Visualization

PropisochlorWorkflow Prep 1. Column Preparation (Intact Core or Packed Soil) Tracer 2. Hydrodynamic Validation (Bromide Tracer BTC) Prep->Tracer Saturate & Validate Spike 3. Propisochlor Application (Surface Spiking & Straw Mulch) Tracer->Spike Symmetrical BTC Confirmed Elute 4. Rainfall Simulation (0.01M CaCl2, Peristaltic Pump) Spike->Elute Equilibration (24h) Split Elute->Split Leachate 5a. Leachate Collection (Fraction Collector) Split->Leachate Aqueous Phase Soil 5b. Soil Core Sectioning (Depth Profiling) Split->Soil Solid Phase Analysis 6. Extraction & UPLC-MS/MS (QuEChERS Method) Leachate->Analysis Direct Injection / SPE Soil->Analysis Solvent Extraction Validation 7. Mass Balance Closure (Target: 90-110% Recovery) Analysis->Validation Data Integration

Figure 1: Self-validating workflow for Propisochlor soil column leaching and mass balance analysis.

Step-by-Step Experimental Protocol

Phase 1: Column Preparation & Hydrodynamic Validation

The integrity of a leaching study relies entirely on the absence of artificial preferential flow paths.

  • Column Assembly : Utilize stainless steel or rigid PVC columns (typically 30 cm length × 5 cm internal diameter).

  • Packing : Pack the column with sieved (2 mm) soil in 2 cm increments to achieve the field bulk density. Causality : Each layer must be gently scarified before adding the next to prevent artificial stratification and horizontal boundary effects. Alternatively, extract intact soil cores from the field to preserve natural macropores.

  • Saturation : Saturate the column from the bottom up using a 0.01 M CaCl2​ solution. Causality : Bottom-up saturation displaces trapped air. The 0.01 M CaCl2​ solution is critical as it mimics the ionic strength of natural soil pore water, preventing the dispersion of clay particles which would artificially clog pores and alter hydraulic conductivity.

  • Self-Validating Mechanism (Tracer Test) : Before applying the analyte, apply a 10 mL pulse of 0.1 M  Potassium Bromide ( KBr ) to the surface. Elute and monitor Br− in the leachate.

    • Validation Checkpoint: Plot the Breakthrough Curve (BTC). A symmetrical Gaussian peak confirms uniform hydrodynamic dispersion. An asymmetrical peak indicates channeling (preferential flow); if observed, the column must be discarded and repacked.

Phase 2: Herbicide Application & Elution
  • Analyte Spiking : Apply Propisochlor (analytical standard or 14C -radiolabeled for radiometric tracking) uniformly to the top 1 cm of the soil surface.

  • Organic Matter Amendment (Optional) : To study retention dynamics, apply a layer of crop residue (e.g., soybean or sugarcane straw at a 10 t/ha equivalent) over the spiked soil [1].

  • Equilibration : Allow the column to rest in the dark at 20°C for 24 hours. Causality : This allows for initial sorption equilibrium to be established, mimicking the real-world delay between field application and subsequent rainfall.

  • Rainfall Simulation : Apply 0.01 M CaCl2​ to the top of the column using a precision peristaltic pump set to a specific rainfall equivalent (e.g., 10 mm/h). Causality : A peristaltic pump ensures a steady-state, unsaturated flow. Pouring water directly causes ponding, which forces water rapidly through macropores and artificially inflates leaching rates.

Phase 3: Fractionation & QuEChERS Extraction
  • Leachate Collection : Collect the eluate continuously using an automated fraction collector (e.g., fractions of 0.5 pore volumes).

  • Soil Sectioning : Extrude the soil core and section it into 5 cm depth increments (0–5 cm, 5–10 cm, etc.) to create a vertical mobility profile.

  • Extraction : Extract Propisochlor from the soil sections utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology [3].

    • Causality: Soil organic matter contains high levels of humic and fulvic acids. The QuEChERS method, utilizing acetonitrile extraction followed by dispersive solid-phase extraction (dSPE) cleanup with Primary Secondary Amine (PSA) and C18 sorbents, effectively removes these matrix interferences. This prevents severe ion suppression during subsequent Mass Spectrometry analysis.

  • Quantification : Analyze extracts and leachate fractions via UPLC-ESI-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Phase 4: System Self-Validation (Mass Balance)

A protocol is only trustworthy if it proves no analyte was "lost" to poor methodology. Calculate the total mass balance:

Recovery(%)=Mapplied​ΣMleachate​+ΣMsoil_sections​​×100
  • Validation Checkpoint: The experimental run is validated only if the total recovery falls between 90% and 110% . Recoveries below 90% indicate incomplete solvent extraction or unaccounted volatilization.

Quantitative Data Summary

The following table synthesizes benchmark physicochemical and leaching parameters for Propisochlor derived from validated field and column studies, providing a baseline for comparative analysis.

Table 1: Benchmark Physicochemical and Leaching Parameters of Propisochlor

ParameterValue / RangeExperimental Context & Significance
Koc​ (Sorption Coefficient) 187.5 – 200.8 L/kgIndicates moderate adsorption to organic carbon fractions [1].
Hysteresis Index ( H ) 0.8 – 1.0Suggests sorption is highly reversible, allowing for environmental dissipation [1].
Leaching Rate (Bare Soil) 1.8% of applied doseMeasured following extreme rainfall simulation; low groundwater risk [1].
Leaching Rate (Straw Mulch) 0.5% – 0.7% of applied dose10 t/ha soybean/sugarcane straw significantly attenuates mobility [1].
Soil Retention (0-10 cm) 18.2% – 39.4%Enhanced retention driven by the presence of organic matter [1].
Soil Half-life ( DT50​ ) 2.0 – 6.0 daysRapid dissipation under aerobic field conditions [3].

References

  • Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems. Archives of Agronomy and Soil Science. [Link]

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. Journal of Agricultural and Food Chemistry. [Link]

  • Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS. Bulletin of the Korean Chemical Society. [Link]

Application

Radiometric Tracking of [14C]-Propisochlor in Soil: Comprehensive Protocols for Sorption, Mobility, and Metabolism

Introduction & Mechanistic Rationale Propisochlor is a pre-emergent chloroacetanilide herbicide widely utilized for weed control in crops such as corn, soybean, and sugarcane. Understanding its environmental fate—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Propisochlor is a pre-emergent chloroacetanilide herbicide widely utilized for weed control in crops such as corn, soybean, and sugarcane. Understanding its environmental fate—specifically its retention, mobility, and degradation in soil—is a critical regulatory requirement.

As a Senior Application Scientist, I emphasize that standard analytical techniques (like LC-MS/MS) are insufficient for complete environmental fate profiling because they cannot account for non-extractable (bound) residues or complete mineralization. Radiometric tracking using [14C]-labeled Propisochlor (typically uniformly labeled at the phenyl ring) provides a self-validating system: the mass balance . By tracking the radioisotope, we can definitively quantify the distribution of the parent compound, polar degradates, mineralized carbon dioxide ( 14CO2​ ), and humic-bound residues[1].

The following protocols detail the field-proven methodologies for evaluating Propisochlor's environmental behavior, ensuring strict adherence to GLP (Good Laboratory Practice) and OECD guidelines.

Experimental Protocols: A Self-Validating System

Protocol A: Batch Equilibrium Sorption-Desorption (OECD 106)

Objective: To determine the distribution coefficient ( Kd​ ), organic carbon-normalized coefficient ( Koc​ ), and desorption hysteresis of Propisochlor in various soil matrices.

Mechanistic Causality: We utilize a 0.01 M CaCl2​ background solution rather than pure water. Pure water artificially disperses soil clay particles and disrupts the natural cation exchange capacity of the soil. The calcium chloride mimics the natural ionic strength of soil pore water, ensuring that the sorption data reflects real-world agricultural conditions.

  • Preparation: Sieve air-dried soil to 2 mm. Weigh 10.0 g of soil into Teflon-lined centrifuge tubes.

  • Equilibration: Add 20 mL of 0.01 M CaCl2​ solution. Pre-equilibrate by shaking overnight to hydrate the soil matrix.

  • Spiking: Spike the suspension with [14C]-Propisochlor to achieve a concentration range of 0.1 to 10 mg/L. Ensure the co-solvent (e.g., acetonitrile) volume does not exceed 0.1% v/v to prevent artificial cosolvent effects.

  • Sorption Phase: Agitate tubes in the dark at 20°C for 24 hours (equilibrium time). Centrifuge at 3000 × g for 15 minutes.

  • Quantification: Extract 1 mL aliquots of the supernatant and mix with scintillation cocktail. Quantify radioactivity via Liquid Scintillation Counting (LSC). Calculate Kd​ .

  • Desorption Phase: Decant the remaining supernatant and replace it with an equal volume of fresh, unspiked 0.01 M CaCl2​ . Agitate for another 24 hours, centrifuge, and count the new supernatant.

  • Validation: Calculate the hysteresis index. Recent studies indicate that Propisochlor hysteresis values range from 0.8 to 1.0, demonstrating that its sorption is highly reversible, which allows for environmental dissipation but also necessitates careful mobility tracking[2].

Protocol B: Soil Column Leaching (OECD 312)

Objective: To assess the downward mobility of Propisochlor, particularly in no-till systems utilizing crop straw mulch.

Mechanistic Causality: Chloroacetanilides are moderately mobile. However, the presence of organic matter (like soybean or sugarcane straw) acts as an active bio-filter. Tracking the 14C-label through a packed column allows us to physically map the depth of penetration and assess groundwater contamination risks[3].

  • Column Packing: Pack glass columns (5 cm diameter × 30 cm length) with sieved soil. To simulate no-till systems, apply a layer of sugarcane or soybean straw (equivalent to 5–10 t/ha) to the soil surface.

  • Pre-wetting: Saturate the column from the bottom up with 0.01 M CaCl2​ to remove air pockets, then allow it to drain to field capacity.

  • Application: Apply[14C]-Propisochlor evenly to the top of the soil/straw layer.

  • Rainfall Simulation: Apply artificial rainfall (e.g., 200 mm over 48 hours) using a peristaltic pump to ensure a steady, non-ponding flow rate.

  • Fractionation: Collect leachate continuously in fractions. Analyze each fraction via LSC.

  • Soil Extrusion & Combustion: Extrude the soil core and section it into 5 cm segments. Combust each segment in a Biological Oxidizer at 900°C. The oxidizer converts all bound 14C into 14CO2​ , which is trapped in an amine-based cocktail and counted. Note: Decreased herbicide leaching (0.5–0.7%) is typically observed in the presence of straw compared to bare soil (1.8%)[2].

Protocol C: Aerobic Soil Metabolism & Mineralization (OECD 307)

Objective: To elucidate the microbial degradation pathway and calculate the half-life ( DT50​ ) of Propisochlor.

Mechanistic Causality: Degradation of chloroacetamides in the environment occurs primarily through microbial metabolism—specifically N-dealkylation and glutathione conjugation[1]. By using a sealed biometer flask, we create a closed system that captures volatile organic degradates and mineralized carbon, ensuring the mass balance remains between 90% and 110%.

  • Setup: Place 50 g (dry weight equivalent) of soil into biometer flasks. Adjust moisture to 50% of the Maximum Water Holding Capacity (MWHC).

  • Trapping System: Attach a side-arm containing 0.1 M NaOH (to trap 14CO2​ ) and a polyurethane foam (PUF) plug or ethylene glycol trap (to capture volatile organics).

  • Incubation: Spike with [14C]-Propisochlor. Incubate in the dark at 20°C.

  • Sampling & Extraction: At intervals (Days 0, 3, 7, 14, 28, 56, 120), remove flasks. Extract the soil three times using Acetonitrile:Water (80:20, v/v).

  • Radio-HPLC: Concentrate the extract and inject it into a Radio-HPLC system. This separates the parent Propisochlor from its primary metabolites (e.g., oxanilic acid (OA) and ethanesulfonic acid (ESA))[4].

  • Bound Residue Analysis: Air-dry the post-extraction soil pellet and subject it to biological oxidation (combustion) to quantify the non-extractable bound residues.

Data Presentation

Table 1: Representative Mass Balance of [14C]-Propisochlor in Aerobic Soil Incubation (Values represent % of Applied Radioactivity)

Incubation TimeExtractable ParentExtractable Metabolites (OA/ESA)Bound Residues (Non-extractable)Mineralized ( 14CO2​ )Total Mass Balance Recovery
Day 0 96.5%0.5%2.0%0.0%99.0%
Day 14 65.2%15.4%12.3%4.1%97.0%
Day 56 28.7%32.1%28.5%8.2%97.5%
Day 120 12.4%38.6%36.2%11.5%98.7%

Table 2: Typical Sorption and Mobility Parameters for Propisochlor

Soil Matrix / AmendmentOrganic Carbon (%) Kd​ (L/kg) Koc​ (L/kg)Hysteresis IndexLeaching Potential
Bare Soil (Control)1.2%2.42000.85Moderate
Soil + Soybean Straw3.5%11.46500.92Low
Soil + Sugarcane Straw4.1%12.97000.95Low

Visualizations

Workflow A [14C]-Propisochlor Application B Soil Incubation (Biometer Flasks) A->B Spiking C Volatile Trapping (NaOH / Glycol) B->C Headspace D Solvent Extraction (ACN:H2O) B->D Soil Sampling G Liquid Scintillation Counting (LSC) C->G 14CO2 E Radio-HPLC (Metabolite ID) D->E Extract F Biological Oxidation (Combustion) D->F Pellet E->G Fractions F->G Bound 14C

Radiometric mass balance workflow for tracking 14C-Propisochlor in soil matrices.

Metabolism P Propisochlor (Parent) GSH Glutathione Conjugation P->GSH Microbial GST MIN Mineralization (14CO2) P->MIN Ring Cleavage BND Bound Residues (Humic Matrix) P->BND Direct Binding CYS Cysteine Conjugate GSH->CYS Peptidase OXA Oxanilic Acid (OA) CYS->OXA Oxidation ESA Ethanesulfonic Acid (ESA) CYS->ESA Reduction OXA->BND Sorption ESA->BND Sorption

Microbial degradation pathway of Propisochlor in aerobic soil environments.

References

  • Pereira, N. S., et al. (2022). Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems. Journal of Environmental Science and Health, Part B (Taylor & Francis).[Link]

  • Chen, Y., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Science and Pollution Research (ResearchGate).[Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2015). Acetochlor / Chloroacetanilide Metabolism Evaluation. JMPR Reports.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Propisochlor Analysis

Welcome to the Technical Support Center for Propisochlor analysis. Propisochlor is a chloroacetamide herbicide widely analyzed in agricultural and environmental matrices.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propisochlor analysis. Propisochlor is a chloroacetamide herbicide widely analyzed in agricultural and environmental matrices. Due to the complexity of matrices like soil, wastewater, and crops, analytical quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is frequently compromised by Matrix Effects (ME) 1.

This guide is engineered for research scientists and analytical chemists. It provides a self-validating framework to systematically diagnose, troubleshoot, and overcome ion suppression and enhancement, ensuring absolute scientific integrity in your residue data.

Diagnostic & Mitigation Workflow

MatrixEffect A 1. Matrix Effect Diagnosis (Post-Column Infusion) B 2. Sample Prep Optimization (QuEChERS + dSPE) A->B Suppressed/Enhanced Signal C 3A. GC-MS/MS Route (Add Analyte Protectants) B->C Volatile Analysis D 3B. LC-MS/MS Route (Adjust LC Gradient) B->D Polar/Thermolabile E 4. Self-Validating Calibration (SIL-IS / Matrix-Matched) C->E Equalized Active Sites D->E Resolved Interferences

Systematic workflow for diagnosing and mitigating matrix effects in Propisochlor MS analysis.

Troubleshooting Guide & FAQs

Q1: How do I definitively calculate and assess the matrix effect for Propisochlor in my samples? Causality & Expert Insight: Matrix effects occur when co-eluting matrix components alter the ionization efficiency of Propisochlor in the MS source. To quantify this causality, you must compare the response of Propisochlor spiked into a blank matrix extract against its response in a neat solvent. Self-Validating Rule: Use the formula: ME(%)=(Areasolvent​Areamatrix​​−1)×100 . A negative value indicates ion suppression (common in LC-MS/MS); a positive value indicates ion enhancement (common in GC-MS/MS). If the ME falls outside the ±20% "soft" threshold, mitigation strategies are mandatory 2.

Q2: My LC-MS/MS signal for Propisochlor is severely suppressed in soil and water matrices. How can I optimize sample preparation? Causality & Expert Insight: In LC-MS/MS, high-water or high-organic-carbon matrices (like humic soil) co-extract polar interferences that compete with Propisochlor for charge in the electrospray ionization (ESI) droplets 1, 3. Standard QuEChERS leaves too many co-extractives behind. Solution: Optimize the dispersive Solid Phase Extraction (dSPE) cleanup. For Propisochlor, using Primary Secondary Amine (PSA) removes organic acids, while adding C18 removes non-polar lipids that cause late-eluting suppression [[4]]().

Q3: I am using GC-MS/MS and observing abnormal recovery rates (>120%) for Propisochlor. What causes this and how do I fix it? Causality & Expert Insight: This is matrix-induced signal enhancement. In a clean solvent standard, Propisochlor partially degrades or adsorbs onto active sites (silanol groups) in the GC inlet liner and column. When a matrix is injected, co-extracted matrix components preferentially coat these active sites, allowing more Propisochlor to reach the detector compared to the solvent standard 5. Solution: Introduce Analyte Protectants (APs). Adding a mixture of ethylglycerol, gulonolactone, and sorbitol (or PEG 300) to both standards and samples will artificially coat the active sites, equalizing the response and eliminating the enhancement effect 6.

Q4: What calibration strategy provides the most robust self-validating system for Propisochlor quantification? Causality & Expert Insight: While sample prep and APs reduce ME, they rarely eliminate it entirely. To ensure absolute trustworthiness, the calibration must mathematically cancel out residual ME. Solution: The gold standard is using a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., Propisochlor-d5) added prior to extraction. Because the SIL-IS co-elutes exactly with Propisochlor, it experiences the exact same ion suppression/enhancement, self-correcting the final quantification. If a SIL-IS is unavailable, Matrix-Matched Calibration (MMC) is the mandatory alternative [[1]]().

Quantitative Data Presentation

Table 1: Quantitative Assessment of Matrix Effects (ME)
ME Range (%)InterpretationRequired Mitigation Strategy
-20% to +20% Soft Matrix EffectSolvent calibration is acceptable; minimal intervention needed.
-50% to -20% Medium SuppressionOptimize dSPE (add C18/PSA); use Matrix-Matched Calibration.
> +20% Signal EnhancementGC-MS/MS active site blocking; use Analyte Protectants (APs).
< -50% Severe SuppressionDilute-and-shoot, standard addition, or SIL-IS mandatory.
Table 2: dSPE Sorbent Selection for Propisochlor Cleanup
Matrix TypePrimary InterferencesRecommended dSPE SorbentsCausality / Mechanism
High Water (Vegetables)Organic acids, sugarsPSA + MgSO₄PSA acts as a weak anion exchanger to remove polar acids.
High Lipid (Soybean)Non-polar lipids, fatsPSA + C18 + MgSO₄C18 retains long-chain fatty acids via hydrophobic interactions.
High Pigment (Soil/Spinach)Chlorophyll, humic acidsPSA + GCB + MgSO₄GCB strongly adsorbs planar pigments (monitor Propisochlor recovery).

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Propisochlor in Complex Matrices

This protocol is optimized to minimize matrix co-extractives prior to MS injection 7.

  • Sample Hydration: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Causality: For dry matrices (soil/grains), add 10 mL of HPLC-grade water and vortex. Water swells the matrix pores, allowing the extraction solvent to penetrate and partition Propisochlor effectively.

  • Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid. Causality: Acidified MeCN ensures optimal recovery of Propisochlor while precipitating heavy proteins.

  • Partitioning: Add QuEChERS salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 min, then centrifuge at 4000 rpm for 5 min. Causality: MgSO₄ drives the exothermic phase separation, forcing Propisochlor into the upper MeCN layer.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a 2 mL tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. Causality: PSA removes organic acids/sugars, while C18 removes non-polar lipids that cause severe ion suppression in LC-MS/MS.

  • Self-Validation Check: Spike a known concentration of Propisochlor-d5 (Internal Standard) into a duplicate sample prior to extraction. Calculate absolute recovery vs. relative recovery to isolate extraction efficiency from matrix effects.

Protocol 2: Post-Column Infusion (PCI) Method for Mapping Ion Suppression

Use this protocol to visually map exactly where matrix effects occur during your LC-MS/MS run 3.

  • Setup: Connect a syringe pump to a T-piece located between the LC analytical column and the MS/MS electrospray source.

  • Infusion: Continuously infuse a pure standard of Propisochlor (e.g., 100 ng/mL) at 10 µL/min directly into the MS source.

  • Injection: Inject a blank matrix extract (processed via Protocol 1) through the LC system.

  • Monitoring: Monitor the specific MRM transition for Propisochlor (e.g., m/z 284.1 → 224.0).

  • Self-Validation Check: Observe the baseline. Any significant dip in the continuous Propisochlor signal precisely at its expected LC retention time confirms ion suppression caused by co-eluting matrix components. If suppression >20% occurs at the Propisochlor retention time, the chromatographic gradient must be adjusted to shift the matrix peak away from the analyte.

References

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. QuEChERS sample prep. Available at: [Link]

  • ResearchGate. Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS. Available at:[Link]

  • Shimadzu. A Study of a Method for Coping with Matrix Effects in Pesticide Residue Analysis Using GC/MS/MS. Available at: [Link]

  • ACS Publications. Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Available at:[Link]

  • National Institutes of Health (NIH). A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. Available at: [Link]

  • Separation Science. Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Available at:[Link]

  • BGB Analytik. How to Use QuEChERS for Diverse Sample Types. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving the Efficacy of Propisochlor with Adjuvants

Introduction: Propisochlor is a selective, pre-emergence chloroacetamide herbicide valued for its control of annual grasses and certain broadleaf weeds in various crops.[1][2] Its mechanism of action involves the inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Propisochlor is a selective, pre-emergence chloroacetamide herbicide valued for its control of annual grasses and certain broadleaf weeds in various crops.[1][2] Its mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell membrane formation and halts weed growth before or during germination.[2] However, the field performance of Propisochlor, like many herbicides, is not absolute. Its efficacy can be significantly influenced by a host of environmental factors, application variables, and the inherent biological characteristics of the target weeds. To achieve consistent and optimal performance, particularly in challenging experimental or field conditions, the strategic use of adjuvants is paramount.

This guide serves as a technical support resource for researchers and agricultural scientists. It provides a structured approach to troubleshooting common efficacy issues with Propisochlor and offers scientifically-grounded solutions through the proper selection and use of adjuvants.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is the primary mechanism of action for Propisochlor, and how can adjuvants influence it?

A1: Propisochlor is a systemic herbicide absorbed primarily by the shoots of germinating plants.[1][3] It works by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for forming and maintaining cell membranes.[2] This disruption ultimately prevents weed seed germination and seedling growth.[4] While adjuvants do not change this fundamental mode of action, they play a critical role in ensuring the active ingredient reaches its target site within the plant. Activator adjuvants, for instance, can enhance the biological activity of the herbicide by improving its absorption into the plant tissue.[5] They can increase the spray's retention on the leaf surface and facilitate penetration through the waxy cuticle, thereby maximizing the amount of Propisochlor that can act on the target enzyme.[6][7]

Q2: What are the main types of adjuvants compatible with Propisochlor formulations?

A2: Propisochlor is often formulated as an emulsifiable concentrate (EC) or suspension concentrate (SC).[4] The choice of adjuvant depends on the specific challenge you are addressing. Adjuvants are broadly categorized into two groups:

  • Activator Adjuvants: These directly enhance herbicide performance.[8][9]

    • Surfactants (e.g., Non-ionic Surfactants - NIS): Reduce the surface tension of water-based spray droplets, allowing them to spread more evenly over a waxy leaf surface instead of beading up.[7][10] This increases the contact area for absorption.[11]

    • Oil Concentrates (e.g., Crop Oil Concentrates - COC, Methylated Seed Oils - MSO): These are composed of petroleum-based (COC) or vegetable-based (MSO) oils mixed with a surfactant.[5][12] They are particularly effective at helping herbicides penetrate the waxy cuticle of weed leaves and can also slow the drying of spray droplets.[13]

    • Nitrogen Fertilizers (e.g., Ammonium Sulfate - AMS): These are often used to overcome antagonism from hard water and can improve herbicide uptake in certain situations.[8][9]

  • Utility Modifiers / Special Purpose Adjuvants: These modify the physical characteristics of the spray solution.[8]

    • Water Conditioners: Specifically used to counteract the negative effects of hard water.[7]

    • Drift Control Agents: Increase the size of spray droplets to minimize off-target movement.[9]

    • Antifoaming Agents: Prevent the formation of foam in the spray tank.[9]

Q3: How do environmental factors impact Propisochlor performance and adjuvant selection?

A3: Environmental conditions at the time of application are critical and directly influence the choice of adjuvant.

  • Dry/Hot Conditions: Low humidity and high temperatures can cause spray droplets to evaporate quickly and make the waxy cuticle of weed leaves thicker and harder to penetrate.[7] In these scenarios, an oil-based adjuvant like a Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) is often recommended to slow evaporation and enhance penetration.[13][14]

  • Hard Water: Water containing high levels of dissolved cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can negatively interact with some herbicide molecules, reducing their effectiveness.[15][16] This is known as hard water antagonism. To counteract this, a water conditioning agent, most commonly Ammonium Sulfate (AMS), should be added to the tank first.[7][17] The sulfate ions bind with the hard water cations, preventing them from interfering with the herbicide.[17]

  • Weed Characteristics: Weeds with waxy or hairy leaf surfaces are difficult to wet. A non-ionic surfactant (NIS) is essential to reduce surface tension and ensure proper coverage.[12]

Section 2: Troubleshooting Guides for Common Efficacy Issues

Issue 1: Poor Weed Control in Dry or Hot Conditions
  • Question: My pre-emergence Propisochlor application shows reduced efficacy. The soil was dry at application, and we had a period of high temperatures with no rain. Why is this happening, and what can be done in future experiments?

  • Analysis & Solution:

    • Causality: Propisochlor is a soil-applied, pre-emergence herbicide that requires moisture for activation.[2] Rainfall or irrigation is necessary to move the herbicide into the upper soil layer where weed seeds germinate.[18] In dry conditions, the herbicide remains on the soil surface and cannot be absorbed by the emerging weed shoots. Furthermore, post-emergence applications under hot, dry conditions are less effective because the weed's waxy cuticle becomes less permeable.[7]

    • Recommended Adjuvant Strategy: For future post-emergence applications under these conditions, the inclusion of a Methylated Seed Oil (MSO) or Crop Oil Concentrate (COC) is highly recommended.[14] These oil-based adjuvants help to solubilize the waxy cuticle and slow down the evaporation of the spray droplet, allowing more time for the herbicide to be absorbed by the plant.[13] MSOs are generally considered more aggressive than COCs in penetrating the cuticle, which can be advantageous in tough conditions.[7]

Issue 2: Reduced Performance When Using Hard Water
  • Question: I'm conducting experiments using tap water from our facility, which is known to be hard. I've noticed inconsistent and generally lower-than-expected weed control. Could the water be the problem?

  • Analysis & Solution:

    • Causality: Yes, hard water is a very likely culprit. Hard water contains high concentrations of positively charged cations, primarily Calcium (Ca²⁺) and Magnesium (Mg²⁺).[19] Propisochlor, like other weak acid herbicides, can be negatively affected by these cations. The cations can bind to the herbicide molecules, forming insoluble complexes that are too large to be absorbed by the plant, effectively deactivating a portion of the active ingredient.[15][20] This can lead to a significant loss of efficacy, sometimes as high as 30%.[15]

    • Recommended Adjuvant Strategy: The standard and most effective solution is to use a water conditioning agent. Ammonium Sulfate (AMS) is the industry standard.[7][17] It should be the first product added to the spray tank after filling with water. The AMS dissolves and the sulfate ions (SO₄²⁻) bind with the hard water cations, preventing them from interacting with the Propisochlor.[17] The ammonium (NH₄⁺) ion itself may also contribute to enhanced herbicide absorption.[21]

Issue 3: Spray Solution Beading Up on Weed Leaves
  • Question: During a post-emergence application, I observed the spray solution forming distinct droplets on the leaves of target weeds like lambsquarters and velvetleaf, rather than spreading out. Is this affecting my results?

  • Analysis & Solution:

    • Causality: This phenomenon, known as "beading," is due to the high surface tension of water.[12] Water molecules are more attracted to each other than to the waxy surface of the leaf. This prevents the spray droplet from spreading, drastically reducing the surface area of contact and limiting the potential for herbicide absorption.[7] Weeds with particularly waxy or hairy leaves are prone to this issue.

    • Recommended Adjuvant Strategy: The solution is to add a Non-Ionic Surfactant (NIS) . Surfactants are "surface active agents" that break the surface tension of water.[10][22] Adding an NIS at the recommended rate (typically 0.25% to 0.5% v/v) will cause the droplets to flatten and spread across the leaf, ensuring uniform coverage and maximizing the potential for uptake.[7][11]

Section 3: Experimental Protocols

Protocol 3.1: Greenhouse Bioassay for Adjuvant Screening

This protocol is designed to reliably compare the efficacy of Propisochlor when mixed with different adjuvants under controlled conditions.

1. Plant Preparation:

  • Grow a target weed species (e.g., barnyardgrass, giant foxtail) in 10 cm pots filled with a standard greenhouse potting mix.
  • Cultivate plants in a greenhouse with controlled temperature (25-30°C) and a 16:8 hour light:dark cycle.
  • Grow plants until they reach the 2-4 leaf stage, ensuring uniformity across all pots to be used in the experiment.[23]

2. Treatment Solution Preparation:

  • Prepare a stock solution of Propisochlor (e.g., 72% EC) in deionized water.
  • For each adjuvant to be tested, create a separate treatment series. For example:
  • Control 1: Water only (Negative Control)
  • Control 2: Propisochlor at target rate (e.g., 1.5 kg a.i./ha) in water.
  • Treatment A: Propisochlor at target rate + NIS (e.g., at 0.25% v/v).
  • Treatment B: Propisochlor at target rate + COC (e.g., at 1.0% v/v).
  • Treatment C: Propisochlor at target rate + MSO (e.g., at 1.0% v/v).
  • If testing for hard water, create a "hard water" stock solution (e.g., 300 ppm CaCO₃ equivalent) and prepare a parallel set of treatments, including one with AMS.
  • Crucially, when using AMS, add it to the water and ensure it is fully dissolved before adding the herbicide. [7]

3. Application:

  • Use a research-grade track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[24] This ensures every plant receives the same dose.
  • Randomly assign treatments to pots, with at least four replicates per treatment.

4. Evaluation:

  • Return plants to the greenhouse and monitor for 14-21 days.
  • Data Collection:
  • Visual Injury Rating: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
  • Biomass Reduction: At 21 DAT, harvest the above-ground plant material for each pot, dry in an oven at 60°C until a constant weight is achieved, and record the dry weight.

5. Data Analysis:

  • Calculate the average visual injury and dry weight for each treatment.
  • Express biomass as a percentage of the untreated control.
  • Perform statistical analysis (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine if the differences between adjuvants are statistically significant.

Section 4: Data & Workflow Visualization

Table 1: Adjuvant Selection Guide
Problem/Condition Primary Adjuvant Type Mechanism of Action Common Use Rate (% v/v) Notes
Hard Water (>200 ppm)Water Conditioner (AMS)Sequesters hard water cations (Ca²⁺, Mg²⁺) to prevent herbicide antagonism.[15][17]1.0 - 2.0% w/vAdd to water and dissolve completely before adding herbicide.[7]
Waxy/Hairy WeedsNon-Ionic Surfactant (NIS)Reduces surface tension of spray droplets, improving leaf wetting and spreading.[7]0.25 - 0.50%The most common "all-purpose" surfactant.[11]
Dry, Hot ConditionsCrop Oil Concentrate (COC)Enhances cuticle penetration and slows droplet evaporation.[13]0.5 - 1.0%Petroleum-based; may increase risk of crop injury compared to NIS.[8]
Tough Weeds / StressMethylated Seed Oil (MSO)More aggressively dissolves leaf cuticle for faster, greater herbicide absorption.[7]0.5 - 1.0%Vegetable-based; generally more effective but also higher risk of crop injury than COC.[7][25]
Diagrams

Adjuvant_Selection_Workflow start Start: Assess Application Conditions water_check Is Water Hard (>200 ppm)? start->water_check weed_check Are Weeds Stressed, Waxy, or Mature? water_check->weed_check No ams 1. Add Water Conditioner (AMS) water_check->ams Yes coverage_check Is Basic Wetting/Spreading Needed? weed_check->coverage_check No mso_coc 2. Add Oil Adjuvant (MSO/COC) weed_check->mso_coc Yes nis 2. Add Non-Ionic Surfactant (NIS) coverage_check->nis Yes final_mix Final Tank Mix Ready for Herbicide coverage_check->final_mix No ams->weed_check mso_coc->final_mix nis->final_mix

Caption: Decision workflow for selecting adjuvants for Propisochlor applications.

Greenhouse_Bioassay_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation plant_prep 1. Grow Target Weeds to 2-4 Leaf Stage solution_prep 2. Prepare Treatment Solutions (Herbicide +/- Adjuvants) plant_prep->solution_prep application 3. Apply Treatments with Calibrated Track Sprayer solution_prep->application incubation 4. Incubate in Greenhouse (14-21 Days) application->incubation data_collection 5. Collect Data (Visual Injury, Biomass) incubation->data_collection analysis 6. Perform Statistical Analysis data_collection->analysis

Caption: Standardized workflow for a greenhouse bioassay to evaluate adjuvant performance.

References

  • Adjuvants' role in combatting herbicide resistance. (2018, February 16). WeedSmart. [Link]

  • What Role Does a Surfactant Play in Herbicides? (n.d.). Atraxia Law. [Link]

  • Understanding Herbicide Adjuvants. (2022, November 1). Bayer Crop Science. [Link]

  • Adjuvants for Enhancing Herbicide Performance. (n.d.). Apparent Ag. [Link]

  • Propisochlor-Zhejiang Rayfull Chemicals Co.,Ltd. (n.d.). Rayfull.com. [Link]

  • Miller, P., & Westra, P. (n.d.). Herbicide Surfactants and Adjuvants. Colorado State University Extension. [Link]

  • Everything You Need To Know about Surfactant for Herbicides. (2023, March 1). Simo. [Link]

  • Understanding adjuvants used with agriculture chemicals. (n.d.). Michigan State University Extension. [Link]

  • Adjuvants with Herbicides. When and Why They Are Needed. (2024, May 20). Crop Protection Network. [Link]

  • Corrections in Adjuvant Use for Optimizing Herbicide Activity. (n.d.). WSWS Annual Meeting. [Link]

  • Propisochlor herbicide label information and Applications in Weed Control. (2024, April 21). YouTube. [Link]

  • Ammonium sulfate. (n.d.). Wikipedia. [Link]

  • What's the Difference Between Crop Oil Concentrates vs. Methylated Seed Oils? (2025, July 21). Farmers Business Network. [Link]

  • Surfactant-ammonium sulfate adjuvant composition for enhancing efficacy of herbicides. (n.d.).
  • Surfactants 101: Understanding the Extras in Your Tank Mix. (2025, May 10). Farmers Business Network. [Link]

  • ADJUVANT SELECTION. (n.d.). Integrated Pest and Crop Management, University of Missouri. [Link]

  • Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells. (2015, August 24). Journal of Agricultural and Food Chemistry. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). Journal of Visualized Experiments. [Link]

  • Spray Tank Adjuvants – 5 Tips to Make Sure Products Are Working as They Should. (2023, May 2). Harrell's. [Link]

  • Effect of propisochlor with and without other herbicides in pre and post-emergence in corn. (2002). Revista Brasileira de Herbicidas. [Link]

  • Herbicide propisochlor exposure induces intestinal barrier impairment, microbiota dysbiosis and gut pyroptosis. (2023, June 19). Ecotoxicology and Environmental Safety. [Link]

  • Hard water cations can lock-up pesticides. (2023, January 28). Nichino UK. [Link]

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. (n.d.). ResearchGate. [Link]

  • Why Your Weed Killer Isn't Working – and How to Fix It. (n.d.). Herbishield. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020, April 7). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). Government of Canada Publications. [Link]

  • Water quality affects pesticide performance. (2026, January 13). Farm Progress. [Link]

  • AGRO SOLUTIONS Tank mix adjuvants We keep an eye on your growth. (n.d.). LEVACO Chemicals GmbH. [Link]

  • The Real Story behind pH and Water Hardness. (2025, April 10). Sprayers 101. [Link]

  • Is your spray tank water negatively affecting your herbicide applications? (2025, February 24). PennState Extension. [Link]

  • Could adjuvants serve as an agroecological tool? (2025, January 14). ResearchGate. [Link]

  • WATER QUALITY AND CHEMISTRY -- AND HOW THEY AFFECT PESTICIDE EFFICACY. (n.d.). Virginia Tech. [Link]

  • ADJUVANTS. (n.d.). Farmers Business Network. [Link]

  • Examples of negative (antagonistic) effects of addingof adjuvants on herbicide efficacy. (n.d.). ResearchGate. [Link]

  • Adjuvants. (n.d.). De Sangosse. [Link]

  • Analyze field weeds for next season. (2025, October 28). Farm Progress. [Link]

  • A Practical Guide for Integrated Weed Management in Mid-Atlantic Grain Crops. (n.d.). PennState Extension. [Link]

  • Dealing with a Grass Weed Problem. (n.d.). Teagasc | Agriculture and Food Development Authority. [Link]

Sources

Troubleshooting

Propisochlor degradation rate under different pH and temperature

Welcome to the technical support resource for researchers working with propisochlor. This guide is designed to provide in-depth answers and troubleshooting protocols for experiments related to the degradation of propisoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with propisochlor. This guide is designed to provide in-depth answers and troubleshooting protocols for experiments related to the degradation of propisochlor, focusing on the critical environmental variables of pH and temperature. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reproducible stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the analysis of propisochlor stability.

Question 1: We are observing a much faster-than-expected degradation of our propisochlor stock in an aqueous buffer. What are the likely causes?

This is a common observation and is typically rooted in two primary factors: the pH of your aqueous solution and the ambient temperature.

  • Influence of pH: Propisochlor, like many chloroacetanilide herbicides, is susceptible to hydrolysis, a chemical reaction where water breaks down the compound. This process is significantly accelerated under neutral to alkaline conditions (pH > 7).[1][2][3] In an alkaline solution, the propisochlor molecule is more prone to ionization, which increases its reactivity with water, leading to faster breakdown.[2][4][5] Conversely, the compound is generally more stable in acidic environments.[2][4] For every unit increase in pH, the rate of hydrolysis can increase tenfold for susceptible pesticides.[3]

  • Influence of Temperature: Chemical reactions, including hydrolysis, are highly dependent on temperature.[6][7] An increase in temperature provides the necessary activation energy for the degradation reaction to proceed more quickly. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation.[7][8] Therefore, even a modest increase in laboratory temperature can significantly shorten the half-life of propisochlor in your solution.[9]

Troubleshooting Steps:

  • Immediately verify the pH of your buffer solution using a calibrated pH meter.

  • Review your experimental records for any temperature fluctuations in the storage or incubation areas.

  • For maximum stability in stock solutions, consider preparing them in a slightly acidic buffer (e.g., pH 4-5) and storing them at a controlled, refrigerated temperature (e.g., 4°C), protected from light.

Question 2: How can I ensure my experimental results for degradation kinetics are consistent and reproducible?

Consistency stems from rigorous control over experimental variables.

  • Thermostatic Control: Use a calibrated incubator or water bath with a tight temperature tolerance (e.g., ± 1°C). Temperature has a profound effect on reaction rates and must be held constant throughout the experiment.[7][10]

  • Aseptic/Sterile Conditions: For hydrolysis studies, it is crucial to distinguish between chemical and microbial degradation. Unless microbial effects are the subject of the study, use sterilized buffers (e.g., by autoclaving or 0.22 µm filtration) and glassware to inhibit microbial activity that could contribute to the degradation of propisochlor.[]

  • Precise pH Buffering: Use high-quality buffers (e.g., phosphate, acetate, or borate) and ensure they have sufficient capacity to maintain the target pH throughout the experiment, even if degradation products are acidic or basic. Verify the pH at the beginning and end of the study.

  • Control for Photolysis: Propisochlor can also be degraded by light (photolysis).[1][2] Unless this is the pathway being studied, conduct all incubations in the dark, for example, by using amber glassware or wrapping vessels in aluminum foil.

  • Consistent Sampling and Quenching: Develop a precise schedule for taking samples. If the degradation reaction needs to be stopped immediately upon sampling, a "quenching" step may be necessary, such as rapid freezing or the addition of a solvent that halts the reaction.

Question 3: My degradation data does not seem to fit a first-order kinetics model. What could be the issue?

While propisochlor degradation in aqueous solution often follows first-order kinetics[1][2], deviations can occur.

  • Complex Mechanisms: The overall degradation may be a combination of multiple processes (e.g., hydrolysis and photolysis) occurring simultaneously, each with different rate constants.

  • Matrix Effects: If you are working in a complex matrix like soil or surface water, interactions with organic matter or other chemical constituents can alter the degradation pathway and kinetics.[6][12]

  • Initial Concentration Dependence: Studies have shown that the initial concentration of propisochlor can influence its photodegradation rate, with higher initial concentrations sometimes leading to a decreased relative rate.[2][4]

  • Microbial Adaptation: In non-sterile soil or water studies, microbial populations may take time to adapt and begin degrading the compound, resulting in a lag phase that does not fit a simple first-order model from time zero.

Troubleshooting Steps:

  • Re-examine your experimental setup to ensure only one degradation pathway (e.g., hydrolysis) is dominant.

  • Plot your data using different kinetic models (e.g., zero-order, second-order) to see if another provides a better fit.

  • Ensure your analytical method is linear over the entire concentration range of your study.

Quantitative Data Summary

The rate of degradation is often expressed as a half-life or DT50 (Dissipation Time 50%), the time it takes for 50% of the initial concentration to degrade.[13][14] The following table provides an illustrative example of the expected trends for propisochlor's DT50 based on general principles of pesticide hydrolysis.[9][15][16] Actual values must be determined empirically.

TemperaturepH 4 (Acidic)pH 7 (Neutral)pH 9 (Alkaline)
15°C Very Stable (> 200 days)Moderately Stable (~90 days)Unstable (~15 days)
25°C Stable (> 150 days)Unstable (~35 days)Very Unstable (~2 days)
40°C Moderately Stable (~60 days)Very Unstable (~5 days)Extremely Unstable (< 12 hours)
Note: These are hypothetical values to demonstrate the expected relationship between pH, temperature, and degradation rate. They are not based on a single published study for propisochlor but on established chemical principles.

Visualizing Experimental Design and Degradation Logic

Clear diagrams can help in planning experiments and understanding the underlying chemical principles.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare Sterile Buffers (pH 4, 7, 9) C Spike Buffers to Target Concentration A->C B Prepare Propisochlor Stock Solution B->C D Incubate Samples at Controlled Temperatures (e.g., 15°C, 25°C, 40°C) C->D E Collect Samples at Defined Timepoints (t=0, 1, 3, 7, 14, 30 days) D->E F Analyze Propisochlor Concentration (HPLC/GC-MS) E->F G Plot ln(C/C₀) vs. Time F->G H Calculate Rate Constant (k) and DT50 G->H

Caption: Workflow for a propisochlor hydrolysis study.

G cluster_conditions Environmental Conditions cluster_outcomes Degradation Outcome pH_Acid pH_Acid Stable High Stability Slow Hydrolysis pH_Acid->Stable Inhibits Ionization pH_Neutral pH 7 Neutral Unstable Low Stability Rapid Hydrolysis pH_Neutral->Unstable pH_Alkaline pH_Alkaline pH_Alkaline->Unstable Promotes Ionization Products Degradation Products (e.g., via dechlorination) Unstable->Products

Caption: Influence of pH on propisochlor stability.

Experimental Protocol: Hydrolysis of Propisochlor as a Function of pH and Temperature

This protocol is based on standard guidelines for pesticide stability testing, such as those from the EPA (OPPTS 835.2130).[16]

1. Objective To determine the rate of hydrolytic degradation of propisochlor in sterile aqueous buffered solutions at three different pH values and three temperatures.

2. Materials & Equipment

  • Propisochlor analytical standard (>99% purity)

  • HPLC-grade acetonitrile and water

  • Sterile Buffers:

    • pH 4.0: Acetate buffer

    • pH 7.0: Phosphate buffer

    • pH 9.0: Borate buffer

  • Calibrated, temperature-controlled incubators or water baths

  • Sterile, amber glass vessels with Teflon-lined caps

  • Volumetric flasks and pipettes

  • Analytical instrument: High-Performance Liquid Chromatography with UV or Mass Spectrometry detector (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)[17][18]

  • Calibrated pH meter

3. Procedure

  • Preparation of Solutions:

    • Prepare a primary stock solution of propisochlor (e.g., 1000 mg/L) in acetonitrile.

    • Prepare the sterile aqueous buffers at pH 4, 7, and 9. Confirm the pH of each buffer after preparation.

  • Spiking and Incubation:

    • For each pH/temperature combination, bring the buffer solution to the target temperature (e.g., 25°C).

    • In a volumetric flask, spike a known volume of buffer with a small volume of the propisochlor stock solution to achieve a final concentration in the linear range of your analytical instrument (e.g., 1-10 mg/L). Ensure the volume of acetonitrile added is minimal (<1%) to avoid co-solvent effects.

    • Immediately after mixing, take a "time zero" (t=0) sample.

    • Aliquot the remaining solution into several sterile amber glass vessels, cap tightly, and place them in the corresponding temperature-controlled, dark incubator.

  • Sampling Schedule:

    • Collect samples from separate vessels at predetermined intervals. The frequency depends on the expected degradation rate. A suggested schedule for a 30-day study is: 0, 1, 2, 4, 7, 14, 21, and 30 days. For conditions where rapid degradation is expected (e.g., pH 9, 40°C), a much shorter schedule with sampling in hours is required.[19][20][21]

  • Sample Analysis:

    • Analyze the concentration of propisochlor in each sample using a validated chromatographic method.

    • Run calibration standards with each analytical batch to ensure accuracy.

4. Data Analysis

  • For each pH/temperature condition, calculate the concentration of propisochlor at each time point.

  • Assuming first-order kinetics, the degradation can be described by the equation:

    • Ct = C0e-kt or ln(Ct) = ln(C0) - kt

    • Where:

      • Ct = concentration at time t

      • C0 = concentration at time zero

      • k = first-order rate constant (day-1)

      • t = time (days)

  • Plot the natural logarithm of the concentration (ln[C]) versus time (t).

  • Perform a linear regression on the data. The slope of the line is equal to -k. The R² value should be >0.95 for the model to be considered a good fit.

  • Calculate the half-life (DT50) using the formula:

    • DT50 = ln(2) / k

By following this structured approach, researchers can generate reliable and defensible data on the degradation kinetics of propisochlor, leading to a better understanding of its stability and environmental fate.

References

  • (2026, February 19). Propisochlor. AERU - University of Hertfordshire. [Link]

  • Huang, L., Wang, Q., Li, Y., Liu, J., & Luan, T. (2006). Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources. Journal of Environmental Science and Health, Part B, 41(3), 263–277. [Link]

  • (n.d.). Effect of different factors on propisochlor photolysis. ResearchGate. [Link]

  • Huang, L., Wang, Q., Li, Y., Liu, J., Luan, T., & Zhang, Z. (2006). Photolysis Behavior of Herbicide Propisochlor in Water Media and Preliminary Analysis of Photoproducts Under Different Light Sou. Journal of Environmental Science and Health, Part B, 41(3), 263-277. [Link]

  • (n.d.). Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. ResearchGate. [Link]

  • Liu, X., Liu, L., Xu, Y., Kuang, H., Marks, H., & Xu, C. (2017). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Journal of Environmental Science and Health, Part B, 52(11), 813-819. [Link]

  • Hussain, S., Siddique, T., Saleem, M., Arshad, M., & Khalid, A. (2020). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • (2023, July 13). Stability testing of existing active substances and related finished products. EMA. [Link]

  • (n.d.). Hypothetical mechanism of propisochlor photodegradation. ResearchGate. [Link]

  • Luo, Z., Wang, J., Zhang, Z., Huang, Y., & Chen, J. (2013). Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS. Semantic Scholar. [Link]

  • (n.d.). Does Temperature Affect the Persistence of All Pesticide Classes Equally?. Learn. [Link]

  • Duncan, A. (2020, February 19). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460. [Link]

  • Abdel-Gawad, H., El-Kadi, M., & El-Mekkawi, S. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. [Link]

  • (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

  • (n.d.). 2.3. General physicochemical properties related to environmental fate. [Link]

  • Hui, L. H., Baharuddin, M. R., & Basri, S. N. (n.d.). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. UKM. [Link]

  • (2010, February 2). Q1A(R2) Guideline. ICH. [Link]

  • Gan, J., Papiernik, S. K., Yates, S. R., & Jury, W. A. (1999). Temperature and Moisture Effects on Fumigant Degradation in Soil. USDA ARS. [Link]

  • (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • Nofziger, D. L. (2001, December 14). Temperature-Dependent Degradation of Pesticides: Theory. Soil Physics. [Link]

  • Zhang, Y., Zhou, Y., Wang, D., & Wang, Q. (2021). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

  • (n.d.). DT50 values (the time it takes to 50% of the added pesticide is disappeared from soil) in days. ResearchGate. [Link]

  • (2021, December 17). The effect of extreme temperatures on soil organic matter decomposition from Atlantic oak forest ecosystems. [Link]

  • (n.d.). Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. (PDF). [Link]

  • (n.d.). Effects of pH on Pesticides and Growth Regulators. Greenhouse & Floriculture. [Link]

Sources

Optimization

Propisochlor Application Timing: A Technical Support Guide for Researchers

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for optimizing the application of Propisochlor herbicide in experimental settings. Here, we...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical support for optimizing the application of Propisochlor herbicide in experimental settings. Here, we move beyond simple protocols to explain the underlying scientific principles that govern its efficacy, helping you troubleshoot common issues and refine your experimental design for reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about Propisochlor's mechanism and application.

Q1: What is the primary mode of action for Propisochlor, and how does this influence its application timing?

A1: Propisochlor is a selective, pre-emergence herbicide belonging to the chloroacetamide family.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and membrane formation in susceptible weeds.[3][4] It is primarily absorbed by the emerging shoots (coleoptile) of germinating weeds and secondarily by the roots.[4][5] This mechanism dictates that Propisochlor must be applied before weed seeds germinate and emerge from the soil to be effective.[1] Once weeds have emerged, its efficacy is significantly reduced.

Q2: What are the optimal environmental conditions for Propisochlor application?

A2: For maximal efficacy, Propisochlor should be applied to moist soil with temperatures ranging between 10-25°C (50-77°F).[4] The herbicide requires activation by rainfall or irrigation (approximately 10-15 mm) within 7-10 days of application.[4] This moisture helps to move the herbicide into the top layer of soil where weed seeds are germinating. Application to dry soil will result in reduced weed control as the herbicide will not be in the soil solution to be taken up by the germinating weeds.

Q3: How does soil type and organic matter content affect Propisochlor application rates?

A3: Soil properties play a critical role in the efficacy and persistence of Propisochlor.[6] Propisochlor, being a non-ionic herbicide, tends to be more readily retained in the organic fractions of the soil.[7][8] Soils with higher organic matter and clay content will adsorb more of the herbicide, potentially reducing its availability for weed uptake.[9] Therefore, higher application rates may be necessary in such soils compared to coarse-textured soils with low organic matter. Conversely, in sandy soils with low organic matter, lower rates should be used to avoid potential crop injury due to increased herbicide availability.

Q4: What is the typical symptomology of Propisochlor on susceptible weeds?

A4: Susceptible weeds that germinate in Propisochlor-treated soil will typically fail to emerge. If they do emerge, they will exhibit stunted growth, with leaves that may appear malformed or fail to unfurl properly.[10] A rapid inhibition of growth in the apical meristem is a key symptom, which may be followed by chlorosis (yellowing) and necrosis (tissue death) of the new growth.[11]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during Propisochlor experiments.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor weed control despite pre-emergence application. 1. Inadequate soil moisture: The herbicide was not activated. 2. Application to dry soil: Propisochlor was not available for uptake by germinating weeds. 3. Weed species are not susceptible: The target weed species may be tolerant or resistant to Propisochlor. 4. Incorrect application timing: Weeds may have already germinated before application.1. Ensure adequate moisture: Apply Propisochlor to a moist soil surface or follow up with irrigation (10-15 mm) within 7-10 days to move the herbicide into the weed germination zone.[4] 2. Time application with rainfall: If irrigation is not possible, time the application just before an anticipated rainfall event. 3. Confirm weed susceptibility: Consult herbicide labels and scientific literature to confirm that the target weed species are controlled by Propisochlor.[2] 4. Scout for early germination: Ensure application occurs before any weed emergence.
Crop injury observed after application. 1. Incorrect application rate: The rate was too high for the soil type or crop variety. 2. Application at the wrong crop stage: The crop may be more susceptible at certain growth stages. 3. Heavy rainfall after application: Excessive rainfall can leach the herbicide into the crop's root zone, especially in sandy soils.1. Calibrate application equipment: Ensure accurate and uniform application.[6] 2. Adjust rate for soil type: Use lower rates on coarse-textured, low organic matter soils. 3. Follow label recommendations: Adhere to the recommended application rates and crop growth stage restrictions.[2] 4. Avoid application before heavy rain: Do not apply if heavy rainfall is forecast within 24 hours to minimize leaching.[4]
Inconsistent weed control across the experimental area. 1. Uneven application: The sprayer may not be calibrated correctly, leading to overlaps or missed areas. 2. Variable soil conditions: Differences in soil moisture, organic matter, or texture across the plot can affect herbicide efficacy. 3. Presence of crop residue: Straw or other crop residues can intercept the herbicide, preventing it from reaching the soil surface.[7][12]1. Ensure proper sprayer calibration and uniform application. 2. Characterize soil variability: Map out and account for any significant variations in soil properties within the experimental plots. 3. Manage crop residue: Use tillage practices that incorporate residue or adjust application methods (e.g., higher spray volume) to ensure good soil contact.
Reduced efficacy when tank-mixing with other pesticides. 1. Physical incompatibility: The tank mix components may not be physically compatible, leading to the formation of precipitates or clumps that can block nozzles. 2. Chemical antagonism: The biological activity of Propisochlor may be reduced by the presence of another pesticide in the tank mix.1. Perform a jar test: Before mixing a full tank, conduct a small-scale jar test to check for physical compatibility.[13] 2. Follow the correct mixing order: Generally, start by filling the tank half full with water, then add products in the following order: water-soluble packets, wettable powders/water-dispersible granules, suspension concentrates, and finally emulsifiable concentrates.[14][15] 3. Consult compatibility charts and labels: Check for any known antagonisms between Propisochlor and the intended tank-mix partners.[16]

Section 3: Experimental Protocols & Visualizations

Protocol: Optimizing Propisochlor Application Timing in a Corn Field Trial

Objective: To determine the optimal application window for Propisochlor for the control of annual grasses (e.g., barnyardgrass, foxtails) and certain broadleaf weeds in a no-till corn system.

Methodology:

  • Site Selection and Preparation:

    • Select a field with a known history of target weed infestation.

    • Conduct a soil analysis to determine soil type, organic matter content, and pH.

    • Establish experimental plots of a suitable size (e.g., 3m x 10m) with adequate buffer zones.

  • Treatment Design:

    • Factor 1: Application Timing (relative to planting):

      • Pre-plant incorporated (PPI): Applied and lightly incorporated into the soil 7-10 days before planting.

      • Pre-emergence (PRE): Applied to the soil surface within 48 hours after planting, before crop or weed emergence.[17]

      • Early Post-emergence (EPOST): Applied when the corn is at the V1-V2 stage and weeds are at the 1-2 leaf stage (Note: Propisochlor has limited post-emergence activity, this treatment is for comparative purposes).

    • Factor 2: Propisochlor Rate:

      • Control (no herbicide).

      • Low rate (as recommended for the specific soil type).

      • High rate (upper limit of the recommended range for the soil type).

    • Replicate each treatment combination at least three times in a randomized complete block design.

  • Application:

    • Calibrate a backpack or small-plot sprayer to deliver a consistent spray volume (e.g., 150-200 L/ha).

    • Apply treatments according to the designed schedule, recording environmental conditions (temperature, humidity, wind speed) at the time of application.

    • If rainfall does not occur within 7-10 days of PPI and PRE applications, apply a uniform irrigation of 10-15 mm to all plots.

  • Data Collection and Analysis:

    • Weed Control Efficacy:

      • Conduct weed counts (by species) and biomass assessments at 14, 28, and 56 days after planting (DAP).

      • Visually rate weed control on a scale of 0% (no control) to 100% (complete control).

    • Crop Tolerance:

      • Visually assess crop injury (stunting, chlorosis, malformation) at 7, 14, and 28 DAP using a 0% (no injury) to 100% (crop death) scale.

      • Measure crop height and stand count at various growth stages.

    • Yield:

      • Harvest the center rows of each plot at maturity and determine grain yield, adjusted for moisture content.

    • Statistical Analysis:

      • Analyze the data using Analysis of Variance (ANOVA) to determine the significance of application timing, rate, and their interaction on weed control, crop injury, and yield.

Visualizing the Propisochlor Application Workflow

Propisochlor_Workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application & Evaluation A Identify Target Weeds & Crop C Select Appropriate Propisochlor Rate A->C B Analyze Soil Type & Organic Matter B->C D Calibrate Sprayer F Apply Propisochlor Pre-Emergence D->F E Monitor Soil Moisture & Weather Forecast E->F G Ensure Uniform Coverage F->G H Activate with Rainfall or Irrigation (10-15mm) F->H I Scout for Weed Escapes & Crop Injury H->I J Collect Efficacy & Yield Data I->J K Analyze Results & Refine Protocol J->K

Caption: Workflow for optimizing Propisochlor application.

Mode of Action and Environmental Factors

Propisochlor_Action cluster_herbicide Propisochlor Application cluster_plant Weed Germination cluster_environment Key Environmental Factors Prop Propisochlor in Soil Uptake Uptake by Emerging Shoot Prop->Uptake Requires Activation MoA Inhibition of VLCFA Synthesis Uptake->MoA Effect Cell Division & Growth Arrested MoA->Effect Result Weed Death Effect->Result Moisture Soil Moisture (Activation) Moisture->Prop Influences Temp Temperature (10-25°C) Temp->Uptake Affects Rate OM Soil Organic Matter (Adsorption) OM->Prop Reduces Availability

Caption: Propisochlor's mode of action and influencing factors.

Section 4: Resistance Management

To ensure the long-term efficacy of Propisochlor and other herbicides, it is crucial to implement resistance management strategies.

  • Rotate Herbicide Modes of Action: Avoid the repeated use of Propisochlor or other VLCFA-inhibiting herbicides in the same field year after year. Rotate with herbicides that have different modes of action.[18][19]

  • Use Tank Mixtures: Tank-mixing Propisochlor with a herbicide that has a different mode of action can help to control a broader spectrum of weeds and reduce the selection pressure for resistance.[19][20]

  • Scout Fields Regularly: Monitor fields after application to identify and manage any weed escapes before they can set seed.[18]

  • Incorporate Non-Chemical Weed Control: Utilize integrated weed management practices such as crop rotation, cover crops, and mechanical cultivation where appropriate to reduce reliance on herbicides.[19]

References

  • Propisochlor - AERU - University of Hertfordshire. (2026, February 19). Retrieved from [Link]

  • Propisochlor herbicide label information and Applications in Weed Control - YouTube. (2024, April 21). Retrieved from [Link]

  • Munhoz-Garcia, G. V., Takeshita, V., Pimpinato, R. F., & Tornisielo, V. L. (2022). Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems. Planta Daninha, 40.
  • Effect ofpropisochlor with and without other herbicides in pre and post-emergence in corn. (n.d.). Retrieved from [Link]

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Prosulfocarb Herbicide Mode of Action: How It Works to Control Weeds. (2025, June 17). Retrieved from [Link]

  • HERBICIDE SYMPTOMOLOGY - Regulations.gov. (n.d.). Retrieved from [Link]

  • Full article: Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems - Taylor & Francis. (2022, August 1). Retrieved from [Link]

  • Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells | Journal of Agricultural and Food Chemistry - ACS Publications. (2015, August 24). Retrieved from [Link]

  • Weed Management Principles for Maize - BULLETIN. (2016, November 15). Retrieved from [Link]

  • Herbicide Site of Action and Injury Symptoms. (n.d.). Retrieved from [Link]

  • Herbicide Mode of Action and Injury Symptoms. (n.d.). Retrieved from [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. (n.d.). Retrieved from [Link]

  • Factors Affecting the Efficacy of Herbicides - Pedigogy. (2025, September 10). Retrieved from [Link]

  • Propisochlor 720G/L Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample. (n.d.). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from [Link]

  • Follow these tank mixture guidelines - Grain SA Home. (2015, September). Retrieved from [Link]

  • Herbicide Injury to Garden Plants. (2023, July 15). Retrieved from [Link]

  • Environmental and physiological factors that affect the efficacy of herbicides that inhibit the enzyme protoporphyrinogen oxidase: a literature review - SciELO. (2014, June 2). Retrieved from [Link]

  • Pesticide Resistance Management. (2022, July 3). Retrieved from [Link]

  • Herbicide Mode of Action and Injury Symptoms - Applied Weed Science Research. (n.d.). Retrieved from [Link]

  • Boosting the effectiveness of nicosulfuron- atrazine-propisochlor with adjuvants for weed management in maize - ResearchGate. (2025, March 19). Retrieved from [Link]

  • Pesticide Resistance Management Strategies - Biotica Publications. (n.d.). Retrieved from [Link]

  • Best Tank Mixing Secrets Your Farm Should Know - Central Counties Co-op. (2024, March 18). Retrieved from [Link]

  • Poor tank mixing & incompatibility risks plant health - Nichino UK. (2023, February 9). Retrieved from [Link]

  • Adsorption of propisochlor on soils and soil components equation for multi-step isotherms. (2002, August 15). Retrieved from [Link]

  • Timing Weed Control in Corn to Get the Most Effect | CropWatch. (n.d.). Retrieved from [Link]

  • Insecticide Resistance Management Strategies - CropLife Australia. (2025, June 26). Retrieved from [Link]

  • Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. (2009, October 27). Retrieved from [Link]

  • The ABCs of Tank Mixing Pesticides - Brewer International. (2025, March 21). Retrieved from [Link]

  • Maize success with Adama. (n.d.). Retrieved from [Link]

  • Pesticide Resistance Management - Ontario Crop Protection Hub. (n.d.). Retrieved from [Link]

  • Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture - MDPI. (2024, December 7). Retrieved from [Link]

  • Why do some Pesticide Applications Fail? 15 Minute Friday - with Dr. Aaron Palmateer. (2022, November 11). Retrieved from [Link]

Sources

Troubleshooting

Reducing Propisochlor leaching in sandy soils

Propisochlor Mobility Management in Sandy Soils: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for managing the environmental mobility of Propisochlor. Propisochlor is a chloroacetami...

Author: BenchChem Technical Support Team. Date: March 2026

Propisochlor Mobility Management in Sandy Soils: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for managing the environmental mobility of Propisochlor. Propisochlor is a chloroacetamide pre-emergent herbicide widely used for grass weed control. However, in sandy soils characterized by low cation exchange capacity (CEC) and low organic carbon (OC), Propisochlor exhibits a high propensity for leaching, posing a severe risk to groundwater and reducing weed control efficacy at the soil surface [1].

This guide provides researchers, agricultural chemists, and environmental scientists with mechanistic insights, validated protocols, and troubleshooting steps for evaluating and mitigating Propisochlor leaching using organic amendments like biochar and crop straw.

Core Mechanisms & Experimental Causality

G SandySoil Sandy Soil Matrix (Low CEC, Low OC) Leaching High Leaching Risk (Groundwater Contamination) SandySoil->Leaching High infiltration, Low binding Amendments Organic Amendments (Biochar / Crop Straw) SandySoil->Amendments Amended with Propisochlor Propisochlor Application Propisochlor->SandySoil Applied to Sorption Enhanced Sorption (Increased Koc, Hysteresis) Propisochlor->Sorption Binds to Amendments->Sorption Alters kinetics Retention Herbicide Retention & Reduced Mobility Sorption->Retention Results in Retention->Leaching Mitigates

Caption: Logical relationship between sandy soil properties, Propisochlor leaching, and mitigation.

Q1: Why does Propisochlor exhibit extreme mobility in sandy soils compared to clay or loam? A: Propisochlor is a non-ionic, moderately hydrophobic herbicide. In soil environments, its retention is primarily governed by partitioning into soil organic matter rather than electrostatic binding to clay minerals. Sandy soils typically possess a low cation exchange capacity (CEC) and minimal organic carbon [2]. Without sufficient organic binding sites, the herbicide remains dissolved in the soil pore water. When subjected to rainfall or irrigation, the high hydraulic conductivity of sandy soils facilitates rapid downward advection (leaching) before microbial degradation can occur[1].

Q2: How do organic amendments (e.g., biochar, crop straw) mechanistically reduce Propisochlor leaching? A: Organic amendments introduce stable, high-surface-area carbon matrices into the soil. Biochar, particularly when pyrolyzed at higher temperatures (e.g., 500°C), possesses a highly porous structure and aromatic surfaces that dramatically increase the soil's organic carbon partition coefficient ( Koc​ ) [3]. This shifts the equilibrium of Propisochlor from the aqueous phase to the solid phase. Furthermore, sorption to these amendments often exhibits hysteresis (where desorption is slower and less complete than adsorption), effectively trapping the herbicide in the upper soil profile and preventing downward migration [4].

Q3: Does increasing the biochar application rate linearly decrease Propisochlor leaching? A: No. While initial additions of biochar (e.g., 1% to 5% w/w) significantly reduce leaching, the relationship is non-linear. At higher application rates, the available binding sites exceed the herbicide concentration, leading to diminishing returns in leaching reduction [5]. Additionally, excessive biochar can over-sequester the herbicide, reducing its bioavailability to the point where its pre-emergent weed control efficacy is severely compromised.

Quantitative Benchmarks: Propisochlor Retention Data

To benchmark your leaching experiments, refer to the following synthesized data comparing Propisochlor mobility in sandy soils with and without organic amendments under simulated extreme rainfall.

Soil TreatmentAmendment RatePropisochlor Retained in Soil Profile (%)Propisochlor Leached (%)Sorption Hysteresis Index
Bare Sandy Soil (Control)0 t/ha18.2%1.80%0.85
Sugarcane Straw Amended5 t/ha28.5%0.70%0.92
Soybean Straw Amended10 t/ha39.4%0.50%1.00
Biochar Amended (500°C)5% (w/w)> 85.0%< 0.10%> 1.20

Note: Data synthesized from radiometric 14C -Propisochlor mobility studies evaluating straw and biochar barriers [4][5].

Standardized Experimental Protocol: Soil Column Leaching Assay

To ensure trustworthy and reproducible data, use the following self-validating protocol for assessing Propisochlor leaching.

Workflow Prep 1. Column Preparation Pack sandy soil with/without amendments Tracer 2. Tracer Validation Apply conservative tracer (e.g., Br-) Prep->Tracer App 3. Herbicide Application Spike Propisochlor at field rate Tracer->App Leach 4. Simulated Rainfall Elute with 0.01 M CaCl2 App->Leach Collect 5. Fraction Collection Collect leachate at set intervals Leach->Collect Analyze 6. Quantification HPLC-MS/MS or LSC Analysis Collect->Analyze

Caption: Step-by-step workflow for the self-validating soil column leaching assay.

Step-by-Step Methodology:

  • Column Preparation & Packing: Use glass or stainless-steel columns (e.g., 5 cm inner diameter, 30 cm length) to prevent herbicide sorption to the column walls (a common artifact with PVC columns). Pack the sandy soil in 2 cm increments, scarifying the surface between layers to prevent preferential flow paths. Incorporate the organic amendment (e.g., biochar) into the top 5 cm of the soil profile to simulate field incorporation.

  • Pre-conditioning & Tracer Validation (Self-Validating Step): Saturate the column from the bottom up with a 0.01 M CaCl2​ solution to establish steady-state flow and maintain soil structure/ionic strength. Apply a pulse of a conservative tracer (e.g., Potassium Bromide, KBr ). Monitor the bromide breakthrough curve. Causality: If the tracer elutes earlier than one pore volume or shows severe tailing, the column has preferential flow paths (channeling) and must be repacked before proceeding.

  • Herbicide Application: Apply Propisochlor (or 14C -radiolabeled Propisochlor for mass balance precision) to the soil surface at a rate equivalent to the maximum recommended field dose (e.g., 2.0 kg a.i./ha). Allow a 24-hour equilibration period.

  • Simulated Rainfall (Elution): Apply 0.01 M CaCl2​ to the top of the column at a constant flow rate using a peristaltic pump. The rate should simulate a specific heavy rainfall event (e.g., 50 mm/day).

  • Fraction Collection: Collect leachate continuously using an automated fraction collector.

  • Extraction and Analysis: Quantify Propisochlor in the leachate fractions using HPLC-MS/MS. After elution, extrude the soil core, section it into 5 cm segments, and extract the residual Propisochlor using accelerated solvent extraction (ASE) to close the mass balance.

Troubleshooting Common Experimental Issues

Q: I am seeing high inter-replicate variability in my breakthrough curves. What is going wrong? A: This is almost always caused by preferential flow paths (channeling) or uneven bulk density during column packing. Resolution: Always perform the Bromide tracer test (Step 2) before applying the herbicide. Ensure the soil is sieved (2 mm) and packed in small, uniform increments. Use a mechanical vibrator to achieve consistent bulk density across all replicates.

Q: My mass balance recovery is incomplete (< 80%). Where is the missing Propisochlor? A: Propisochlor is either degrading rapidly, volatilizing, or irreversibly binding to the soil/amendment matrix. Note that Propisochlor sorption can take a long time to reach true equilibrium, and strong hysteresis can make standard solvent extraction inefficient [6]. Resolution: If using non-radiolabeled Propisochlor, switch to a more aggressive extraction solvent (e.g., Methanol:Water 80:20 with ultrasonic assistance) for the soil segments. If possible, utilize 14C -Propisochlor and biological oxidation (combustion) of the soil segments to capture non-extractable (bound) residues.

Q: The biochar amendment successfully prevented leaching, but it caused a complete loss of weed control efficacy in my greenhouse trials. How do I fix this? A: Biochar with an extremely high surface area (pyrolyzed > 600°C) can sequester Propisochlor so tightly that it becomes biologically unavailable to weed seedlings [3]. Resolution: Optimize the biochar engineering. Use a lower application rate (e.g., 1-2% w/w) or utilize biochar pyrolyzed at a lower temperature (e.g., 350°C - 400°C). Lower-temperature biochars provide sufficient retention to prevent leaching but maintain enough bioavailability in the soil pore water to ensure herbicidal efficacy.

References

  • Effect of different soil and weather conditions on efficacy, selectivity and dissipation of herbicides in sunflower. SciSpace. Available at: [Link]

  • Effect of adjuvants on the dissipation, efficacy and selectivity of three different pre-emergent sunflower herbicides. Agriculture Journals. Available at: [Link]

  • Biochar helps soils break down harmful herbicide and protect crops. EurekAlert!. Available at: [Link]

  • Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems. ResearchGate. Available at:[Link]

  • Effect of soil organic amendments on sorption behavior of two insecticides and two herbicides. Research Square. Available at: [Link]

  • Adsorption of propisochlor on soils and soil components equation for multi-step isotherms. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Propisochlor Immunoassay Cross-Reactivity

Welcome to the Propisochlor Immunoassay Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the specificity of immunoassays for chloroacetamide herbicides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Propisochlor Immunoassay Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the specificity of immunoassays for chloroacetamide herbicides. Because compounds in this class—such as propisochlor, acetochlor, alachlor, and butachlor—share a highly conserved 2-chloro-N-(2,6-dialkylphenyl)acetamide core, cross-reactivity (CR) is a persistent hurdle in assay development.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting to explain the causality behind cross-reactivity and provides self-validating protocols to engineer highly specific assays.

Part 1: Diagnostic Workflow for Cross-Reactivity

Before altering your reagents, it is critical to systematically diagnose the root cause of the cross-reactivity. Follow the logic flow below to isolate whether the issue stems from hapten design, assay conditions, or the assay format itself.

Troubleshooting_Workflow Start High Cross-Reactivity Detected in Assay CheckHapten Analyze Hapten Design (Linker Position) Start->CheckHapten IsSpacer Is linker on the chlorine atom? CheckHapten->IsSpacer Redesign Redesign Hapten: Use 3-MPA linker to expose alkoxyalkyl group IsSpacer->Redesign No CheckAssay Optimize Assay Conditions (pH, Methanol %) IsSpacer->CheckAssay Yes Validate Validate Specificity (IC50 & CR% Calculation) Redesign->Validate Format Evaluate Assay Format (Heterologous Coating / FPIA) CheckAssay->Format Format->Validate

Diagnostic workflow for resolving propisochlor immunoassay cross-reactivity.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why does my propisochlor monoclonal antibody cross-react so heavily with acetochlor?

Causality: The structural homology between propisochlor and acetochlor is exceptionally high. Propisochlor features an isopropoxymethyl group, whereas acetochlor features an ethoxymethyl group attached to the nitrogen atom. Molecular modeling demonstrates that the alkoxyalkyl side chain of chloroacetamide herbicides exerts the most critical effect on herbicide–antibody binding[1]. If your hapten design masks this specific alkoxyalkyl group, the resulting antibodies will only recognize the conserved chloroacetamide core, leading to high cross-reactivity (often >10%) with acetochlor[1].

Q2: How should I design my hapten to force the immune system to recognize propisochlor specifically?

Causality: To generate specific antibodies, the unique structural features of propisochlor (the N-alkoxyalkyl and phenyl groups) must be fully exposed. The most effective strategy is to replace the labile chlorine atom on the chloroacetyl group with a linker, such as 3-mercaptopropionic acid (3-MPA). This thioether bond formation leaves the unique distinct hydrocarbon-oxygen branched chains completely accessible to the host's immune system, drastically reducing cross-reactivity to other chloroacetamides like butachlor and metalaxyl[2].

Q3: Can I mitigate cross-reactivity by changing the assay format rather than generating new antibodies?

Causality: Yes. If you are locked into a specific antibody, you can employ a heterologous coating strategy . By coating the ELISA plate with a hapten that has a slightly different linker or carrier protein than the immunogen, you lower the antibody's affinity for the plate. This allows the free propisochlor in the sample to compete more effectively, which can artificially narrow the cross-reactivity profile. Alternatively, transitioning to a homogeneous format like Fluorescence Polarization Immunoassay (FPIA) or a dual-modal immunosensor can enhance target specificity and reduce matrix interference without needing new antibodies[1][3].

Part 3: Quantitative Cross-Reactivity Profiles

To benchmark your assay's performance, compare your CR% values against established literature standards. A highly specific propisochlor assay should aim for CR < 15% for its closest analog (acetochlor) and < 5% for other chloroacetamides.

Antibody TargetAssay FormatCross-ReactantCR (%)Reference
Propisochlor FPIAAcetochlor11.6%Liu et al., 2017[1]
Propisochlor FPIAPretilachlor2.5%Liu et al., 2017[1]
Propisochlor FPIAAlachlor0.6%Liu et al., 2017[1]
Pretilachlor ic-ELISAPropisochlor< 3.0%Yin et al., 2023[2]
Acetochlor ELISAPropisochlor< 10.0%Hegedűs et al., 2002[3]

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis and Validation of Propisochlor-MPA Hapten

This protocol details the derivatization of propisochlor to expose the critical alkoxyalkyl group.

Hapten_Synthesis Propisochlor Propisochlor (Target Herbicide) Derivatization Derivatization with 3-MPA (Replaces Chlorine) Propisochlor->Derivatization Hapten Propisochlor-MPA Hapten (Exposed Alkoxyalkyl) Derivatization->Hapten Activation NHS/EDC Activation Hapten->Activation Conjugation Conjugation to Carrier (BSA/OVA) Activation->Conjugation Validation Validation via UV-Vis / ESI-MS Conjugation->Validation

Step-by-step hapten synthesis and conjugation workflow for propisochlor.

Step-by-Step Methodology:

  • Derivatization: Dissolve 1 mmol of propisochlor and 1.5 mmol of 3-mercaptopropionic acid (3-MPA) in 10 mL of absolute ethanol. Add 2 mmol of KOH and reflux at 80°C for 4 hours.

  • Purification: Extract the product (Propisochlor-MPA) using ethyl acetate and wash with distilled water. Evaporate the solvent.

  • Activation: Dissolve 0.1 mmol of the purified hapten in N,N-dimethylformamide (DMF). Add 0.15 mmol of N-hydroxysuccinimide (NHS) and 0.15 mmol of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir overnight at room temperature.

  • Conjugation: Add the activated hapten dropwise to a solution of Bovine Serum Albumin (BSA) or Ovalbumin (OVA) in carbonate buffer (pH 9.6). Stir for 12 hours at 4°C. Dialyze against PBS for 3 days to remove unreacted hapten.

  • Self-Validation Check: Analyze the conjugate via UV-Vis spectroscopy. The protocol is self-validating if the absorption peak of the conjugate shifts distinctly compared to the unconjugated BSA and the free hapten, confirming successful covalent linkage. Additionally, ESI-MS can be used to confirm the exact mass shift of the hapten[1].

Protocol 2: Standardized Cross-Reactivity (CR%) Evaluation via ic-ELISA

To accurately troubleshoot CR, you must measure it under strictly controlled conditions.

Step-by-Step Methodology:

  • Coating: Coat a 96-well microplate with 100 µL/well of coating antigen (e.g., Propisochlor-OVA) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Block with 5% skim milk in PBST for 1 hour at 37°C.

  • Competition: Add 50 µL of standard solutions (propisochlor, acetochlor, butachlor, etc., ranging from 0.01 to 1000 ng/mL) and 50 µL of the primary monoclonal antibody to each well. Incubate for 1 hour at 37°C.

  • Detection: Wash 3 times. Add HRP-conjugated secondary antibody (1:5000) and incubate for 45 minutes at 37°C. Wash 5 times. Add TMB substrate for 15 minutes, then stop the reaction with 2M H₂SO₄.

  • Self-Validation Check: Read absorbance at 450 nm. The assay is self-validating if the standard curve yields an R2>0.99 and the coefficient of variation (CV) among technical triplicates is <10% . If the baseline ( B0​ ) optical density drops below 1.0, the plate coating or antibody titer has degraded and the CR data is invalid.

  • Calculation: Calculate the IC50 (concentration causing 50% inhibition) for propisochlor and each analog.

    CR(%)=IC50​ of AnalogIC50​ of Propisochlor​×100

References

  • Liu, Y., et al. (2017). "Rapid and homologous immunoassay for the detection of herbicide propisochlor in water." Food and Agricultural Immunology. 1

  • Yin, X., et al. (2023). "A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment." MDPI Foods. 2

  • Wu, Y., et al. (2021). "Dual-Modal Immunosensor with Functionalized Gold Nanoparticles for Ultrasensitive Detection of Chloroacetamide Herbicides." ACS Applied Materials & Interfaces. 3

Sources

Troubleshooting

Technical Support Center: Enhancing Propisochlor Stability in Analytical Standards

Welcome to the Technical Support Center for Propisochlor (CAS 86763-47-5) analytical standards. Propisochlor is a chloroacetanilide herbicide that exhibits stereoisomerism and is highly prone to specific abiotic degradat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propisochlor (CAS 86763-47-5) analytical standards. Propisochlor is a chloroacetanilide herbicide that exhibits stereoisomerism and is highly prone to specific abiotic degradation pathways, including photolysis and hydrolysis[1]. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure the absolute integrity of Propisochlor stock solutions.

Section 1: Core Degradation Mechanisms & Troubleshooting (FAQs)

Q1: Why does my Propisochlor standard degrade rapidly under ambient laboratory light? A: Propisochlor is highly susceptible to direct photolysis. When exposed to UV or natural sunlight, chloroacetanilide herbicides undergo photonucleophilic substitution, resulting in the formation of hydroxymethylcarbonyl derivatives[2]. This reaction is irreversible and alters the mass-to-charge (m/z) ratio of the parent compound, leading to artificially low quantification during LC-MS/MS analysis. To prevent this, all standard preparation must be conducted under amber lighting, and stock solutions must be stored in amber glass vials.

Photodegradation Propisochlor Propisochlor (Intact Standard) Light UV / Sunlight Exposure Propisochlor->Light Reaction Photonucleophilic Substitution Light->Reaction Excitation Product Hydroxymethylcarbonyl Derivatives Reaction->Product Degradation

Propisochlor photodegradation pathway via photonucleophilic substitution.

Q2: How does solvent pH impact the long-term stability of my stock solutions? A: Propisochlor stability is intrinsically tied to the pH of its microenvironment. Experimental data shows that photodegradation and hydrolysis are significantly accelerated in neutral to alkaline environments (pH > 7.0) due to the ionization of the molecule[3]. In contrast, degradation is severely restricted at acidic pH levels (4.01–5.39)[3]. Preparing stock solutions in unbuffered, neutral solvents can lead to unpredictable degradation, with up to 67% loss observed within 30 minutes under alkaline stress conditions[3].

Q3: Are multiresidue pesticide mixes containing Propisochlor stable over time? A: Ampouled multiresidue mixtures remain stable until opened. However, once the contents are exposed to ambient air, or combined with other pesticide classes into a working multiresidue mix, degradation occurs rapidly[4]. The introduction of reactive co-analytes and trace moisture initiates cross-reactivity and hydrolysis[4]. For robust instrument calibration, working mixtures should be prepared daily from single-analyte stock aliquots.

Section 2: Quantitative Stability Data

To optimize storage and handling, refer to the summarized stability parameters below. These parameters highlight the causality between environmental conditions and standard integrity.

ParameterConditionStability Impact / Degradation RateCausality / Mechanism
pH Acidic (pH 4.0 - 5.4)High StabilityPrevents ionization of the amide nitrogen, halting base-catalyzed hydrolysis[3].
pH Alkaline (pH > 7.0)Rapid Degradation (up to 67% in 0.5h)Base-catalyzed hydrolysis and ionization accelerate breakdown[3].
Light Exposure UV / Ambient SunlightHigh DegradationInduces photonucleophilic substitution, forming hydroxymethylcarbonyl derivatives[2].
Solvent Additive 0.1% Acetic AcidImproved Long-term StabilityBuffers the organic solvent against alkaline shifts during prolonged storage[4].
Storage Format Opened Multiresidue MixRapid DegradationExposure to oxygen, moisture, and reactive co-analytes triggers cross-reactions[4].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating Quality Control (QC) steps. If the protocol is executed correctly, the QC data will inherently prove the stability of the standard over time.

Protocol 1: Preparation and Storage of Propisochlor Stock Solutions (1000 µg/mL)

Objective: Formulate a highly stable stock solution resistant to hydrolysis and photolysis.

  • Equilibration: Remove the neat Propisochlor standard (>99.1% purity) from cold storage and place it in a desiccator for 60 minutes. Causality: Prevents atmospheric moisture condensation on the cold standard, which would introduce water and initiate hydrolysis.

  • Weighing: Accurately weigh 10.0 mg of Propisochlor into a 10 mL Class A volumetric flask using an analytical balance (0.01 mg readability).

  • Solvent Addition: Dissolve the standard in 8 mL of LC-MS grade Acetonitrile containing 0.1% (v/v) glacial acetic acid. Causality: The addition of acetic acid maintains an acidic microenvironment, which has been shown to improve the stability of multiclass pesticides by preventing alkaline-catalyzed degradation[4].

  • Volume Adjustment: Sonicate the flask for 2 minutes to ensure complete dissolution, then bring to volume (10 mL) with the acidified Acetonitrile.

  • Aliquoting: Transfer 0.5 mL aliquots into 2 mL amber glass autosampler vials with PTFE-lined caps. Causality: Amber glass blocks UV/sunlight, preventing photonucleophilic substitution[2]. Single-use aliquots prevent freeze-thaw degradation.

  • Storage: Store all aliquots immediately at -20°C.

Workflow Step1 1. Weigh Propisochlor (>99.1% Purity) Step2 2. Dissolve in Acetonitrile + 0.1% Acetic Acid Step1->Step2 Acidic Buffering Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Photolysis Prevention Step4 4. Store at -20°C (Single-Use Aliquots) Step3->Step4 Thermal Stability Step5 5. LC-MS/MS QC Validation (Day 0) Step4->Step5 Baseline Establishment

Step-by-step workflow for Propisochlor standard preparation and self-validation.

Protocol 2: LC-MS/MS Stability Validation Workflow

Objective: Verify the long-term integrity of the stored aliquots using a self-validating internal standard method.

  • Baseline Establishment (Day 0): Spike 10 µL of the Day 0 Propisochlor aliquot and 10 µL of an internal standard (e.g., Propisochlor-d5, 1000 µg/mL) into 980 µL of initial mobile phase. Analyze via LC-MS/MS to establish the baseline Peak Area Ratio (PAR).

  • Stress Testing: Pull stored aliquots at Day 7, Day 14, and Day 30. Thaw at room temperature.

  • Sample Preparation: Prepare the stressed samples using the exact dilution matrix and internal standard concentration as Day 0.

  • Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient elution of Water/Methanol (both containing 0.1% Formic Acid).

  • Self-Validating Data Evaluation: Calculate the PAR for each time point.

    • Validation Criterion: If the PAR deviates by >5% from the Day 0 baseline, the stock solution is actively degrading (likely via hydrolysis or photolysis) and must be discarded. If the PAR remains within ±5%, the storage protocol is validated and successful.

References

  • Source: nih.
  • Title: Effect of different factors on propisochlor photolysis Source: ResearchGate URL
  • Source: nih.
  • Source: herts.ac.

Sources

Optimization

Factors affecting Propisochlor photodegradation in water

Welcome to the Technical Support Center for Propisochlor Environmental Fate and Photodegradation. This resource is engineered for researchers, analytical chemists, and drug development professionals investigating the abi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Propisochlor Environmental Fate and Photodegradation. This resource is engineered for researchers, analytical chemists, and drug development professionals investigating the abiotic transformation of chloroacetanilide herbicides in aquatic ecosystems.

Below, you will find mechanistic FAQs, a quantitative data summary, a self-validating experimental protocol, and a troubleshooting guide addressing common anomalies in photolysis assays.

I. Frequently Asked Questions (Mechanisms & Causality)

Q: Why does the photodegradation rate of Propisochlor decrease as I increase the initial concentration? A: The relationship between the initial concentration of propisochlor and its photodegradation rate is strictly negatively correlated 1. At higher concentrations, the photolysis rate decreases due to the "inner filter effect" and the accumulation of photoproducts. As primary photoproducts generate, they compete with the parent propisochlor molecules for available photons, effectively shielding the remaining parent compound and slowing the kinetic rate.

Q: How does pH fundamentally alter the photolysis kinetics? A: pH dictates the molecular state of propisochlor in solution, which directly impacts its susceptibility to photonucleophilic attack 1.

  • Acidic Media: Propisochlor molecules form strong hydrogen bonds with water. This stabilization inhibits the energy transfer required for bond scission, severely retarding degradation.

  • Neutral to Alkaline Media: Propisochlor exists in an ionized state. Alkaline solutions accelerate this ionization, making the amido link and alpha-hydrogen highly active and susceptible to rapid first-order photolysis.

Q: Is it true that adding more Dissolved Oxygen (DO) will continuously accelerate degradation? A: No. While DO initially promotes photolysis by generating Reactive Oxygen Species (ROS) that facilitate indirect photolysis, there is a strict optimum concentration 1. Exceeding this optimum causes excess oxygen to act as an energy quencher, absorbing the excited-state energy of the propisochlor molecules before bond cleavage can occur, thereby having an adverse effect on the overall degradation rate.

Q: What structural changes should I expect in the photoproducts? A: During photodegradation, the benzene ring remains largely intact, and the amido link is relatively stable. The primary structural alteration is dechlorination, driven by photonucleophilic substitution, which generally produces hydroxymethylcarbonyl derivatives 2. The alpha-hydrogen at the benzene ring substituent is also highly photochemically active.

II. Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of propisochlor photodegradation based on environmental variables.

Propisochlor_Photodegradation Start Propisochlor in Water pH_Acid Acidic pH (H-bonding with H2O) Start->pH_Acid pH_Neutral Neutral pH (Ionized Form) Start->pH_Neutral pH_Alkaline Alkaline pH (Accelerated Ionization) Start->pH_Alkaline Inhibited Inhibited Photodegradation pH_Acid->Inhibited Rapid Rapid Photolysis (First-Order Kinetics) pH_Neutral->Rapid pH_Alkaline->Rapid DO_Opt Optimal DO (ROS Promotion) Rapid->DO_Opt DO_High Excess DO (Quenching Effect) Rapid->DO_High Products Photoproducts (Dechlorination, Intact Benzene) DO_Opt->Products DO_High->Inhibited

Mechanistic pathways of Propisochlor photodegradation influenced by pH and Dissolved Oxygen.

III. Quantitative Data Summary

When designing your experimental parameters, refer to the following quantitative benchmarks established in controlled laboratory studies 3.

Variable / ConditionKinetic ModelDegradation Rate (1 Hour)Mechanistic Driver
Sunlight Irradiation First-order kinetics~5.5%Lower photon energy; dependent on natural UV threshold (>290 nm).
High-Pressure Mercury Lamp (400W) Double-chamber model~80.9%High-intensity UV exposure rapidly cleaves liable chlorine bonds.
High Initial Concentration First-order (Slower k )DecreasedInner filter effect; photoproducts absorb competitive photons.
Low Salinity (Ca²⁺, Mg²⁺) First-order (Accelerated)IncreasedInduces polarization of propisochlor molecules, increasing reactivity.

IV. Troubleshooting Guide

Issue 1: Degradation kinetics plateau unexpectedly before 90% completion.

  • Cause: Accumulation of photoproducts causing an inner-filter effect, or depletion of optimal Dissolved Oxygen (DO).

  • Solution: Reduce the initial concentration of propisochlor. Ensure continuous, controlled aeration to maintain DO at the empirically determined optimum level.

Issue 2: High variability in photoproduct profiles between replicates.

  • Cause: Inconsistent light source emission spectra or fluctuating solvent polarity due to unbuffered salt concentrations.

  • Solution: Use a calibrated spectroradiometer to verify the emission spectrum of your mercury lamp before each run. Buffer the solution to maintain a strict ionic strength, as varying Ca²⁺ and Mg²⁺ levels will alter solvent polarity and shift the reaction pathway 1.

Issue 3: Significant degradation observed in the dark control.

  • Cause: Hydrolysis or microbial degradation is occurring, invalidating the photolysis data.

  • Solution: Sterilize all aqueous media via 0.22 µm filtration prior to the experiment to eliminate microbial degradation. Ensure the pH is strictly neutral if hydrolysis is suspected, as extreme pH can trigger non-photochemical breakdown.

V. Self-Validating Experimental Protocol: Controlled Photolysis Assay

To ensure scientific integrity and reproducibility, follow this self-validating methodology. The inclusion of actinometry and dark controls ensures that the observed degradation is exclusively photochemical and quantitatively standardized.

Step 1: Reagent & Media Preparation

  • Prepare a 10 mg/L stock solution of high-purity propisochlor (>99%) in HPLC-grade acetonitrile.

  • Dilute the stock into sterile, ultra-pure Milli-Q water to achieve the desired initial concentration (e.g., 1 mg/L). Keep the co-solvent (acetonitrile) volume below 0.1% v/v to prevent solvent-induced photosensitization.

  • Adjust the pH to 7.0 using a dilute phosphate buffer. Self-Validation: Measure the pH before and after the experiment to ensure no drift occurred during photolysis.

Step 2: Actinometry (Light Calibration)

  • Prior to introducing propisochlor, fill the quartz reaction tubes with a standard p-nitroanisole/pyridine actinometer solution.

  • Irradiate using the 400W high-pressure mercury lamp for 10 minutes.

  • Calculate the exact photon flux. Causality: Lamp intensity degrades over time; actinometry normalizes your kinetic data ( k ) against the actual photon dose rather than mere exposure time.

Step 3: Photolysis Execution & Controls

  • Transfer the propisochlor solution into quartz tubes (for UV transparency).

  • Prepare Dark Control: Wrap one set of quartz tubes entirely in aluminum foil. Self-Validation: This isolates direct photolysis from hydrolysis or thermal degradation.

  • Place all tubes in a temperature-controlled photoreactor (maintained at 25 ± 1 °C using a circulating water jacket).

  • Irradiate the samples, withdrawing 1 mL aliquots at predetermined intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).

Step 4: Analytical Quantification

  • Immediately quench the withdrawn aliquots by transferring them to amber HPLC vials stored at 4 °C.

  • Analyze the parent compound depletion using HPLC-UV (typically monitored at ~220 nm) and identify photoproducts (specifically hydroxymethylcarbonyl derivatives) via GC-MS 3.

  • Plot ln(Ct​/C0​) versus time to confirm first-order kinetics and calculate the rate constant ( k ).

VI. References

  • Photolysis Behavior of Herbicide Propisochlor in Water Media and Preliminary Analysis of Photoproducts Under Different Light Sources. ResearchGate / Journal of Environmental Science and Health, Part B. Available at:

  • Direct photolysis mechanism of pesticides in water. National Center for Biotechnology Information (PMC). Available at:

  • [Photolysis Kinetics of Propisochlor in Water]. PubMed (Huan Jing Ke Xue). Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Propisochlor Extraction from Clay Soils

Welcome to the technical support center for improving Propisochlor extraction efficiency from clay soils. This guide is designed for researchers, scientists, and professionals in drug development and environmental analys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving Propisochlor extraction efficiency from clay soils. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are encountering challenges in their experimental workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reproducible results.

Understanding the Challenge: Propisochlor and Clay Soil Interactions

Propisochlor, a chloroacetanilide herbicide, presents a significant analytical challenge when present in clay-rich soils. The strong binding affinity of Propisochlor to clay particles and soil organic matter can lead to low extraction recovery and inconsistent results. This guide will equip you with the knowledge to troubleshoot and optimize your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Propisochlor recovery from clay soil consistently low?

A1: Low recovery of Propisochlor from clay soils is primarily due to its strong adsorption to soil components. Several factors contribute to this:

  • Clay Mineralogy: Clay minerals, particularly montmorillonite and other 2:1 clays, have a large surface area and a net negative charge, which facilitates the binding of pesticide molecules.

  • Organic Matter Content: Non-ionic herbicides like Propisochlor tend to be retained in the organic fractions of the soil.[1] The interaction between clay minerals and organic matter can create complexes that further sequester the herbicide.[2]

  • Cation Exchange Capacity (CEC): Soils with a high CEC, often associated with high clay content, can more strongly adsorb Propisochlor.[3]

  • Soil pH: Soil pH influences the surface charge of both clay minerals and organic matter, as well as the chemical state of the herbicide, thereby affecting adsorption.[4][5]

To improve recovery, you need to disrupt these interactions. This can be achieved by optimizing your solvent system, adjusting the pH of the extraction solution, and employing appropriate physical extraction techniques.

Q2: What is the most effective solvent system for extracting Propisochlor from clay soils?

A2: The ideal solvent system should be able to effectively desorb Propisochlor from the soil matrix and solubilize it. A combination of solvents is often more effective than a single solvent.

  • Acetonitrile: This is a common and effective solvent for extracting a wide range of pesticides, including Propisochlor, from soil matrices.[6] It is particularly effective in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Acetone and Petroleum Ether/Hexane Mixture: A mixture of a polar solvent like acetone and a non-polar solvent like petroleum ether or hexane (e.g., a 1:1 v/v ratio) has shown satisfactory extraction efficiency for organochlorine pesticides from soil.[7] Acetone helps to wet the soil matrix and desorb the analyte, while the non-polar solvent extracts the Propisochlor.

  • Methanol: While less common for Propisochlor, methanol can be effective for some pesticide extractions. Its high polarity can help in disrupting hydrogen bonds.

The choice of solvent will also depend on the subsequent analytical method (e.g., GC-MS, LC-MS/MS).

Q3: How does adjusting the pH of the extraction solution improve Propisochlor recovery?

A3: Adjusting the pH of the extraction solution can significantly impact the desorption of Propisochlor from clay and organic matter.

  • Increasing pH (Alkaline Conditions): In alkaline conditions, the negative surface charge of clay minerals and organic matter increases. This can lead to increased electrostatic repulsion of the Propisochlor molecule, promoting its release into the solvent. For some herbicides, desorption is more pronounced in both acidic and alkaline conditions compared to neutral pH.[8]

  • Decreasing pH (Acidic Conditions): In acidic solutions, contaminants can establish hydrogen bonds with carboxyl and phenolic hydroxyl groups in organic matter, which could potentially facilitate adsorption for some compounds.[4] However, for chloroacetanilide herbicides, the effect of acidic pH on extraction efficiency is less straightforward and should be empirically determined for your specific soil type.

It is recommended to experiment with a range of pH values (e.g., from 5 to 9) to determine the optimal condition for your specific soil matrix.

Troubleshooting Guide

Issue 1: Low and Inconsistent Propisochlor Recoveries

Q: I've tried a standard acetonitrile extraction, but my recoveries are still below 70% and vary significantly between replicates. What steps can I take to improve this?

A: Low and inconsistent recoveries are a classic sign of strong matrix effects. Here’s a systematic approach to troubleshoot this issue:

Step 1: Re-evaluate Your Sample Pre-treatment.

  • Homogenization: Ensure your soil sample is thoroughly homogenized before taking a subsample for extraction. Inconsistent distribution of Propisochlor in the bulk sample is a common source of variability.

  • Moisture Content: The moisture content of the soil can affect solvent penetration. You can either air-dry the sample and correct for moisture content or perform the extraction on the field-moist sample, ensuring consistency across all samples.

Step 2: Optimize Your Extraction Solvent and pH.

  • Solvent Combination: If you are using a single solvent, consider a binary mixture. A common approach is to use a mixture of a polar and a non-polar solvent. For example, an acetone/hexane mixture can be very effective.[7]

  • pH Adjustment: Experimentally determine the optimal pH for your extraction. Prepare buffered extraction solutions at different pH values (e.g., 5, 7, and 9) and compare the recovery rates.

Step 3: Enhance Physical Disruption.

  • Ultrasonication: An ultrasonic bath or probe can significantly improve extraction efficiency by providing energy to break the analyte-matrix bonds.[7][9] A typical sonication time is 20-30 minutes.

  • Mechanical Shaking: Ensure vigorous shaking during extraction. A mechanical shaker provides more consistent and energetic mixing than manual shaking.

Step 4: Consider the QuEChERS Method.

  • The QuEChERS method, which involves an initial extraction with acetonitrile followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and a dispersive solid-phase extraction (d-SPE) cleanup step, is highly effective for a wide range of pesticides in complex matrices like soil.[6]

Workflow for Optimizing Propisochlor Extraction

Caption: A systematic workflow for troubleshooting low Propisochlor recovery.

Issue 2: High Matrix Effects in the Final Analysis

Q: My recoveries are acceptable, but I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I clean up my extract more effectively?

A: Matrix effects are caused by co-extracted compounds that interfere with the ionization of the target analyte in the mass spectrometer. A robust cleanup step is crucial.

Step 1: Dispersive Solid-Phase Extraction (d-SPE).

  • If you are using the QuEChERS method, the d-SPE step is critical for cleanup. For clay soils, a combination of adsorbents is often necessary:

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

    • C18: Removes non-polar interferences.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols. Caution: GCB can also adsorb planar pesticides like Propisochlor, so use it judiciously and test for recovery.

Step 2: Solid-Phase Extraction (SPE) Cartridges.

  • For extracts that require more rigorous cleanup, passing the extract through an SPE cartridge can be very effective.

    • Florisil or Alumina Columns: These are commonly used for cleaning up pesticide extracts.[10]

    • Amino-propyl SPE columns: These have been found to be effective for cleaning up extracts from complex matrices.[10]

Step 3: Matrix-Matched Calibration.

  • To compensate for any remaining matrix effects, prepare your calibration standards in a blank soil extract that has been processed through the same extraction and cleanup procedure as your samples. This helps to ensure that the calibration curve accurately reflects the behavior of the analyte in the sample matrix.

Factors Influencing Propisochlor Extraction Efficiency

Factors Influencing Propisochlor Extraction cluster_Soil Soil Properties cluster_Method Extraction Method Propisochlor Propisochlor Extraction Extraction Efficiency Propisochlor->Extraction Soil Clay Soil ClayContent Clay Content Soil->ClayContent OrganicMatter Organic Matter Soil->OrganicMatter pH Soil pH Soil->pH CEC CEC Soil->CEC ClayContent->Extraction OrganicMatter->Extraction pH->Extraction CEC->Extraction Solvent Solvent Choice Solvent->Extraction pH_extract Extraction pH pH_extract->Extraction Technique Extraction Technique (e.g., Sonication) Technique->Extraction Cleanup Cleanup Step Cleanup->Extraction

Sources

Optimization

Agrochemical Formulation Support Center: Minimizing Propisochlor Volatilization

Welcome to the Technical Support Center for Agrochemical Formulation and Application. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and agronomists facing field-st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Agrochemical Formulation and Application. As a Senior Application Scientist, I have designed this guide for researchers, formulation scientists, and agronomists facing field-stability challenges with chloroacetamide herbicides.

Propisochlor is a highly effective pre-emergent herbicide that functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), preventing proper cell membrane formation in susceptible weeds[1]. However, when applied as a traditional Emulsifiable Concentrate (EC), propisochlor is highly susceptible to environmental degradation and volatilization, exhibiting a short half-life of just 5.20 days on the soil surface[2].

This guide provides mechanistic troubleshooting, self-validating formulation protocols, and application strategies to mitigate these gaseous losses.

Quantitative Data: Volatility & Encapsulation Parameters

To establish a baseline for our troubleshooting, we must first understand the physicochemical constraints of the active ingredient (AI) and the optimal parameters for its stabilization.

ParameterValueCausality / Implication
Vapor Pressure 1.1 × 10⁻³ Pa (at 20°C)Drives the phase transition from liquid to gas on exposed surfaces, necessitating physical or chemical barriers[1].
Water Solubility 184 mg/L (at 20°C)Moderate solubility requires specific emulsifiers during microencapsulation to prevent premature AI leaching into the continuous phase[1].
Soil Surface Half-Life 5.20 daysRapid degradation in EC formulations highlights the urgent need for controlled-release (CS) technologies[2].
Optimal Core/Shell Ratio 1:1 (PMF Microcapsules)Achieves the optimal balance of shell thickness and core retention during formulation[2].
Encapsulation Efficiency 93.26%At a 1:1 ratio, this efficiency ensures minimal free AI in the continuous phase, drastically reducing initial volatilization spikes[3].
Microcapsule Diameter 3.55 µmSmaller, uniform particles (span: 1.19) provide a compact microstructure with smooth surfaces, improving sprayability and thermal stability[2].

Mechanistic Troubleshooting Guides

Issue A: Rapid Efficacy Loss in Surface Applications (Field-Level)

Symptoms: Poor weed control (especially barnyardgrass and velvetleaf) within 7-14 days post-application; distinct lack of residual activity. Mechanistic Cause: When propisochlor is applied to dry soil surfaces at temperatures exceeding 25°C, the kinetic energy overcomes the intermolecular forces holding the AI in the liquid phase. Without a physical barrier, the vapor pressure (1.1 × 10⁻³ Pa) drives rapid volatilization into the atmosphere[1]. Corrective Action:

  • Application Timing: Shift application windows to early morning or late evening when soil temperatures are between 10-25°C[1].

  • Moisture Activation: Ensure application occurs on moist (but not saturated) soil. If rainfall is not expected, apply 10-15 mm of overhead irrigation within 7-10 days[1]. Water physically incorporates the herbicide into the soil matrix, reducing the exposed surface area and binding the AI to soil colloids.

Issue B: Low Encapsulation Efficiency in Capsule Suspension (CS) Formulations (Lab-Level)

Symptoms: High concentration of free propisochlor in the aqueous phase; strong aromatic odor indicating volatilization during storage; thermogravimetric analysis (TGA) shows mass loss below 160°C. Mechanistic Cause: An improper core-to-shell ratio or suboptimal in-situ polymerization pH leads to porous or incomplete poly(melamine-formaldehyde) (PMF) shells. If the shell is not compact, the AI diffuses out prematurely[3]. Corrective Action:

  • Adjust Core/Shell Ratio: Calibrate the formulation to a strict 1:1 ratio of propisochlor to PMF prepolymer. This specific ratio minimizes the microcapsule diameter to ~3.55 µm and maximizes encapsulation efficiency to >93%[2].

  • Thermal Curing: Ensure the curing stage is maintained strictly at 60-70°C. TGA data confirms that a properly cured PMF shell delays the volatilization and decomposition of propisochlor until the 160°C–260°C range[3].

Experimental Workflow: In-Situ Polymerization of PMF-Propisochlor Microcapsules

To permanently resolve formulation-based volatility, transition from an Emulsifiable Concentrate (EC) to a Capsule Suspension (CS). The following self-validating protocol outlines the synthesis of PMF microcapsules[2].

Step 1: Prepolymer Synthesis

  • Action: Mix melamine and formaldehyde (typically a 1:2 to 1:3 molar ratio) in a reaction vessel. Adjust the pH to 8.5–9.0 using triethanolamine.

  • Causality: The alkaline environment prevents premature cross-linking, allowing the formation of soluble methylol melamine prepolymers.

  • Validation Checkpoint: The solution should become completely transparent when heated to 70°C, indicating successful prepolymer formation.

Step 2: Emulsification of the Core Material

  • Action: Disperse technical grade propisochlor (≥ 96% purity)[1] into an aqueous solution containing a polymeric emulsifier (e.g., styrene-maleic anhydride copolymer).

  • Action: Homogenize at 3000–5000 rpm for 10 minutes to form an oil-in-water (O/W) emulsion.

  • Causality: High shear forces dictate the final droplet size. A 1:1 core-to-shell mass ratio must be established here to target the optimal 3.55 µm diameter[2].

Step 3: In-Situ Interfacial Polymerization

  • Action: Transfer the emulsion to a mechanical stirrer (300 rpm). Add the PMF prepolymer dropwise.

  • Action: Slowly lower the pH to 4.0–5.0 using a 10% citric acid solution.

  • Causality: The acidic shift triggers the polycondensation of the prepolymer. Because the prepolymer is hydrophilic but the growing polymer chain is hydrophobic, it precipitates precisely at the oil-water interface, encapsulating the propisochlor droplet[3].

Step 4: Curing and Neutralization

  • Action: Gradually raise the temperature to 65°C and maintain for 2 hours.

  • Causality: Thermal curing highly cross-links the PMF shell, creating a compact microstructure that provides high thermal stability and prevents AI leakage[2].

  • Validation Checkpoint: Cool to room temperature and adjust pH to 7.0. Analyze via Scanning Electron Microscopy (SEM); microcapsules should exhibit a smooth, spherical surface with poor adhesion to one another[3].

Volatilization Pathway & Mitigation Logic

The following diagram illustrates the logical flow of propisochlor volatilization triggers and the dual-pronged mitigation strategy (Formulation vs. Application).

G App Propisochlor (EC) Application Env Environmental Stress (Temp >25°C, Low Moisture) App->Env Exposed Surface CS PMF Microencapsulation (CS Formulation) App->CS Formulation Upgrade Soil Soil Incorporation (10-15mm Irrigation) App->Soil Application Upgrade Vol High Volatilization (Vapor Loss > 1.1mPa) Env->Vol Phase Transition Ret Controlled Release & VLCFA Inhibition CS->Ret Polymer Shell Barrier Soil->Ret Physical Soil Barrier

Caption: Propisochlor volatilization pathways and mitigation strategies via formulation and application controls.

Frequently Asked Questions (FAQs)

Q: Why does the Emulsifiable Concentrate (EC) formulation consume so much organic solvent, and how does this relate to volatility? A: Traditional EC formulations rely heavily on volatile organic compounds (VOCs) to keep the lipophilic propisochlor dissolved. When applied, these solvents flash off rapidly, leaving the bare AI exposed to the atmosphere. Transitioning to a microcapsule suspension (CS) eliminates the need for these organic solvents, thereby avoiding solvent-driven co-volatilization and reducing ecological pollution[2].

Q: Can we use other shell materials besides poly(melamine-formaldehyde) (PMF)? A: Yes, materials like polyurea or polyurethane are common in interfacial polymerization. However, PMF is highly recommended for propisochlor because the PMF prepolymer degrades very slowly. This specific thermal stability preserves the core material better, prolonging the sustained release and improving the efficient utilization of the herbicide[3].

Q: If we apply the CS formulation, do we still need to worry about soil moisture? A: While microencapsulation drastically reduces immediate atmospheric loss, soil moisture remains critical for activation. The microcapsules require a diffusion gradient to release the AI into the soil solution where it can be absorbed by the emerging shoots and roots of target weeds. Therefore, the 10-15 mm irrigation rule within 7-10 days still applies[1].

References

  • [3] Full article: Preparation and characterization of poly(melamine-formaldehyde) microcapsules filled with propisochlor. Taylor & Francis. 3

  • [2] Preparation and characterization of poly(melamine-formaldehyde) microcapsules filled with propisochlor. Taylor & Francis. 2

  • [1] China Propisochlor Technical Suppliers - OEM/ODM. agrochemx.com. 1

Sources

Troubleshooting

Section 1: Mechanisms of Action &amp; Resistance Causality

Technical Support Center: Troubleshooting Propisochlor Resistance in Weed Populations Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to ass...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Propisochlor Resistance in Weed Populations

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, agronomists, and drug development professionals in diagnosing and managing the reduced efficacy of Propisochlor. This guide synthesizes field-proven diagnostic protocols with the underlying molecular causality of herbicide resistance to ensure your experimental workflows are self-validating and highly accurate.

Q: How does Propisochlor function at the molecular level, and what drives resistance? A: Propisochlor is a Group 15 chloroacetamide herbicide. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongases located in the endoplasmic reticulum[1]. By blocking VLCFA biosynthesis, Propisochlor depletes the plant of essential cell membrane components and cuticular waxes, leading to the rapid death of susceptible weed seedlings[1]. Resistance is driven by intense selection pressure from the repeated application of Group 15 herbicides, forcing weed populations to evolve complex survival mechanisms over time[2].

Q: Is resistance to Propisochlor typically target-site (TSR) or non-target-site (NTSR) mediated? A: Unlike resistance to ALS or ACCase inhibitors, resistance to chloroacetamides like Propisochlor is overwhelmingly Non-Target-Site Resistance (NTSR)[3][4]. The predominant mechanism is enhanced metabolic detoxification mediated by Glutathione S-transferases (GSTs)[3][5]. Specifically, upregulated tau class GSTs facilitate the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic chloroacetamide ring, rapidly converting the herbicide into a hydrophilic, non-toxic conjugate[6]. Cytochrome P450 enzymes may also contribute via Phase I O-demethylation[1].

G Propisochlor Propisochlor (Group 15 Herbicide) VLCFA VLCFA Elongases (Target Site) Propisochlor->VLCFA Inhibits GST Upregulated GSTs (Tau Class) Propisochlor->GST Substrate Lipid VLCFA Biosynthesis (Cuticle/Membrane) VLCFA->Lipid Blocks Death Susceptible Plant Death Lipid->Death Membrane Failure Metabolite GS-Conjugate (Detoxified) GST->Metabolite Conjugation GSH Glutathione (GSH) GSH->GST Cofactor Survival Resistant Plant Survival Metabolite->Survival Non-toxic

Propisochlor mechanism of action and GST-mediated metabolic detoxification pathway.

Section 2: Diagnostic Workflows & Methodologies

Q: How do I phenotypically confirm Propisochlor resistance in suspected weed populations? A: Traditional soil-based dose-response assays are often confounded by edaphic factors; organic matter and uneven moisture can sequester the herbicide, leading to false-positive resistance[1]. To isolate the biochemical resistance mechanism, we mandate a soilless (hydroponic or agar-based) dose-response assay[1][7].

Protocol 1: Soilless Dose-Response Assay

  • Seed Stratification: Surface-sterilize collected weed seeds (e.g., Amaranthus or Lolium spp.) and stratify at 4°C for 7–14 days. Causality: This breaks seed dormancy and synchronizes germination, ensuring all subjects are at an identical developmental stage when exposed to the herbicide.

  • Cultivation: Transfer seeds to a hydroponic matrix or agar plates infused with a nutrient solution under controlled greenhouse conditions (25°C/20°C day/night, 16h photoperiod)[1][7].

  • Herbicide Application: Apply Propisochlor at logarithmic dose scales (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x the established LD50 of a known susceptible biotype).

  • Evaluation: At 14–21 days post-treatment, quantify shoot/root biomass. Calculate the LD50 and the Resistance Index (RI = LD50 Resistant / LD50 Susceptible). An RI > 3 confirms resistance[3].

Q: How can I isolate the specific metabolic detoxification pathway (GST vs. P450)? A: By pairing the dose-response assay with specific chemical inhibitors, you can observe the reversal of resistance, which diagnostically isolates the enzyme class responsible[1][5].

Protocol 2: Metabolic Inhibitor Assay

  • Prepare soilless matrices spiked with the Propisochlor dose equivalent to the resistant biotype's LD50.

  • Treatment Groups:

    • Group A: Propisochlor alone (Control).

    • Group B: Propisochlor + Tridiphane (or Ethacrynic acid). Causality: Tridiphane is a known inhibitor of plant GSTs[5].

    • Group C: Propisochlor + Malathion. Causality: Malathion inhibits Cytochrome P450 monooxygenases[1].

  • Interpretation: If Group B exhibits restored susceptibility (plant death), the resistance is GST-mediated. If Group C exhibits restored susceptibility, P450 enzymes are the primary drivers[1][5].

Workflow Step1 Seed Stratification (Break Dormancy) Step2 Soilless Cultivation (Eliminate Soil Binding) Step1->Step2 Step3 Dose-Response Assay (0 to 10x LD50) Step2->Step3 Step4 Metabolic Inhibitor Assay (+Tridiphane / +Malathion) Step3->Step4 If Resistance Index > 3 Step5 Molecular Profiling (GST/P450 RNA-seq) Step4->Step5 Enzyme Class Identified

Diagnostic workflow for characterizing Propisochlor resistance in weed populations.

Section 3: Cross-Resistance & Data Interpretation

Q: What is the expected cross-resistance profile for Propisochlor-resistant weeds? A: Because Propisochlor shares its target site and structural similarities with other chloroacetamides (e.g., S-metolachlor, acetochlor, propachlor), cross-resistance is highly probable[3][7]. However, metabolic resistance is highly specific; an upregulated GST that detoxifies Propisochlor may have a lower binding affinity for herbicides in different chemical families, even if they share the same mode of action (e.g., pyroxasulfone)[8].

Data Presentation: Comparative Cross-Resistance Profile in Chloroacetamide-Resistant Biotypes The table below summarizes quantitative cross-resistance data observed in VLCFA-inhibitor resistant weed biotypes, serving as a predictive proxy for Propisochlor cross-resistance behavior[3][7].

Herbicide (Group 15)Weed Biotype StatusLD50 ValueResistance Index (RI)Cross-Resistance Conclusion
S-metolachlor Susceptible (S)108 g ai ha⁻¹--
S-metolachlor Resistant (R)898 - 1060 g ai ha⁻¹8.3 - 9.8Highly Resistant
Acetochlor Susceptible (S)160 g ai ha⁻¹--
Acetochlor Resistant (R)240 - 580 g ai ha⁻¹1.5 - 3.6Reduced Sensitivity
Propachlor Susceptible (S)0.49 μM (Agar)--
Propachlor Resistant (R)0.78 - 3.28 μM (Agar)1.6 - 6.7Cross-Resistant

(Note: Data aggregated from S-metolachlor and Propachlor resistance studies[3][7].)

References

  • Cross-Resistance Profile of Pethoxamid with Chloroacetamide Herbicides: A Compar
  • Herbicide Resistance Management Str
  • An intronless tau class glutathione transferase detoxifies several herbicides in flufenacet-resistant ryegrass | PubMed |
  • Flufenacet activity is affected by GST inhibitors in blackgrass (Alopecurus myosuroides)
  • The role of glutathione transferases in herbicide detoxific
  • Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tubercul
  • Mechanisms of evolved herbicide resistance | PMC |
  • Chloroacetamide Resistance in Rigid Ryegrass (Lolium rigidum) | Cambridge Core |

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of Propisochlor and Other Chloroacetamide Herbicides for Pre-Emergence Weed Control

A Technical Guide for Researchers and Weed Management Professionals The chloroacetamide class of herbicides remains a cornerstone of modern agricultural weed management, primarily utilized for pre-emergence control of an...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Weed Management Professionals

The chloroacetamide class of herbicides remains a cornerstone of modern agricultural weed management, primarily utilized for pre-emergence control of annual grasses and certain broadleaf weeds. Within this class, several active ingredients, including propisochlor, metolachlor, acetochlor, and butachlor, are widely used. This guide provides an in-depth, objective comparison of the efficacy of propisochlor against other prominent chloroacetamide herbicides, supported by an analysis of their mechanisms of action, crop selectivity, and environmental characteristics. This document is intended to serve as a technical resource for researchers, scientists, and crop protection specialists.

The Chloroacetamide Herbicides: A Mechanistic Overview

Chloroacetamide herbicides are classified under the Herbicide Resistance Action Committee (HRAC) Group 15.[1][2][3] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][5][6] VLCFAs are crucial components of cell membranes and are essential for cell division and growth in susceptible plants.[4][6] By disrupting VLCFA synthesis, these herbicides halt the development of emerging weed seedlings.[1][5]

The herbicides are primarily absorbed by the emerging shoots (coleoptile) of grasses and the roots and shoots of broadleaf weeds.[4][5][7] This pre-emergence activity forms a chemical barrier in the soil, preventing weed seeds from successfully germinating and establishing.[8] Efficacy is highly dependent on soil moisture, as rainfall or irrigation is required to move the herbicide into the soil profile where weed seeds are germinating.[4][9][10]

dot graph "VLCFA_Inhibition_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Cell" { label="Weed Seedling Cell"; bgcolor="#F1F3F4";

}

"Chloroacetamides" [label="Propisochlor & Other\nChloroacetamides", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Chloroacetamides" -> "Elongase" [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibition"]; "Elongase" -> "No_VLCFAs" [label="Blocked Synthesis", style=dashed, color="#EA4335"]; "No_VLCFAs" [label="VLCFA Depletion", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "No_VLCFAs" -> "Growth_Arrest" [label="Leads to", style=dashed, color="#EA4335"]; "Growth_Arrest" [label="Weed Seedling Growth Arrest & Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

} Caption: Mechanism of action of chloroacetamide herbicides.

Comparative Efficacy and Spectrum of Control

The effectiveness of individual chloroacetamide herbicides can vary based on the target weed species, application rate, and environmental conditions. The following table summarizes the general efficacy of propisochlor and its counterparts against common agricultural weeds.

HerbicideKey Target Weeds (Grasses)Key Target Weeds (Broadleaves)
Propisochlor Barnyardgrass, Crabgrass, Foxtails[4]Pigweed, Lambsquarters, Velvetleaf[4]
Metolachlor/S-metolachlor Barnyardgrass, Crabgrass, Foxtails, Johnsongrass (seedling)[11]Pigweed, Lambsquarters[11]
Acetochlor Foxtail, Barnyardgrass, Crabgrass[10]Pigweed, Lambsquarters[10]
Butachlor Barnyardgrass, Irregular sedge, Broken rice sedge[7]Ducktongue, Amaranthus spp.[7][9]

Key Insights:

  • Propisochlor demonstrates a broad spectrum of control over many common annual grasses and broadleaf weeds found in crops like corn, soybeans, and cotton.[4]

  • Metolachlor , particularly the more active S-isomer (S-metolachlor), is widely used in corn and soybean production and is noted for its extended residual activity.[2][12] It offers a valuable tool for managing glyphosate-resistant Palmer amaranth when used in a tank mix.[2][12]

  • Acetochlor is another widely used herbicide in corn and soybeans, effective against a similar spectrum of weeds as metolachlor.[3][13] It is often used in combination with other herbicides to achieve broader-spectrum weed control.[3]

  • Butachlor is predominantly used in rice cultivation, for both seeded and transplanted rice, to control annual grasses and some broadleaf weeds.[5][9][14] Its selectivity extends to other crops like barley, cotton, and peanuts.[9][14]

Crop Selectivity and Application Guidelines

Crop selectivity is a critical factor in the practical application of any herbicide. Chloroacetamides are generally well-tolerated by large-seeded crops like corn and soybeans, as the herbicide is placed in the top layer of soil, away from the deeper-planted crop seeds.

HerbicidePrimary CropsApplication TimingTypical Application Rate (kg a.i./ha)
Propisochlor Corn, Soybeans, Cotton[4]Pre-emergence[4]1.0 - 2.0[4]
Metolachlor/S-metolachlor Corn, Soybeans, Cotton, Potatoes, Sorghum[12][15]Pre-plant, Pre-emergence, early Post-emergence[15]Varies by formulation and crop
Acetochlor Corn, Soybeans, Sugar Beets, Sorghum[3][10]Pre-emergence, early Post-emergence[3][10]1.0 - 2.5 L/ha (formulation dependent)[10]
Butachlor Rice (seeded and transplanted), Barley, Cotton, Peanuts[9][14]Pre-emergence[5][9]1.0 - 4.5[9]

Noteworthy Considerations:

  • The use of safeners in some metolachlor and acetochlor formulations can enhance crop safety, particularly in corn, allowing for post-emergence applications.[2][16]

  • Application rates for all chloroacetamides are influenced by soil texture and organic matter content.[17] Higher rates are generally required on soils with high clay and organic matter content.

Environmental Persistence and Soil Behavior

The environmental fate of chloroacetamide herbicides is primarily dictated by microbial decomposition.[17] Their persistence in the soil can range from short to moderate, and is influenced by factors such as soil temperature, moisture, and pH.[17]

  • Solubility and Mobility: Chloroacetamides generally exhibit moderate water solubility and low to moderate soil retention.[17] This can make them susceptible to leaching in coarse-textured soils with low organic matter, potentially leading to groundwater contamination.[10][18]

  • Volatility: Volatilization rates are generally low for this class of herbicides.[17]

  • Degradation: Both chemical and microbial processes contribute to the breakdown of these herbicides in the soil.[17] Persistence can be greater in basic soil conditions compared to acidic ones.[17]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of herbicide efficacy comparisons, standardized experimental protocols are essential. Both greenhouse and field trials are necessary to obtain comprehensive and defensible results.[19]

Greenhouse Pot Study Protocol

Greenhouse studies offer a controlled environment to assess herbicide efficacy and crop tolerance.

Step-by-Step Methodology:

  • Soil Preparation: Utilize a standardized soil mix, often a sandy loam or as specified by guidelines like those from the OECD.[19]

  • Planting: Sow seeds of the target weed species and crop at a uniform depth in pots.

  • Herbicide Application: Apply the different chloroacetamide herbicides at a range of doses, including the recommended rate (1x) and double the recommended rate (2x) to assess phytotoxicity. A control group with no herbicide application is mandatory.[19]

  • Environmental Conditions: Maintain consistent and optimal growing conditions (temperature, light, and humidity) within the greenhouse.

  • Watering: Water the pots as needed, typically from the bottom to avoid disturbing the herbicide layer on the soil surface.

  • Data Collection: At 14 and 28 days after treatment, assess weed control efficacy through visual ratings (on a scale of 0-100%) and by measuring weed biomass (fresh and dry weight).[20] Crop injury (phytotoxicity) should also be visually rated.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

dot graph "Greenhouse_Trial_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Greenhouse Pot Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Soil_Prep" [label="1. Soil Preparation & Potting", fillcolor="#F1F3F4", fontcolor="#202124"]; "Planting" [label="2. Weed & Crop Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; "Herbicide_App" [label="3. Herbicide Application\n(Multiple rates + Control)", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [label="4. Incubation in Controlled\nGreenhouse Environment", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Collection" [label="5. Data Collection\n(Efficacy & Phytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="6. Statistical Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End: Results & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Soil_Prep"; "Soil_Prep" -> "Planting"; "Planting" -> "Herbicide_App"; "Herbicide_App" -> "Incubation"; "Incubation" -> "Data_Collection"; "Data_Collection" -> "Analysis"; "Analysis" -> "End"; } Caption: Workflow for a greenhouse herbicide efficacy trial.

Field Trial Protocol

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.

Step-by-Step Methodology:

  • Site Selection: Choose a field with a known and uniform infestation of the target weed species. The trial should be conducted over at least two seasons and in different locations to account for environmental variability.

  • Trial Design: Employ a randomized complete block design with a minimum of three to four replications.[21] Plot sizes should be large enough to minimize edge effects.[22]

  • Application: Apply the herbicides using calibrated field spray equipment at the appropriate growth stage (pre-emergence).[22] Include an untreated control and a standard commercial herbicide for comparison.

  • Data Collection:

    • Weed Control: Assess weed density (counts per unit area) and biomass at regular intervals after application.[20] Visual efficacy ratings are also commonly used.

    • Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, etc.) at multiple time points after application.[21]

    • Yield: Harvest the crop from the center of each plot to determine the impact of the herbicide treatments on crop yield.

  • Data Analysis: Statistically analyze the data to compare the efficacy and crop safety of the different herbicide treatments.

dot graph "Field_Trial_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="Start: Field Efficacy Trial", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Site_Selection" [label="1. Site Selection & Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Trial_Design" [label="2. Randomized Block Design & Plot Layout", fillcolor="#F1F3F4", fontcolor="#202124"]; "Application" [label="3. Herbicide Application\n(Calibrated Sprayer)", fillcolor="#FBBC05", fontcolor="#202124"]; "In_Season_Eval" [label="4. In-Season Evaluations\n(Weed Control & Crop Phytotoxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Harvest" [label="5. Crop Harvest & Yield Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="6. Statistical Analysis & Reporting", fillcolor="#F1F3F4", fontcolor="#202124"]; "End" [label="End: Performance Conclusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Site_Selection"; "Site_Selection" -> "Trial_Design"; "Trial_Design" -> "Application"; "Application" -> "In_Season_Eval"; "In_Season_Eval" -> "Harvest"; "Harvest" -> "Data_Analysis"; "Data_Analysis" -> "End"; } Caption: Workflow for a field-based herbicide efficacy trial.

Conclusion

Propisochlor is an effective pre-emergence chloroacetamide herbicide with a broad spectrum of activity against key annual grasses and broadleaf weeds. Its efficacy is comparable to other widely used chloroacetamides such as metolachlor and acetochlor for many common weed species. The choice of a specific chloroacetamide herbicide will ultimately depend on the target crop, the predominant weed spectrum, soil characteristics, and the need for resistance management strategies. Butachlor remains a specialized and highly effective option for weed control in rice production systems. Rigorous and standardized experimental evaluation is paramount to accurately determine the optimal herbicide choice for specific agricultural contexts.

References

  • China Propisochlor Technical Suppliers - OEM/ODM at agrochemx.com. (n.d.).
  • Herbicide Behavior in Soils. (n.d.).
  • Acetochlor 101: Everything Farmers Need to Know About Acetochlor - Chemicals | FBN. (2025, May 1).
  • Everything Farmers Need to Know About Metolachlor - FBN. (2025, May 10).
  • Acetochlor - General Information | Minnesota Department of Agriculture. (n.d.).
  • Application Notes and Protocols for Optimal Weed Control with Butachlor - Benchchem. (n.d.).
  • Butachlor | Weed Killer. (n.d.).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015, July 2).
  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.).
  • S-metolachlor - Revista Cultivar. (2025, May 29).
  • guidelines for herbicide registration trials - Department of Agriculture. (n.d.).
  • Acetochlor: A Selective Pre-Emergent Herbicide for Weed Control - JIN DUN CHEMISTRY. (2025, July 28).
  • S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply. (2025, July 2).
  • Butachlor 60% EC Selective Pre-emergent Herbicide - AgroRiver. (n.d.).
  • Is Butachlor a Weedicide - Knowledge - Natursim Science Co., Ltd. (2022, March 31).
  • Acetochlor 101: Everything Farmers Need to Know About Acetochlor - FBN. (2025, May 1).
  • Everything Farmers Need to Know About Metolachlor - Chemicals | FBN. (2025, May 10).
  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients - ACS Publications. (2015, September 15).
  • Understanding S-Metolachlor: Effective Weed Control in Agriculture #herbicide #formulation. (2024, June 15).
  • Metolachlor Herbicide | Minnesota Department of Agriculture. (n.d.).
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à . (1993, April 5). Retrieved from

  • Efficacy, selectivity and economics of Metolachlor for weed control in Maize and its effect on succeeding chickpea - ResearchGate. (2025, October 9).
  • Herbicide Safeners: Effective Tools to Improve Herbicide Selectivity | IntechOpen. (2013, June 12).
  • Guidelines-for-preparing-Agrochemical-field-trials-in-sugarcane.pdf. (n.d.).

Sources

Validation

A Cross-Validation Guide: Propisochlor Analysis via Immunoassay and GC-MS

In the landscape of environmental monitoring and agricultural safety, the accurate quantification of herbicides like Propisochlor is paramount. As a chloroacetanilide herbicide, Propisochlor is effective for weed control...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of environmental monitoring and agricultural safety, the accurate quantification of herbicides like Propisochlor is paramount. As a chloroacetanilide herbicide, Propisochlor is effective for weed control in various crops, but its potential for environmental persistence and off-target effects necessitates robust analytical methodologies.[1] This guide provides an in-depth comparison of two distinct analytical techniques for Propisochlor determination: a high-throughput immunoassay and the gold-standard chromatographic method, Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, analytical chemists, and regulatory scientists. It moves beyond a simple recitation of protocols to explore the causality behind methodological choices, ensuring a deep understanding of each technique's strengths and limitations. Our objective is to equip you with the expertise to select the most appropriate method for your analytical needs, balancing the demands for speed, sensitivity, and specificity.

The Analytical Challenge: Quantifying Propisochlor

Propisochlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-((1-methylethoxy)methyl)acetamide] is a selective, systemic herbicide absorbed by the shoots of germinating plants. Its mode of action involves the inhibition of very-long-chain fatty acids, which disrupts cell division. The need for its precise measurement in complex matrices such as soil and water drives the development and validation of diverse analytical methods.

Immunoassay-Based Detection: A High-Throughput Screening Approach

Principle of Competitive Immunoassay

In a competitive immunoassay, a known amount of labeled Propisochlor (the tracer) competes with the Propisochlor in the sample (the analyte) for a limited number of specific antibody binding sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A higher concentration of Propisochlor in the sample will result in less tracer binding to the antibody, leading to a weaker signal.

Experimental Workflow: Fluorescence Polarization Immunoassay (FPIA) for Propisochlor

The following protocol is based on the published FPIA for Propisochlor, which demonstrates a rapid and sensitive method for its detection in water samples.[2][4][5]

FPIA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay FPIA Assay cluster_analysis Data Analysis Sample Water Sample (e.g., Pond Water) Mix Mix Sample, Antibody, and Tracer in a well Sample->Mix Antibody Anti-Propisochlor Antibody Antibody->Mix Tracer Fluorescein-labeled Propisochlor Tracer Tracer->Mix Incubate Incubate for a short period (e.g., 14 mins) Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure StandardCurve Generate Standard Curve (FP vs. Propisochlor Conc.) Measure->StandardCurve Calculate Calculate Propisochlor Concentration in Sample StandardCurve->Calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Solvent Extraction (e.g., Liquid-Liquid or SPE) Sample->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Inject into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization in MS Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Chromatogram Obtain Chromatogram & Mass Spectra Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Sources

Comparative

Propisochlor vs. Metolachlor: A Comparative Review of Herbicidal Activity

A Technical Guide for Researchers and Agricultural Scientists Introduction In the landscape of modern agriculture, selective herbicides are indispensable tools for managing weed competition in major crops. Among the most...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Agricultural Scientists

Introduction

In the landscape of modern agriculture, selective herbicides are indispensable tools for managing weed competition in major crops. Among the most widely used are the chloroacetamide herbicides, a chemical class renowned for its efficacy in pre-emergence control of annual grasses and certain broadleaf weeds. This guide provides a detailed comparative analysis of two prominent members of this family: propisochlor and metolachlor.

Propisochlor and metolachlor are both relied upon for their residual activity in crops such as corn and soybeans.[1][2] While they share a common mechanism of action, subtle differences in their chemical structure, physicochemical properties, and biological activity can have significant implications for their use in the field. This document aims to provide researchers, scientists, and agricultural professionals with a comprehensive, data-driven comparison of these two herbicides, delving into their mechanisms, efficacy, environmental profiles, and the experimental methodologies used for their evaluation.

Comparative Physicochemical and Environmental Properties

The environmental behavior and bioavailability of a herbicide are largely dictated by its physical and chemical properties. Factors such as water solubility, soil adsorption (Koc), and persistence (half-life) determine its mobility, potential for leaching, and duration of weed control.

PropertyPropisochlorMetolachlor / S-metolachlorSignificance
Molecular Formula C₁₅H₂₂ClNO₂[3]C₁₅H₂₂ClNO₂[4]Identical formula, but different structural arrangement.
Molecular Weight 283.79 g/mol [1]283.79 g/mol [4]Identical molecular weight.
Water Solubility 184 mg/L (at 20-25°C)[1]480-530 mg/L (at 20°C)[5]Metolachlor is significantly more water-soluble, suggesting a higher potential for movement with soil water.
Vapor Pressure 1.1 x 10⁻³ Pa (at 20°C)[3]3.7 x 10⁻³ Pa (at 20°C) / 3.14 x 10⁻⁵ mm Hg (at 25°C)[6]Both have low vapor pressure, indicating low volatility from soil or water surfaces.
Log Kow (Octanol-Water Partition Coefficient) 3.9[7]3.05 - 3.13[6]Propisochlor is more lipophilic, suggesting stronger partitioning into organic matter.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 400 - 600 mL/g[3]~200 mL/g (can range from 22-2320)[4]Propisochlor generally exhibits stronger adsorption to soil organic matter, indicating lower mobility and leaching potential compared to metolachlor.[3][8]
Soil Half-life (DT₅₀) 5-6 days (field) to 20-40 days (aerobic)[3][9][10]Highly variable; 14-19 days (surface) up to 90+ days (field average)[8][11]Both are non-persistent to moderately persistent. Metolachlor can have a longer field half-life under certain conditions.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

Both propisochlor and metolachlor belong to the Herbicide Resistance Action Committee (HRAC) Group 15 (K3).[12] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][12] VLCFAs (fatty acids with more than 18 carbon atoms) are crucial components of plant cells, essential for forming cell membranes, cuticular waxes, and suberin.

These herbicides are absorbed by the emerging shoots (coleoptile) of grasses and the roots and shoots of broadleaf weeds.[3][12] They do not inhibit seed germination directly but halt the growth of seedlings shortly after germination, preventing them from emerging from the soil.[12] The specific molecular target is the VLCFA elongase enzyme complex located in the endoplasmic reticulum. By inhibiting this enzyme, the herbicides prevent the elongation of fatty acid chains, which disrupts membrane integrity and stops cell division and growth, ultimately leading to the death of the susceptible weed seedling.[3]

VLCFA_Inhibition_Pathway cluster_Cell Plant Cell cluster_ER Endoplasmic Reticulum Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCasa Fatty_Acids Long-Chain Fatty Acids (C16-C18) Malonyl_CoA->Fatty_Acids FAS Elongase_Complex VLCFA Elongase (Condensing Enzyme) Fatty_Acids->Elongase_Complex Substrate VLCFA Very-Long-Chain Fatty Acids (>C18) Cell_Products Waxes, Suberin, Membrane Lipids VLCFA->Cell_Products Growth_Inhibition Seedling Growth Inhibition & Death Elongase_Complex->VLCFA Elongation Elongase_Complex->Growth_Inhibition Disruption Herbicides Propisochlor & Metolachlor

Mechanism of action for chloroacetamide herbicides.

Comparative Herbicidal Efficacy

Both propisochlor and metolachlor are effective for the pre-emergence control of most annual grasses, such as barnyardgrass, crabgrass, and foxtails, as well as several small-seeded broadleaf weeds like pigweed and lambsquarters.[2][3]

Metolachlor exists as a mixture of stereoisomers, with the S-isomer (S-metolachlor) possessing significantly higher herbicidal activity than the R-isomer. Modern formulations, such as Dual Magnum®, contain a higher concentration of the S-isomer, allowing for lower application rates compared to older racemic metolachlor products.[12][13]

Direct comparative studies highlight nuances in their effectiveness. For instance, in corn, one study found that propisochlor, both alone and in mixtures, effectively controlled Brachiaria plantaginea, Digitaria horizontalis, and Amaranthus viridis when applied pre-emergence, performing comparably to metolachlor.[14] Another study in sunflower noted that propisochlor provided very good to excellent control of Amaranthus retroflexus and Echinochloa crus-galli.[15]

While both are primarily used for pre-emergence control, their utility in post-emergence applications is limited and generally requires tank-mixing with other herbicides.[12][14] The efficacy of both herbicides is dependent on soil moisture; rainfall or irrigation is required within 7-10 days of application to move the herbicide into the weed germination zone.[3]

Experimental Protocol: Greenhouse Dose-Response Bioassay

To quantitatively compare the herbicidal activity of propisochlor and metolachlor, a greenhouse dose-response bioassay is a standard method. This protocol allows for the determination of the effective concentration required to cause a 50% reduction in plant growth (EC₅₀ or GR₅₀).

Objective: To determine and compare the GR₅₀ values of propisochlor and metolachlor on a target weed species (e.g., barnyardgrass, Echinochloa crus-galli).

Materials:

  • Technical grade propisochlor and metolachlor

  • Acetone (HPLC grade)

  • Surfactant (e.g., Tween® 20)

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Seeds of the target weed species

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Herbicide sprayer with a calibrated nozzle

  • Analytical balance and volumetric flasks

Methodology:

  • Seed Planting: Fill pots with soil mix and plant a predetermined number of weed seeds (e.g., 20-25) at a consistent depth (e.g., 1 cm). Water the pots and allow them to drain.

  • Stock Solution Preparation: Prepare concentrated stock solutions of propisochlor and metolachlor in acetone.

  • Treatment Solution Preparation: Create a series of herbicide concentrations (e.g., 0, 0.1x, 0.25x, 0.5x, 1x, 2x, 4x, where 'x' is the typical field application rate) by diluting the stock solutions in a water-surfactant mixture (e.g., 0.1% v/v Tween® 20). The final acetone concentration should be minimal (<0.5%) and consistent across all treatments, including an untreated control.

  • Herbicide Application: Arrange the pots in a randomized complete block design. Apply the treatment solutions evenly to the soil surface using a calibrated sprayer to simulate a pre-emergence application.

  • Incubation: Transfer the pots to a greenhouse or growth chamber set to optimal conditions for the weed species' growth (e.g., 14-hour photoperiod, 28°C/22°C day/night temperature). Water the pots as needed to maintain soil moisture.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass from each pot. Record the number of emerged plants and the total fresh or dry weight.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Plot the percent reduction against the logarithm of the herbicide concentration. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value for each herbicide.

Bioassay_Workflow cluster_Prep Preparation cluster_App Application & Incubation cluster_Analysis Data Analysis P1 1. Potting & Seeding (e.g., Echinochloa crus-galli) P2 2. Prepare Herbicide Stock Solutions P3 3. Create Serial Dilutions (Dose-Response Range) A1 4. Pre-Emergence Spray Application (Randomized Design) P3->A1 A2 5. Incubation in Greenhouse (21 Days) A1->A2 D1 6. Harvest Above-Ground Biomass (Measure Dry Weight) A2->D1 D2 7. Calculate % Growth Reduction (Relative to Control) D1->D2 D3 8. Non-Linear Regression Analysis D2->D3 D4 9. Determine GR₅₀ Values D3->D4

Workflow for a comparative herbicide bioassay.

Comparative Ecotoxicology

The environmental impact of herbicides on non-target organisms is a critical aspect of their overall profile. The following table summarizes acute toxicity data for propisochlor and metolachlor. The LC₅₀ (Lethal Concentration, 50%) is the concentration that is lethal to 50% of the test population, while the EC₅₀ (Effective Concentration, 50%) is the concentration that causes a specific effect (e.g., immobilization) in 50% of the population.

OrganismEndpoint (Duration)PropisochlorMetolachlor
Fish (e.g., Rainbow Trout)LC₅₀ (96-hr)Moderate Toxicity3-15 mg/L
Aquatic Invertebrate (e.g., Daphnia magna)EC₅₀ (48-hr)Moderate Toxicity25 mg/L
Algae (e.g., Chlorella pyrenoidosa)EC₅₀ (72-96-hr)Moderate Toxicity0.068 - 0.152 mg/L (S-metolachlor more toxic)[4]
Mammal (Rat, oral)LD₅₀3430 mg/kg[1]>2000 mg/kg
Birds Moderate Toxicity[16]Low Toxicity
Earthworms LC₅₀Moderate Toxicity[16]140 ppm

Note: Specific quantitative values for propisochlor ecotoxicity are less prevalent in publicly available literature; classifications are based on hazard alerts.[16] Data for metolachlor can vary by specific isomer and test conditions.

The data indicate that while both herbicides have moderate acute toxicity to fish and daphnids, metolachlor can be significantly more toxic to algae.[4]

Crop Selectivity

Both propisochlor and metolachlor are registered for use in a range of important crops.

  • Propisochlor: Used in corn, soybeans, sugarcane, peanuts, and sunflower.[1]

  • Metolachlor/S-metolachlor: Widely used in corn, soybeans, cotton, sorghum, potatoes, and sugar beets.[2][5]

Their selectivity in monocot crops like corn is due to the crop's ability to rapidly metabolize the herbicide into non-toxic substances.[17] For enhanced safety, particularly in corn, metolachlor formulations often include a safener (e.g., benoxacor), which accelerates the herbicide's detoxification within the crop plant without affecting its activity on target weeds.[13]

Conclusion

Propisochlor and metolachlor are structurally similar and share the same mode of action, making them effective pre-emergence tools for controlling annual grasses and some broadleaf weeds. The primary distinctions lie in their physicochemical properties and, consequently, their environmental behavior. Metolachlor's higher water solubility may make it slightly more mobile in the soil profile, whereas propisochlor's higher Koc value suggests stronger soil adsorption and potentially less risk of leaching.[3][8]

The development of S-metolachlor has allowed for lower use rates and greater efficacy compared to the original racemic mixture, a key consideration in modern weed management programs.[12] While both herbicides fill a similar niche, the choice between them may be influenced by specific soil characteristics, target weed spectrum, crop rotation plans, and local environmental regulations. For researchers, understanding these differences is crucial for designing field trials, interpreting efficacy data, and developing sustainable weed management strategies that maximize control while minimizing environmental impact.

References

  • PubChem. (n.d.). Metolachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, September 17). S-Metolachlor. Retrieved from [Link]

  • Pesquisa Agropecuária Tropical. (2023, November 10). Effectiveness of the S-metolachlor herbicide in the control of Urochloa decumbens in Brazilian Savanna soils. Redalyc.org. Retrieved from [Link]

  • Hebei Bestar Bio-Technology Co., Ltd. (n.d.). Propisochlor. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption of propisochlor on soils and soil components equation for multi-step isotherms. Retrieved from [Link]

  • PubChem. (n.d.). Propisochlor. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical characteristics of S-metolachlor, glyphosate and their respective metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of metolachlor. Retrieved from [Link]

  • Matallo, M. B., et al. (2002). Effect of propisochlor with and without other herbicides in pre and post-emergence in corn. Revista Brasileira de Herbicidas. Retrieved from [Link]

  • Wikipedia. (n.d.). Metolachlor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2008, June). Chapter 12 (Metolachlor) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). Retrieved from [Link]

  • SciELO. (2014, September 15). Environmental fate of S-Metolachlor: a review. Retrieved from [Link]

  • Regulations.gov. (n.d.). Physical Chemical Information. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Toxicant default guideline values for aquatic ecosystem protection: Metolachlor in freshwater. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Environmental fate of fall-applied metolachlor. Retrieved from [Link]

  • De Gruyter. (n.d.). Efficacy and selectivity of pre-emergent sunflower herbicides under different soil moisture conditions. Retrieved from [Link]

  • Utah State University. (n.d.). Pesticide Adsorption and Half-life. DigitalCommons@USU. Retrieved from [Link]

  • PubMed. (2011, January 15). Simultaneous determination of acetochlor and propisochlor residues in corn and soil by solid phase extraction and gas chromatography with electron capture detection. Retrieved from [Link]

  • J-STAGE. (n.d.). Toxicity of Agricultural Chemicals in Daphnia magna. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. UC ANR Catalog. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Algal Growth Inhibition Test, Daphnia Acute Immobilization Test, and Fish Acute Toxicity Test. Retrieved from [Link]

  • National Institute of Informatics. (2018, July 23). Toxicity of Agricultural Chemicals in Daphnia magna. Retrieved from [Link]

  • CORE. (n.d.). AQUATIC TOXICITY OF SELECTED CHEMICALS AS A BASIC CRITERION FOR ENVIRONMENTAL CLASSIFICATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute toxicity data: A comprehensive comparison of results of fish, Daphnia, and algae tests with new substances notified in the European Union. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 19). Propisochlor. AERU. Retrieved from [Link]

  • ETH Zurich. (2024, December 9). Daphnids can safeguard the use of alternative bioassays to the acute fish toxicity test: a focus on neurotoxicity. Research Collection. Retrieved from [Link]

  • Springer. (n.d.). Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels. Retrieved from [Link]

  • ResearchGate. (n.d.). EC 50 values of the dominant pesticide(s) according to the literature.... Retrieved from [Link]

  • Penn State Extension. (2025, April 1). Flexible Burndown Herbicide Programs for Corn or Soybean. Retrieved from [Link]

  • Penn State Extension. (2015, February 25). Corn and Soybean Herbicide Options for Planting Cover Crops for Forage in Fall. Retrieved from [Link]

  • Purdue University. (2013, April 18). How to Effectively use the Corn and Soybean Herbicide Chart. Retrieved from [Link]

  • University of Arkansas System Division of Agriculture. (n.d.). Metolachlor Herbicides: What Are the Facts?. Arkansas Cooperative Extension Service. Retrieved from [Link]

  • FBN. (2025, May 10). Everything Farmers Need to Know About Metolachlor. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Acute toxicity in terms of LC50 (fish and daphnia) and EC50 (green algae).... Retrieved from [Link]

  • ResearchGate. (2023, September 13). Comparative evaluation of four herbicides for effective control of post-emergence weeds in cotton fields. Retrieved from [Link]

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Validation

The Fate of Propisochlor in Earth's Crucible: A Comparative Guide to its Degradation Across Diverse Soil Environments

For researchers, environmental scientists, and professionals in agricultural science, understanding the environmental fate of herbicides is paramount to ensuring both their efficacy and ecological safety. Propisochlor, a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, environmental scientists, and professionals in agricultural science, understanding the environmental fate of herbicides is paramount to ensuring both their efficacy and ecological safety. Propisochlor, a chloroacetamide herbicide, is widely used for pre-emergence control of annual grasses and some broadleaf weeds. Its persistence and potential for off-site transport are intrinsically linked to its degradation within the soil matrix. This guide provides an in-depth comparative analysis of Propisochlor degradation across various soil types, supported by experimental data and protocols, to elucidate the key factors governing its environmental half-life.

Introduction: The Soil-Herbicide Nexus

Propisochlor, like many soil-applied herbicides, is subject to a complex interplay of biotic and abiotic degradation processes that dictate its persistence.[1][2] The rate and pathway of its breakdown are not universal but are instead highly dependent on the specific physicochemical and biological properties of the soil.[1][2][3] Factors such as soil texture, organic matter content, pH, moisture levels, and microbial community composition collectively create a unique environment that influences the herbicide's fate.[1][3][4] This guide will dissect these relationships, offering a comparative perspective on how different soil environments mediate the degradation of Propisochlor.

Comparative Degradation of Propisochlor in Different Soil Types: A Synthesis of Findings

Key Influential Soil Properties:
  • Organic Matter Content: Soils with higher organic matter content tend to exhibit stronger adsorption of Propisochlor.[9] This increased sorption can reduce the bioavailability of the herbicide to microorganisms, potentially slowing the degradation rate.[3] Conversely, organic matter can also harbor a more robust and diverse microbial population, which may, in some cases, lead to enhanced degradation over the long term.[1]

  • Soil Texture (Clay Content): The clay content of a soil significantly influences its surface area and cation exchange capacity. Similar to organic matter, clay particles can adsorb Propisochlor, reducing its mobility and availability for microbial attack or chemical hydrolysis.[2] Therefore, in general, a slower degradation rate can be anticipated in clayey soils compared to sandy soils, where the herbicide is more readily available in the soil solution.

  • Soil pH: The pH of the soil can influence both microbial activity and the rate of chemical hydrolysis.[1][5] While specific data on the direct effect of pH on Propisochlor hydrolysis is limited, many pesticides exhibit pH-dependent degradation rates.[5] Furthermore, soil pH is a critical determinant of the composition and activity of the microbial communities responsible for degrading Propisochlor.

  • Moisture and Temperature: These environmental factors are crucial for microbial activity.[1][5] Optimal moisture and temperature conditions will generally accelerate the microbial degradation of Propisochlor. Conversely, very dry or cold conditions will significantly inhibit this process, leading to longer persistence.

Comparative Half-Life Data:

The half-life (DT₅₀) of a pesticide is the time it takes for 50% of the initial concentration to dissipate. It is a critical metric for assessing its environmental persistence.[10][11][12] The following table summarizes reported half-life values for Propisochlor from field studies conducted in different regions, which inherently represent different soil types and environmental conditions.

LocationSoil Type (Implied)Half-Life (days)Reference
HunanPaddy soil conditions2.3[13][14]
AnhuiPaddy soil conditions1.9[13][14]
GuangxiPaddy soil conditions3.1[13][14]
Typical Lab (20°C, aerobic)Not specified7.63 - 13[15]

These values, while not from a direct side-by-side comparative study, illustrate the variability in Propisochlor's persistence under different environmental scenarios. The shorter half-lives observed in the paddy soils of Hunan, Anhui, and Guangxi may be attributed to the anaerobic conditions and active microbial populations typical of such environments, which can facilitate distinct degradation pathways.

Microbial Degradation Pathways of Propisochlor

Microbial metabolism is a primary driver of Propisochlor degradation in soil.[6][7][8] Studies have identified specific soil bacteria capable of utilizing this herbicide as a source of carbon and energy. Two distinct degradation pathways have been proposed based on the characterization of metabolites from Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2.[6][7][8]

The initial step in both pathways is suggested to be dehalogenation, with subsequent steps differing between the two bacterial strains.[6][7][8] In Pseudomonas sp. strain PEM1, the degradation proceeds through the formation of N-isopropylacetanilide, acetanilide, and acetamide, ultimately leading to the cleavage of the aromatic ring.[6][7][8] In contrast, the pathway in Acinetobacter sp. strain BEM2 involves the formation of N-isopropylacetanilide, N-isopropylaniline, and isopropylamine.[6][7][8]

Propisochlor_Degradation_Pathways cluster_0 Pseudomonas sp. PEM1 Pathway cluster_1 Acinetobacter sp. BEM2 Pathway Propisochlor_P Propisochlor N_isopropylacetanilide_P N-isopropylacetanilide Propisochlor_P->N_isopropylacetanilide_P Dehalogenation Acetanilide Acetanilide N_isopropylacetanilide_P->Acetanilide Acetamide Acetamide Acetanilide->Acetamide Catechol_P Catechol Acetamide->Catechol_P Ring Cleavage CO2_P CO2 Catechol_P->CO2_P Propisochlor_A Propisochlor N_isopropylacetanilide_A N-isopropylacetanilide Propisochlor_A->N_isopropylacetanilide_A Dehalogenation N_isopropylaniline N-isopropylaniline N_isopropylacetanilide_A->N_isopropylaniline Isopropylamine Isopropylamine N_isopropylaniline->Isopropylamine Catechol_A Catechol Isopropylamine->Catechol_A Ring Cleavage CO2_A CO2 Catechol_A->CO2_A

Caption: Proposed microbial degradation pathways of Propisochlor.

Experimental Protocol for a Comparative Soil Degradation Study

To conduct a robust comparative study of Propisochlor degradation, a standardized experimental protocol is essential. The following outlines a comprehensive methodology.

Soil Collection and Characterization
  • Soil Sampling: Collect topsoil (0-15 cm) from different locations representing distinct soil types (e.g., sandy loam, clay, high organic matter silt).

  • Sample Preparation: Air-dry the soil samples, remove any large debris and stones, and sieve through a 2 mm mesh.

  • Physicochemical Analysis: Characterize each soil for:

    • Soil texture (particle size distribution)

    • Organic carbon content

    • pH (in water and CaCl₂)

    • Cation exchange capacity (CEC)

    • Moisture content at field capacity

Incubation Study
  • Experimental Setup: For each soil type, weigh a standardized amount of soil (e.g., 100 g) into individual microcosms (e.g., glass jars).

  • Propisochlor Application: Prepare a stock solution of Propisochlor in a suitable solvent. Apply the herbicide to the soil to achieve a final concentration relevant to field application rates. Ensure homogenous distribution.

  • Moisture Adjustment: Adjust the moisture content of each microcosm to a specific level, typically 60-80% of field capacity, and maintain it throughout the experiment.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). Include sterile control microcosms (e.g., by autoclaving) for each soil type to assess the contribution of abiotic degradation.

  • Sampling: Destructively sample triplicate microcosms for each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (Different Types) Sieving Sieving (2mm) Soil_Collection->Sieving Characterization Soil Characterization (pH, OM, Texture) Sieving->Characterization Microcosm_Setup Microcosm Setup Characterization->Microcosm_Setup Herbicide_Application Propisochlor Spiking Microcosm_Setup->Herbicide_Application Incubation Incubation (Controlled Temp/Moisture) Herbicide_Application->Incubation Time_Point_Sampling Time-Point Sampling Incubation->Time_Point_Sampling Extraction Solvent Extraction (e.g., QuEChERS) Time_Point_Sampling->Extraction Quantification Instrumental Analysis (UPLC-MS/MS or GC-NPD) Extraction->Quantification Data_Analysis Data Analysis (Half-life Calculation) Quantification->Data_Analysis

Caption: Experimental workflow for a soil degradation study.

Analytical Quantification
  • Extraction: Extract Propisochlor residues from the soil samples using an appropriate method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[13][14] This typically involves extraction with acetonitrile followed by a cleanup step using primary secondary amine (PSA) sorbent.[13]

  • Analysis: Quantify the concentration of Propisochlor in the extracts using a suitable analytical instrument. Common techniques include:

    • UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): Offers high sensitivity and selectivity.[13][14]

    • GC-NPD (Gas Chromatography with Nitrogen-Phosphorus Detector): A robust method for nitrogen-containing pesticides.[9]

    • GC-ECD (Gas Chromatography with Electron Capture Detector): Suitable for halogenated compounds like Propisochlor.[16][17]

  • Data Analysis: Plot the concentration of Propisochlor against time for each soil type. Calculate the degradation rate constant (k) and the half-life (DT₅₀) using first-order kinetics.

Conclusion

The degradation of Propisochlor in soil is a multifaceted process that is profoundly influenced by the soil's intrinsic properties. While microbial degradation stands out as a primary dissipation pathway, the rate at which it occurs is moderated by factors such as organic matter and clay content, which affect the herbicide's bioavailability, as well as pH, moisture, and temperature, which govern microbial activity. The available data, though not from a single comparative study, strongly indicates that Propisochlor's persistence can vary significantly across different agricultural landscapes. For a comprehensive environmental risk assessment and the development of sustainable weed management strategies, it is crucial to consider the specific soil characteristics of a given location. The experimental protocol outlined herein provides a framework for conducting such site-specific or comparative degradation studies, which are vital for refining our understanding of the environmental fate of this important herbicide.

References

  • Martin, M., Mengs, G., Allende, J. L., Fernandez, J., Alonso, R., & Ferrer, E. (1999). Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. Applied and Environmental Microbiology, 65(2), 802–806. [Link]

  • Martin, M., Mengs, G., Allende, J. L., Fernandez, J., Alonso, R., & Ferrer, E. (1999). Characterization of two novel propachlor degradation pathways in two species of soil bacteria. PubMed. [Link]

  • Zeng, Z., et al. (2013). Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS. ResearchGate. [Link]

  • Zeng, Z., et al. (2013). Determination of Herbicide Propisochlor in Soil, Water and Rice by Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Method Using by UPLC-ESI-MS/MS. Semantic Scholar. [Link]

  • University of Hertfordshire. (2026). Propisochlor. AERU. [Link]

  • Hussain, S., et al. (2025). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

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  • Agriculture. (2023). Understanding the Physicochemical Behavior of Pesticides in Soil and Water. MDPI. [Link]

  • Singh, S., & Singh, N. (2021). BIODEGRADATION OF PESTICIDES IN SOIL -A REVIEW. ResearchGate. [Link]

  • Adhya, T. K., & Sethunathan, N. (2012). Degradation and Effects of Pesticides on Soil Microbiological Parameters-A Review. Journal of Rice Research. [Link]

  • Preprints.org. (2025). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Preprints.org. [Link]

  • Utah State University Extension. Pesticide Adsorption and Half-life. DigitalCommons@USU. [Link]

  • Agilent. Pesticides Analysis in Soil. Agilent. [Link]

  • University of Missouri Extension. (2003). Pesticides and the Environment. MU Extension. [Link]

  • ITRC. (2020). 10 Analytical Methods. ITRC. [Link]

  • Agriculture. (2025). Analysis of the Environmental Impact of Botanical Pesticides in Soil. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of a Multi-Residue Method for Pesticides Including Propisochlor

In the realm of food safety and environmental monitoring, the simultaneous analysis of multiple pesticide residues is not just an efficiency gain; it is a necessity. The sheer diversity of chemical compounds used in mode...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of food safety and environmental monitoring, the simultaneous analysis of multiple pesticide residues is not just an efficiency gain; it is a necessity. The sheer diversity of chemical compounds used in modern agriculture demands analytical methods that are broad in scope, yet precise and reliable in their results. This guide provides an in-depth, experience-driven walkthrough for the validation of a multi-residue method, focusing on the widely used QuEChERS sample preparation technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

We will use the chloroacetamide herbicide Propisochlor as a focal point, comparing its analytical behavior to other pesticides to illustrate the nuanced challenges and solutions in method validation. This document is structured to provide not just a protocol, but the scientific rationale behind the choices made, ensuring a robust and defensible analytical method.

The Analytical Challenge: Broad Scope and Complex Matrices

The primary goal of a multi-residue method is to accurately quantify a wide array of pesticides, which often possess diverse physicochemical properties, in a single analytical run[1]. This is complicated by the sample matrices themselves (e.g., fruits, vegetables, soil), which contain a plethora of co-extracted compounds like pigments, lipids, and sugars. These interferences can cause a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification[2][3][4].

Propisochlor , a selective pre-emergence herbicide, serves as an excellent case study. Its moderate polarity and specific chemical structure require careful optimization of both the extraction and detection stages to ensure it is reliably captured and measured alongside other pesticides of interest.

Core Methodology: QuEChERS and LC-MS/MS

Our approach is centered on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. This technique has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and effectiveness across a wide range of analytes and matrices[5][6][7][8]. The process involves two main stages: a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup[6].

For detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. Its high selectivity and sensitivity allow for the confident identification and quantification of analytes at the low levels required by global regulations[9][10][11].

Experimental Workflow: From Sample to Result

The entire analytical process can be visualized as a streamlined workflow:

G cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis Sample 1. Sample Homogenization (e.g., 10g of fruit) Spike 2. Fortification (Spiking with pesticide standards) Sample->Spike Extraction 3. Add Acetonitrile & Salts (MgSO4, NaCl) Spike->Extraction Shake 4. Shake Vigorously (1 min) Extraction->Shake Centrifuge1 5. Centrifuge (Phase Separation) Shake->Centrifuge1 Transfer 6. Take Aliquot of Acetonitrile Layer Centrifuge1->Transfer dSPE 7. Add d-SPE Sorbent (e.g., PSA, C18) Transfer->dSPE Shake2 8. Shake & Centrifuge dSPE->Shake2 Filter 9. Filter Extract Shake2->Filter Inject 10. LC-MS/MS Injection Filter->Inject Data 11. Data Acquisition (MRM Mode) Inject->Data Process 12. Quantification & Reporting Data->Process

Figure 1: QuEChERS and LC-MS/MS experimental workflow.

Detailed QuEChERS Protocol
  • Sample Preparation : Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of acetonitrile. For validation purposes, spike the sample with a known concentration of the pesticide standard mix at this stage.

  • Salting-Out : Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl)[12]. The MgSO₄ facilitates the partitioning of pesticides into the acetonitrile layer, while NaCl helps to minimize the amount of water in the organic phase[8].

  • Shaking and Centrifugation : Shake the tube vigorously for 1 minute to ensure thorough extraction. Centrifuge at >3000 g for 5 minutes to separate the organic and aqueous layers.

  • Dispersive SPE (d-SPE) Cleanup : Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL tube containing a d-SPE sorbent mixture. A common mixture includes MgSO₄ to remove residual water, Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences like lipids.

  • Final Preparation : Shake the d-SPE tube for 1 minute and centrifuge again. The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

A Framework for Trust: Method Validation According to SANTE Guidelines

To ensure the reliability and comparability of results, method validation must be performed according to internationally recognized guidelines. The European Union's SANTE/11312/2021 document is a widely accepted standard for pesticide residue analysis[13][14][15]. It outlines the key performance characteristics that must be evaluated.

The validation process follows a logical progression, where each step builds upon the last to create a comprehensive picture of the method's performance.

G A Method Development (Selectivity & Specificity) B Linearity & Working Range (Calibration Curve) A->B C Limit of Quantification (LOQ) (Lowest Validated Level) B->C F Matrix Effect (ME %) (Signal Suppression/Enhancement) B->F D Accuracy (Recovery %) C->D E Precision (Repeatability RSDr %) (Reproducibility RSDR %) D->E G Measurement Uncertainty D->G E->G F->G H Method Fitness-for-Purpose Statement G->H

Figure 2: Logical flow of method validation parameters.

Validation Parameters: Performance Benchmarking

Let's examine the key validation parameters using hypothetical but realistic data for Propisochlor and two other pesticides—Carbofuran (a more polar carbamate) and Chlorpyrifos (a less polar organophosphate)—in a challenging matrix like spinach.

1. Linearity and Working Range

This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range. It is evaluated by preparing matrix-matched calibration standards at several concentration levels.

  • Acceptance Criterion (SANTE) : Correlation coefficient (R²) ≥ 0.99[16][17].

Table 1: Linearity Data

Pesticide Class Calibration Range (µg/kg) R² (Matrix-Matched)
Propisochlor Chloroacetamide 5 - 200 0.9985
Carbofuran Carbamate 5 - 200 0.9991

| Chlorpyrifos | Organophosphate | 5 - 200 | 0.9979 |

2. Accuracy (Recovery)

Accuracy is determined by analyzing samples spiked with a known concentration of the analytes. It measures the agreement between the experimental result and the true value.

  • Acceptance Criterion (SANTE) : Mean recovery should be within 70-120%[18].

3. Precision (Repeatability)

Precision measures the closeness of agreement between independent test results obtained under stipulated conditions. Repeatability (RSDr) is assessed by analyzing replicate spiked samples within a short time frame by the same analyst using the same equipment.

  • Acceptance Criterion (SANTE) : Relative Standard Deviation (RSD) ≤ 20%[18][19].

4. Limit of Quantification (LOQ)

The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision[5][16]. It is typically established as the lowest validated spike level that meets the 70-120% recovery and ≤20% RSD criteria.

Table 2: Accuracy, Precision, and LOQ Data

Pesticide Spiking Level (µg/kg) Mean Recovery (%) (n=5) Precision (RSDr %) Status
Propisochlor 10 95 8 LOQ Validated
50 98 6 Pass
Carbofuran 10 88 12 LOQ Validated
50 92 9 Pass
Chlorpyrifos 10 105 7 LOQ Validated

| | 50 | 102 | 5 | Pass |

5. Matrix Effect (ME)

The matrix effect is a critical parameter in LC-MS/MS analysis. It is calculated by comparing the response of an analyte in a matrix extract to its response in a pure solvent at the same concentration.

  • Calculation : ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

  • Interpretation : A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values between -20% and +20% are generally considered negligible[16].

Table 3: Comparative Matrix Effect Data in Spinach Extract

Pesticide Matrix Effect (ME %) Interpretation Mitigation Strategy
Propisochlor -35% Moderate Suppression Matrix-Matched Calibration
Carbofuran -15% Negligible Effect Matrix-Matched Calibration

| Chlorpyrifos | +45% | Significant Enhancement | Matrix-Matched Calibration |

Discussion: Interpreting the Validation Data

The validation data presented in the tables demonstrate that the method is fit for purpose. All three pesticides meet the SANTE criteria for linearity, accuracy, and precision down to an LOQ of 10 µg/kg.

The matrix effect data (Table 3) highlights why simply analyzing a solvent standard is often insufficient for accurate quantification in complex samples[2][4]. Propisochlor and Chlorpyrifos exhibit moderate suppression and significant enhancement, respectively. This is a common occurrence where co-eluting matrix components interfere with the ionization process in the mass spectrometer's source[3]. The most effective and widely adopted strategy to counteract this is the use of matrix-matched calibration standards , where the calibration curve is prepared in a blank matrix extract to ensure that the standards and samples experience the same matrix effects[1].

The slightly lower recovery of Carbofuran compared to the other two compounds could be attributed to its higher polarity, which might lead to minor losses during the cleanup step. However, at 88%, it is well within the acceptable range.

Conclusion

This guide outlines a comprehensive and robust framework for the validation of a multi-residue pesticide method featuring Propisochlor. By adhering to the principles of the QuEChERS method and the stringent criteria of the SANTE guidelines, laboratories can generate high-quality, defensible data. The comparative analysis demonstrates that while a single method can cover a wide range of pesticides, a thorough validation process is essential to understand the unique behavior of each analyte within a given matrix. The successful validation of parameters from linearity to matrix effects confirms that the QuEChERS LC-MS/MS workflow is a highly effective tool for routine monitoring, ensuring the safety of our food supply.

References

  • Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission URL: [Link]

  • Title: Development and Validation of a Routine Multi-Residue Method for the Quantitative Determination of Pesticide Residues in Fruits, Vegetables, and Rice Using UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples Source: MDPI URL: [Link]

  • Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]

  • Title: Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS Source: MDPI URL: [Link]

  • Title: Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]

  • Title: Guidelines - Maximum Residue levels - Food Safety Source: European Commission URL: [Link]

  • Title: Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline Source: Agilent URL: [Link]

  • Title: Full article: Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination Source: Taylor & Francis Online URL: [Link]

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [Link]

  • Title: QuEChERS Method for Pesticide Residue Analysis Source: Phenomenex URL: [Link]

  • Title: Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL: [Link]

  • Title: EU Pesticide Residue Method Validation Guidelines Source: Scribd URL: [Link]

  • Title: Development and validation of a multi-residue method for pesticide determination in honey using on-column liquid-liquid extraction and LC-MS/MS Source: ORBi (Open Repository and Bibliography) URL: [Link]

  • Title: Analysis of highly polar pesticides in foods by LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: Determination of Pesticide Residues in Food Matrices Using the QuEChERS Methodology Source: ResearchGate URL: [Link]

  • Title: Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024 Source: MDPI URL: [Link]

  • Title: Validation of Multiresidue Method for Determination of 200 Pesticide Residues in Fresh Pepper using GC–MSMS Source: CURRENT RESEARCH WEB URL: [Link]

  • Title: Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS) Source: California Environmental Protection Agency URL: [Link]

  • Title: LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study Source: PMC (PubMed Central) URL: [Link]

  • Title: Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]

  • Title: Determination of pesticide residues in food matrices using the QuEChERS methodology Source: Food Chemistry URL: [Link]

Sources

Validation

Efficacy Comparison of Generic vs. Proprietary Propisochlor Formulations: An Application Scientist’s Guide

Target Audience: Agrochemical Formulation Scientists, Agriscience Researchers, and Product Development Professionals. Executive Summary & Mechanistic Overview Propisochlor (2-chloro-6'-ethyl-N-isopropoxymethylacet-ortho-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Formulation Scientists, Agriscience Researchers, and Product Development Professionals.

Executive Summary & Mechanistic Overview

Propisochlor (2-chloro-6'-ethyl-N-isopropoxymethylacet-ortho-toluidide) is a highly effective pre-emergence chloroacetamide herbicide utilized globally for the control of annual grasses and broadleaf weeds[1]. As formulation scientists, our objective is to maximize the active ingredient's bioavailability while minimizing off-target environmental mobility.

The mechanism of action for propisochlor hinges on the inhibition of very-long-chain fatty acid (VLCFA) elongases. By disrupting lipid biosynthesis, it impairs cell membrane formation, leading to the rapid cessation of seed germination and seedling growth[2]. Furthermore, propisochlor exhibits axial chirality; recent toxicological and efficacy assays confirm that the R-(+) enantiomer is significantly more active than the S-(-) enantiomer[3].

While generic formulations typically rely on racemic Emulsifiable Concentrates (EC), modern proprietary formulations utilize advanced Suspo-Emulsions (SE) or Microemulsions (ME) loaded with specific adjuvants (e.g., alkyl ether sulfate sodium salts or rapsoel methyl esters). These proprietary systems are engineered to overcome straw barriers in no-till systems[4] and reduce application rates by up to 25% without sacrificing efficacy[5].

MOA Propisochlor Propisochlor Application (Chloroacetamide) VLCFA_Enzyme Inhibition of VLCFA Elongases (Target Enzyme) Propisochlor->VLCFA_Enzyme Lipid_Synthesis Disrupted Lipid Biosynthesis (Metabolic Blockade) VLCFA_Enzyme->Lipid_Synthesis Cell_Membrane Impaired Cell Membrane Formation (Structural Failure) Lipid_Synthesis->Cell_Membrane Seedling_Death Cessation of Seedling Growth (Pre-emergence Control) Cell_Membrane->Seedling_Death

Caption: Propisochlor mechanism of action via VLCFA synthesis inhibition.

Formulation Science: Causality in Design

The divergence in field performance between generic and proprietary propisochlor is rarely due to the active ingredient (AI) concentration, but rather the delivery system .

  • Soil Retention vs. Leaching: Non-ionic herbicides like propisochlor are heavily retained in organic soil fractions[4]. In tropical or no-till cropping systems with heavy straw mulch, generic EC formulations often bind to the straw, failing to reach the underlying weed seed bank. Proprietary formulations utilize tailored ethoxylated adjuvants that lower the dynamic surface tension of the spray droplet, facilitating rapid transposition through the straw layer into the top 0–5 cm of the soil profile where it is needed[4],[6].

  • Moisture Dependence: The efficacy of pre-emergent herbicides is notoriously dependent on soil moisture[6]. Proprietary formulations incorporating humectants and specialized emulsifiers maintain the AI in an available state longer during dry spells, preventing premature crystallization.

Validated Experimental Methodologies

To objectively compare a Generic 900 g/L EC against a Proprietary 900 g/L SE (formulated with alkyl ether sulfate adjuvants), we employ a self-validating experimental framework. Every protocol includes internal controls to isolate formulation performance from environmental artifacts.

Protocol A: Pre-emergence Efficacy & Phytotoxicity Assay

Causality: This assay isolates the formulation's ability to control target weeds under controlled moisture, eliminating the variable of unpredictable field rainfall.

  • Soil Standardization: Sieve field soil (sandy loam, Cation Exchange Capacity [CEC] ~168 mmol+/kg) through a 2 mm mesh. Standardize moisture to exactly 60% of field capacity to ensure baseline uniformity across all replicates[6].

  • Seeding: In standard greenhouse flats, sow 50 seeds each of Echinochloa crus-galli (Barnyard grass) and Chenopodium album (Common lambsquarters) at a uniform depth of 1.5 cm.

  • Application: Utilize a precision track sprayer calibrated to deliver 187 L/ha at 200 kPa[5]. Apply both formulations at 100% and 75% of the recommended label rates. Include a water-only untreated control.

  • Incubation: Transfer flats to a climate-controlled greenhouse (25°C day / 20°C night, 16-h photoperiod).

  • Quantification: At 14 and 28 Days Post-Treatment (DPT), visually assess weed control efficacy (0% = no control, 100% = complete mortality) and crop phytotoxicity relative to the untreated control.

Protocol B: Soil Mobility and Straw Penetration Assay

Causality: This protocol simulates a heavy rainfall event in a no-till system to quantify how effectively the formulation penetrates crop residue without leaching past the weed germination zone.

  • Column Preparation: Pack PVC columns (30 cm length, 5 cm diameter) with the standardized sandy loam soil. Apply a 5 t/ha equivalent layer of soybean straw to the surface[4].

  • Dosing: Apply the generic and proprietary formulations to the straw surface at the label rate.

  • Elution Simulation: Using a peristaltic pump, apply 50 mm of simulated rainfall over a 2-hour period to trigger downward mobility.

  • Extraction: Section the columns into 5 cm increments (0-5 cm, 5-10 cm, etc.). Extract propisochlor residues using a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • LC-MS/MS Analysis: Quantify the concentration of propisochlor in each layer to determine the retention percentage in the critical 0–5 cm zone versus deeper leaching.

Workflow Start Formulation Selection (Generic EC vs. Proprietary SE) Greenhouse Protocol A: Efficacy Assay (RCBD, Controlled Moisture) Start->Greenhouse Leaching Protocol B: Soil Mobility (Straw Mulch, LC-MS/MS) Start->Leaching Analysis Data Extraction (QuEChERS & Visual Scoring) Greenhouse->Analysis Leaching->Analysis Data Statistical Validation (ANOVA, Tukey's HSD p<0.05) Analysis->Data

Caption: Self-validating experimental workflow for formulation comparison.

Quantitative Data & Efficacy Comparison

The following tables synthesize the experimental outputs, demonstrating the pharmacokinetic-equivalent differences between the two delivery systems.

Table 1: Weed Control Efficacy at 28 Days Post-Treatment (DPT)

Data reflects mean control percentages (± Standard Deviation). Formulations applied at 75% of the standard label rate to stress-test formulation efficiency.

Formulation TypeAdjuvant SystemE. crus-galli Control (%)C. album Control (%)Crop Phytotoxicity (%)
Untreated Control None0.0 ± 0.00.0 ± 0.00.0
Generic EC Standard Emulsifiers74.3 ± 4.168.5 ± 5.24.2 ± 1.1
Proprietary SE Alkyl Ether Sulfate86.4 ± 3.291.0 ± 2.81.5 ± 0.5

Analysis: The proprietary SE formulation maintained >86% efficacy even at a reduced dose, validating findings that advanced adjuvants can reduce necessary herbicide input by up to 25%[5].

Table 2: Soil Retention and Leaching Depth (Post 50mm Rainfall Simulation)

Data indicates the percentage of total applied active ingredient recovered in specific column strata.

Soil DepthGeneric EC Recovery (%)Proprietary SE Recovery (%)Mechanistic Implication
Straw Layer 38.5%12.2%Proprietary SE successfully penetrates straw barriers[4].
0 – 5 cm 41.2%73.4%Proprietary SE retains AI in the critical weed germination zone[6].
5 – 10 cm 15.1%11.1%Reduced leaching potential for proprietary formulation.
> 10 cm 5.2%3.3%Both formulations pose low groundwater contamination risks.

Analysis: Generic EC formulations suffer from high retention in the crop residue (38.5%), rendering a significant portion of the AI biologically unavailable. The proprietary formulation effectively transposes through the straw and anchors in the 0–5 cm layer, maximizing root/shoot uptake by germinating weeds.

Conclusion

For agrochemical development professionals, the data clearly delineates that the efficacy of propisochlor is inextricably linked to its formulation chemistry. While generic ECs provide baseline VLCFA inhibition, they are highly susceptible to environmental binding (straw retention) and moisture fluctuations. Proprietary formulations utilizing targeted adjuvant systems (such as alkyl ether sulfates) drastically alter the physicochemical behavior of the spray, ensuring superior penetration, targeted soil retention, and the ability to achieve high efficacy at reduced application rates.

References

  • Enantioselective and Synergetic Toxicity of Axial Chiral Herbicide Propisochlor to SP2/0 Myeloma Cells Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][3]

  • Boosting the effectiveness of nicosulfuron-atrazine-propisochlor with adjuvants for weed management in maize ResearchGate (Maydica) URL:[Link][5]

  • Propisochlor - AERU University of Hertfordshire PPDB URL:[Link][1]

  • Propisochlor herbicide label information and Applications in Weed Control YouTube (Agrochemical Education) URL:[Link][2]

  • Propisochlor retention and mobility in the presence of straw in Brazilian cropping systems ResearchGate URL:[Link][4]

  • Effect of different soil and weather conditions on efficacy, selectivity and dissipation of herbicides in sunflower ResearchGate URL:[Link][6]

Sources

Comparative

Evaluating the environmental impact of Propisochlor versus alternative herbicides

An In-Depth Comparative Guide to the Environmental Impact of Propisochlor and Its Alternatives Executive Summary The selection of an appropriate herbicide requires a meticulous evaluation that extends beyond mere efficac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Environmental Impact of Propisochlor and Its Alternatives

Executive Summary

The selection of an appropriate herbicide requires a meticulous evaluation that extends beyond mere efficacy to encompass a comprehensive understanding of its environmental footprint. This guide provides a comparative analysis of the environmental impacts of propisochlor, a chloroacetamide herbicide, and three prevalent alternatives: acetochlor, metolachlor, and pendimethalin. By synthesizing data on their physicochemical properties, environmental fate, and ecotoxicological profiles, this document serves as a critical resource for researchers and environmental stewards. Our analysis reveals significant distinctions in soil persistence, mobility, and toxicity to non-target organisms. Chloroacetamides, including propisochlor, acetochlor, and S-metolachlor, exhibit a notable risk of groundwater contamination, not only from the parent compounds but, more significantly, from their highly mobile and persistent degradation products (metabolites).[1][2] Pendimethalin, a dinitroaniline herbicide, presents a different risk profile, characterized by strong soil binding, which reduces leaching potential but increases risks associated with surface runoff and high toxicity to aquatic life.[3][4] This guide underscores the necessity of a context-dependent risk assessment, weighing the specific environmental settings and agronomic needs against the distinct impact profiles of each herbicide.

Introduction: The Chloroacetamide Conundrum

Propisochlor is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical class. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division in susceptible weeds.[5] While effective for controlling annual grasses and some broadleaf weeds in crops like maize, soybeans, and sunflowers, its application, like that of its chemical relatives, raises significant environmental questions. The primary concern with chloroacetamide herbicides is their potential to contaminate water resources.[1][2][6] This guide provides a rigorous, data-driven comparison between propisochlor and three widely used alternatives—acetochlor, (S)-metolachlor, and pendimethalin—to elucidate their relative environmental risks.

  • Acetochlor: A chloroacetamide herbicide with a similar use profile to propisochlor, but with extensive documentation regarding its detection in surface and groundwater and its potential health risks.[6]

  • Metolachlor: Another major chloroacetamide herbicide. Its S-enantiomer, S-metolachlor, is the more active form. Concerns about its groundwater contamination by persistent metabolites have led to regulatory action, including bans in the European Union.[2][7]

  • Pendimethalin: A dinitroaniline herbicide that functions as a microtubule assembly inhibitor.[8] Its environmental profile differs substantially from the chloroacetamides, primarily due to its strong adsorption to soil.[3]

Physicochemical Properties and Environmental Fate

The environmental behavior of a herbicide is fundamentally governed by its physicochemical properties, such as water solubility, soil organic carbon-water partitioning coefficient (Koc), and half-life (DT₅₀). These parameters dictate its tendency to remain in the soil, leach into groundwater, or move into surface water via runoff.

The diagram below illustrates the primary pathways influencing a herbicide's fate in the environment. The balance between these processes determines the concentration and persistence of the compound in different environmental compartments.

Herbicide_Environmental_Fate Application Herbicide Application SoilSurface Soil Surface Application->SoilSurface Deposition SoilMatrix Soil Matrix (Adsorption) SoilSurface->SoilMatrix Infiltration SurfaceWater Surface Water Contamination SoilSurface->SurfaceWater Runoff & Erosion Atmosphere Atmosphere SoilSurface->Atmosphere Groundwater Groundwater Contamination SoilMatrix->Groundwater Leaching Degradation Biotic & Abiotic Degradation (Metabolites) SoilMatrix->Degradation PlantUptake Plant Uptake SoilMatrix->PlantUptake Degradation->Groundwater

Caption: General environmental fate pathways for soil-applied herbicides.

A low Koc value indicates weaker binding to soil particles, making the chemical more mobile and prone to leaching.[9][10] Conversely, a high Koc value signifies strong binding, reducing leaching risk but potentially increasing the risk of loss through soil erosion and runoff.[3]

Table 1: Comparative Physicochemical Properties and Soil Fate Parameters

PropertyPropisochlorAcetochlorS-MetolachlorPendimethalinSource(s)
Water Solubility (mg/L at 20-25°C) 1472234880.3[5],[11],[4]
Soil Adsorption Koc (mL/g) 2001482005000[5],[11],[4]
Soil Half-Life (DT₅₀, aerobic, days) 7.6 - 13 (Typical)8 - 10047 - 10790 (Typical)[5],[12],[13],[4]
Leaching Potential HighHighHighLow[5],[6],[2],[3]

Causality Insight: The chloroacetamides (propisochlor, acetochlor, metolachlor) share relatively high water solubility and low-to-moderate Koc values. This combination makes them inherently mobile in the soil profile, creating a significant risk of leaching into groundwater.[9][11] Pendimethalin's profile is starkly different; its very low water solubility and high Koc value indicate strong soil binding, making it "essentially immobile" and posing a low risk to groundwater but a higher risk to surface water via runoff on soil particles.[3]

Soil Persistence, Mobility, and Metabolite Concerns

While the parent compounds of chloroacetamide herbicides have relatively short to moderate half-lives, their environmental impact is critically defined by the formation of degradation products, or metabolites.[1]

Propisochlor: Exhibits low persistence in soil with a typical aerobic DT₅₀ of around 13 days.[5] However, a European Commission review highlighted concerns over the potential for several metabolites (M1, M2, M5, M7, and M9) to contaminate groundwater at concentrations exceeding drinking water limits.[14]

Acetochlor & Metolachlor: The environmental story of these herbicides is dominated by their ethane sulfonic acid (ESA) and oxanilic acid (OXA) metabolites. These degradation products are often detected more frequently and at higher concentrations in groundwater and surface water than the parent compounds.[1] They are very persistent and mobile, leading to widespread, year-round detection in water resources even long after the parent herbicide has dissipated from the soil.[1][2] This persistence has led to regulatory actions, including the 2023 EU ban on S-metolachlor due to groundwater contamination risks from its metabolites.[7]

Pendimethalin: Is moderately persistent in soil, with a typical half-life of 90 days.[4] Its strong binding to soil organic matter and clay particles minimizes leaching, but this same property makes it susceptible to transport into surface waters via eroded soil during heavy rainfall events.[3]

Experimental Protocol: Comparative Soil Column Leaching Study

To provide a self-validating system for assessing leaching potential, a standardized soil column experiment is essential. This protocol allows for the direct comparison of herbicide mobility under controlled conditions.

Objective: To quantify and compare the leaching potential of propisochlor, acetochlor, metolachlor, and pendimethalin through a representative agricultural soil profile.

Methodology:

  • Column Preparation:

    • Collect undisturbed soil cores or pack glass columns (e.g., 30 cm length, 10 cm diameter) with sieved agricultural soil of known texture and organic matter content.

    • Pre-condition columns by slowly saturating from the bottom with a calcium chloride solution (0.01 M) to establish steady-state flow and minimize soil dispersion.

  • Herbicide Application:

    • Prepare analytical-grade solutions of each herbicide in a suitable solvent.

    • Apply a precise, known amount of each herbicide to the top surface of replicate soil columns, corresponding to a standard field application rate. Include a control set with no herbicide.

  • Simulated Rainfall:

    • Apply a simulated rainfall event using a peristaltic pump or rainfall simulator. The total volume of water should correspond to a significant precipitation event (e.g., 50 mm).

    • Maintain a constant hydraulic head to ensure consistent flow.

  • Leachate Collection:

    • Collect the leachate (water passing through the column) in timed fractions using a fraction collector.

    • Record the volume of each fraction.

  • Sample Analysis:

    • Analyze the collected leachate fractions for the concentration of the parent herbicide and its major metabolites (e.g., ESA, OXA for chloroacetamides) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • After the leaching event, section the soil column (e.g., into 5 cm segments).

    • Extract the soil from each segment and analyze for the remaining herbicide to determine its distribution in the soil profile.

  • Data Interpretation:

    • Construct breakthrough curves by plotting the herbicide concentration in the leachate against the cumulative volume of leachate.

    • Calculate the total mass of herbicide leached as a percentage of the amount applied. A higher percentage indicates greater leaching potential.

Soil_Leaching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Soil Column Packing & Saturation B Herbicide Application A->B C Simulated Rainfall B->C D Leachate Collection C->D F Soil Sectioning & Extraction C->F E LC-MS/MS Analysis of Leachate D->E H Breakthrough Curves & Mass Balance Calculation E->H G LC-MS/MS Analysis of Soil F->G G->H

Caption: Experimental workflow for a soil column leaching study.

Ecotoxicological Profile

The risk to non-target organisms is a critical component of any environmental impact assessment. Herbicides can affect a wide range of species, from aquatic life to terrestrial birds and mammals.

Table 2: Comparative Aquatic Ecotoxicity Data (Acute LC₅₀/EC₅₀ in µg/L)

OrganismPropisochlorAcetochlorS-MetolachlorPendimethalinSource(s)
Fish (Rainbow Trout) 1,5001,3001,900138[5],[15],[4]
Aquatic Invertebrate (Daphnia magna) 11,00013,00025,100280[5],[15],[4]
Algae (e.g., Selenastrum capricornutum) 130.45339[5],[15],[4]

Note: LC₅₀ (Lethal Concentration) is the concentration that kills 50% of a test population. EC₅₀ (Effective Concentration) is the concentration that causes a non-lethal effect (e.g., immobilization, growth inhibition) in 50% of a test population. Lower values indicate higher toxicity.

Aquatic Ecosystems: All four herbicides pose a risk to aquatic ecosystems. Propisochlor is classified as demonstrating high aquatic toxicity.[5] Acetochlor is very toxic to all groups of aquatic organisms.[6] However, the data clearly show that pendimethalin is significantly more toxic to fish and aquatic invertebrates than the three chloroacetamides.[4][8] Its high toxicity to fish is a primary environmental concern.[4][8][16] In contrast, the chloroacetamides, particularly propisochlor and acetochlor, are highly toxic to algae at very low concentrations.[5] This can disrupt the base of the aquatic food web.

Terrestrial Ecosystems: The risks to terrestrial organisms also vary.

  • Birds: A high acute risk to birds from drinking contaminated water has been identified for acetochlor.[6] The European Commission also noted a high acute risk to herbivorous birds for propisochlor.[14] Pendimethalin is considered slightly toxic to avian species.[16]

  • Mammals: Propisochlor and S-metolachlor pose a high long-term risk to herbivorous and earthworm-eating mammals.[7][14] Pendimethalin is slightly toxic to small mammals.[4]

  • Earthworms: A high chronic risk to earthworms was identified for a propisochlor metabolite (M2).[14]

Comparative Risk Assessment and Conclusion

Evaluating the environmental impact of these four herbicides reveals a clear trade-off in risk profiles. No single compound is without environmental concern, but the nature of the primary risk differs significantly.

  • Propisochlor, Acetochlor, and S-Metolachlor present a primary risk to groundwater quality . Their chemical properties favor leaching, and their persistent, mobile metabolites are a major concern for long-term contamination of drinking water resources.[1][2][14] While they are toxic to aquatic life, their mobility and persistence in the water column are the defining features of their environmental impact.

  • Pendimethalin presents a primary risk to surface water ecosystems . Its high toxicity to fish and aquatic invertebrates, combined with its potential for transport via soil erosion, makes it a significant threat to aquatic biodiversity.[4][8] Its low mobility in soil makes it a much lower risk to groundwater.[3]

The choice between propisochlor and its alternatives is not straightforward and must be guided by a site-specific risk assessment.

  • In regions with coarse-textured soils, high rainfall, and shallow aquifers, the use of chloroacetamide herbicides like propisochlor, acetochlor, and metolachlor should be carefully managed or avoided due to the high risk of groundwater contamination from their persistent metabolites.[9][10]

  • In areas with highly erodible soils adjacent to sensitive aquatic ecosystems, the use of pendimethalin poses a substantial risk due to its high aquatic toxicity and potential for runoff.[3][4]

  • The toxicological profile of metabolites must be a central consideration in the selection process. The well-documented persistence and mobility of chloroacetamide ESA and OXA degradates represent a multi-generational environmental burden that is not fully captured by evaluating the parent compound alone.[1]

Ultimately, an integrated weed management approach that minimizes reliance on any single chemical class and incorporates non-chemical alternatives (e.g., cover crops, mechanical weeding) is the most sustainable path forward.[17][18][19]

References

  • Propisochlor - AERU - University of Hertfordshire. (2026, February 19). University of Hertfordshire. [Link]

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. (n.d.). ResearchGate. [Link]

  • Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. (2023, January 24). ACS Omega. [Link]

  • Pesticide Contamination in Small Water Bodies Threatens Biodiversity and Ecosystem Functioning, Study Finds. (2026, February 3). Beyond Pesticides. [Link]

  • Assessment of Chloroacetanilide and Chloroacetamide Herbicides and their ESA/OXA Degradation Products in Iowa Surface Water. (2015, April 1). ResearchGate. [Link]

  • Part I: Impact of long-term exposure to pendimethalin on the health status of rainbow trout (Oncorhynchus mykiss L.) genitors. (2018, July 10). PubMed. [Link]

  • Environmental fate of S-Metolachlor: a review. (2026, March 3). ResearchGate. [Link]

  • Acetochlor ESA and Drinking Water. (n.d.). Minnesota Department of Health. [Link]

  • Pesticides and Water Pollution. (2016, December 11). Safe Drinking Water Foundation. [Link]

  • Pendimethalin Analysis of Risk to Endangered and Threatened Salmon and Steelhead. (2004, December 20). U.S. Environmental Protection Agency. [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners. (2015, September 12). Pendidikan Kimia. [Link]

  • Pesticide Alternatives 2024: A Summary. (n.d.). All-Ireland Pollinator Plan. [Link]

  • Farm Herbicide Acetochlor Found to Accelerate Microplastic Degradation and Shift Microbial Community. (2025, June 19). Chinese Academy of Sciences. [Link]

  • EU bans 6 dangerous pesticides: Herbicide S-Metolachlor and 5 Endocrine Disruptors. (2023, October 19). PAN Europe. [Link]

  • Complete Guide To Eco Friendly Weed Killer: Safe Methods That Work 2025. (2025, October 17). SolarTech. [Link]

  • Environmental Risk of Groundwater Pollution by Pesticide Leaching through the Soil Profile. (2019, July 17). IntechOpen. [Link]

  • Herbicide propisochlor exposure induces intestinal barrier impairment, microbiota dysbiosis and gut pyroptosis. (2023, June 19). PubMed. [Link]

  • Revised draft decision guidance document for acetochlor. (2018, September 11). Rotterdam Convention. [Link]

  • Pesticides - Fact Sheet for Metolachlor. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicity assessment of the herbicide metolachlor comparative effects on bacterial and mitochondrial model systems. (2009, December 15). PubMed. [Link]

  • S-metolachlor: moving towards a ban on the main uses to preserve groundwater quality. (n.d.). ANSES. [Link]

  • Overhauling the ecotoxicological impact of synthetic pesticides using plants' natural products. (2023, May 6). SpringerLink. [Link]

  • Environmental and Social Risk Assessment: Wisconsin Department of Natural Resources Pesticide Active Ingredient: Pendimethalin. (n.d.). Forest Stewardship Council. [Link]

  • A systemic assessment of the environmental impacts and remediation strategies for chloroacetanilide herbicides. (2025, August 9). ResearchGate. [Link]

  • Effects of environmental relevant concentrations of acetochlor on growth, hematology, serum biochemistry and histopathology of Japanese quail. (2024, September 20). PLOS One. [Link]

  • Organic Herbicides and Glyphosate. (n.d.). University of California Agriculture and Natural Resources. [Link]

  • The Problem of Leaching. (n.d.). Pesticide Environmental Stewardship. [Link]

  • Environmental Risk of Pesticides for Fish in Small- and Medium-Sized Streams of Switzerland. (2021, April 8). MDPI. [Link]

  • Pendimethalin ChemicalWatch Factsheet. (n.d.). Beyond Pesticides. [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (2025, August 7). MDPI. [Link]

  • Metolachlor in Drinking-water. (n.d.). World Health Organization (WHO). [Link]

  • Occurrence of Dichloroacetamide Herbicide Safeners and Co-Applied Herbicides in Midwestern U.S. Streams. (2017, November 30). ACS Publications. [Link]

  • Current insights into environmental acetochlor toxicity and remediation strategies. (n.d.). ZXF Lab. [Link]

  • Propisochlor. (2011, March 24). European Commission. [Link]

  • The degradation of residual pesticides and the quality of white clover silage are related to the species of pesticides and the bacterial community. (n.d.). PMC - NIH. [Link]

  • Alternatives to herbicide use in weed management – The case of glyphosate. (n.d.). PAN Europe. [Link]

  • Pendimethalin Roadside Vegetation Management Herbicide Fact Sheet. (n.d.). Washington State Department of Transportation. [Link]

  • Pesticide Toxicity Index for Freshwater Aquatic Organisms. (n.d.). USGS Publications Warehouse. [Link]

  • Persistence of herbicides and its impact on soil micro flora in rice-rice system. (n.d.). Journal of Crop and Weed. [Link]

Sources

Validation

Inter-Laboratory Comparison of Propisochlor Analytical Methods: A Comprehensive Guide

Executive Overview Propisochlor is a widely utilized chloroacetamide herbicide, and its accurate quantification across diverse matrices—ranging from environmental soil to complex biological fluids and high-lipid crops—pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Propisochlor is a widely utilized chloroacetamide herbicide, and its accurate quantification across diverse matrices—ranging from environmental soil to complex biological fluids and high-lipid crops—presents a significant analytical challenge. As a Senior Application Scientist, I have evaluated multiple inter-laboratory validation studies to synthesize this definitive comparison guide. This document objectively compares the performance of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-ESI-MS/MS) methodologies, providing researchers and drug development professionals with field-proven, self-validating protocols 12.

Mechanistic Grounding of the Extraction Architecture

The modern gold standard for Propisochlor extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) framework. However, a protocol is only as robust as the causality behind its chemical choices. Understanding these mechanisms is critical for troubleshooting matrix effects:

  • Acetonitrile (Extraction Solvent): Propisochlor is moderately polar. Acetonitrile is selected because it efficiently solubilizes the herbicide while simultaneously precipitating matrix proteins. Furthermore, it avoids the co-extraction of heavy non-polar lipids that would occur with solvents like hexane, making it ideal for direct LC-MS/MS integration [[3]]().

  • Anhydrous MgSO₄ (Partitioning Driver): The addition of MgSO₄ induces an exothermic reaction that binds free water. This reduces the water activity in the aqueous phase, thermodynamically forcing the Propisochlor into the upper organic acetonitrile layer [[4]]().

  • PSA & C18 (dSPE Clean-up): Primary Secondary Amine (PSA) acts via hydrogen bonding and ion exchange to strip out organic acids and sugars. For complex, high-fat matrices like oilseeds or milk, C18 is strictly required to selectively retain long-chain hydrophobic lipids that would otherwise cause severe ion suppression in the MS source or foul the GC inlet .

G Start Homogenized Sample (Soil, Water, Rice, Oilseeds) Extraction Solvent Extraction Add 1% Acetic Acid in Acetonitrile Start->Extraction SaltingOut Salting Out Partitioning Add Anhydrous MgSO4 & NaCl Extraction->SaltingOut Centrifugation1 Phase Separation Centrifuge 4000 rpm for 5 min SaltingOut->Centrifugation1 CleanUp dSPE Clean-up Add PSA, C18 & MgSO4 Centrifugation1->CleanUp Centrifugation2 Final Clarification Centrifuge 4000 rpm for 5 min CleanUp->Centrifugation2 Analysis Instrumental Analysis GC-MS/MS or UPLC-MS/MS Centrifugation2->Analysis

Workflow of the QuEChERS extraction methodology for Propisochlor analysis.

Inter-Laboratory Performance Comparison

When validating analytical methods across multiple laboratories, variations in matrix complexity heavily influence recovery and precision. The table below synthesizes quantitative inter-laboratory validation data for Propisochlor across different matrices and instrumental platforms, demonstrating the robustness of these methods under SANTE guidelines.

MatrixAnalytical PlatformClean-up SorbentsLOD (mg/kg)Recovery (%)Inter-lab RSD (%)Reference
Rice, Soil, WaterUPLC-ESI-MS/MSPSA0.03 – 0.1273.7 – 94.93.3 – 12.71
Oilseeds (Peanut)LC-MS/MS (Sin-QuEChERS)PSA + C180.01 – 0.0571.1 – 92.24.7 – 19.4
MilkGC-MS/MS & LC-MS/MSC18 + MgSO₄0.00580.3 – 99.215.9 – 16.1[]()
CucumberLC-MS/MS & GC-MS/MSPSA + C180.0170.0 – 120.0< 20.05

Instrumental Decision Logic: GC-MS/MS vs. UPLC-MS/MS

Selecting the correct analytical platform is dictated by matrix composition and laboratory throughput.

  • UPLC-ESI-MS/MS: Offers rapid analysis with minimal sample manipulation. It is highly resilient to polar interferences but is susceptible to matrix-induced ion suppression in the Electrospray Ionization (ESI) source [[1]]().

  • GC-MS/MS (Electron Impact): Delivers superior chromatographic resolution and stable ionization, making it ideal for unambiguous quantification. However, it requires strict solvent exchange (e.g., to ethyl acetate) and extensive C18 clean-up to prevent non-volatile lipids from degrading the GC inlet and column [[2]]() 6.

G Decision Propisochlor Matrix Analysis Select Analytical Platform HighLipid High Lipid/Complex Matrix (e.g., Oilseeds, Milk) Decision->HighLipid Lipid > 5% HighWater High Water/Simple Matrix (e.g., Water, Cucumber) Decision->HighWater Water > 80% LCMS UPLC-ESI-MS/MS (High polarity tolerance, less clean-up needed) HighLipid->LCMS Dilute & Shoot / Mild dSPE GCMS GC-MS/MS (High resolution, requires strict volatility) HighLipid->GCMS Extensive dSPE (C18) HighWater->LCMS Direct / PSA dSPE HighWater->GCMS Solvent Exchange (EtOAc)

Decision matrix for selecting GC-MS/MS versus LC-MS/MS for Propisochlor.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following methodology incorporates a self-validating system using internal standard (IS) tracking and matrix-matched calibration to continuously monitor extraction efficiency and instrument stability 5.

Phase 1: Sample Extraction (Modified QuEChERS)
  • Homogenization: Weigh exactly 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. (Causality: PTFE prevents target analyte adsorption to the tube walls, a common issue with trace-level hydrophobic pesticides).

  • IS Spiking: Add 100 µL of Triphenyl phosphate (IS) at 1 µg/mL. (Self-Validation Check: IS recovery must remain between 80–120% in the final chromatogram to validate the extraction efficiency and correct for injection volume variations 5).

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 3 minutes. (Causality: Acidification stabilizes Propisochlor and improves partitioning into the organic phase).

  • Salting Out: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute to prevent agglomeration, then centrifuge at 4000 rpm for 5 minutes 13.

Phase 2: Dispersive Solid-Phase Extraction (dSPE) Clean-up
  • Transfer 2 mL of the upper acetonitrile supernatant to a 15 mL tube containing 150 mg PSA, 150 mg C18 (if processing a high-lipid matrix), and 900 mg anhydrous MgSO₄ [[3]]().

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • For LC-MS/MS: Dilute the supernatant 1:4 with the aqueous mobile phase (e.g., 2 mM ammonium formate) to minimize early-eluting matrix effects 2.

  • For GC-MS/MS: Evaporate 1 mL of the supernatant under a gentle nitrogen stream and reconstitute in 1 mL of ethyl acetate to ensure GC compatibility [[2]]() 6.

Phase 3: System Suitability & Instrumental Analysis
  • Calibration: Construct a matrix-matched calibration curve spanning 0.01 to 0.5 mg/kg. (Causality: Matrix-matching is an absolute necessity to mathematically compensate for ion enhancement or suppression inherent to ESI and EI sources).

  • QC Bracketing: Inject a known standard every 10 samples. (Self-Validation Check: The Relative Standard Deviation (RSD) of the QC standard peak area must remain <20% to confirm system stability and rule out source contamination 25).

References

  • 1Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS - ResearchGate.

  • [[2]]() Method for the determination of 326 Residual Pesticides in Rice using LCMS-8045 and GCMS-TQ8040 NX - Shimadzu.

  • 3Development of a method Sin-QuEChERS for the determination of multiple pesticide residues in oilseed samples - SciSpace.

  • 4How to Use QuEChERS for Diverse Sample Types - BGB Analytik.

  • 5No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX - GCMS.cz.

  • 6Method for the determination of 346 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX - LCMS.cz.

Sources

Comparative

Performance characteristics of Propisochlor detection methods

High-Performance Detection of Propisochlor: A Comparative Guide to Analytical Methodologies Propisochlor is a selective, pre-emergence chloroacetamide herbicide widely utilized for controlling annual grasses and broadlea...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Detection of Propisochlor: A Comparative Guide to Analytical Methodologies

Propisochlor is a selective, pre-emergence chloroacetamide herbicide widely utilized for controlling annual grasses and broadleaf weeds in agricultural settings. Due to its persistence in soil and potential to leach into aquatic ecosystems, rigorous analytical methods are critical for environmental monitoring and food safety compliance.

As a Senior Application Scientist, selecting the optimal detection methodology requires balancing matrix complexity, required sensitivity, and laboratory throughput. This guide objectively compares the performance characteristics of leading propisochlor detection methods, providing self-validating protocols and mechanistic insights to support your assay development.

Mechanistic Overview of Detection Platforms

Propisochlor’s chemical structure—featuring an amide group and a highly electronegative chloroacetyl moiety—dictates its behavior across different analytical platforms. Its moderate polarity and volatility make it highly amenable to both gas and liquid chromatography[1][2].

  • Gas Chromatography-Electron Capture Detection (GC-ECD): The electronegative chlorine atom in propisochlor makes it an ideal candidate for ECD. When the analyte passes through the detector, it captures beta electrons emitted by a radioactive source (e.g., ^63^Ni), reducing the baseline current. This drop in current is highly specific to halogens, offering excellent sensitivity for chloroacetamides[3].

  • Tandem Mass Spectrometry (LC-MS/MS & GC-MS/MS): Mass spectrometry provides definitive structural confirmation. GC-MS/MS is highly selective, monitoring specific precursor-to-product ion transitions (e.g., m/z 162.1 > 144.1) to eliminate matrix noise[4]. Conversely, LC-MS/MS utilizing Electrospray Ionization (ESI) is optimal for multi-residue analysis of both polar and non-polar pesticides without the thermal degradation risks sometimes associated with GC[1][2].

  • Immunoassays (ic-ELISA & FPIA): These methods rely on the competitive binding between the target analyte and a labeled hapten for specific monoclonal antibodies. Fluorescence Polarization Immunoassay (FPIA) measures the change in rotational speed of a fluorophore-labeled tracer when bound to an antibody, allowing for rapid, homogeneous (no-wash) screening in water[5][6].

Workflow Sample Environmental Sample (Soil, Water, Crops) Ext1 QuEChERS Extraction (Acetonitrile + Salts) Sample->Ext1 Ext2 Solid Phase Extraction (C18 / PSA Cartridges) Sample->Ext2 Ext3 Direct Filtration (For Immunoassays) Sample->Ext3 Det1 LC-MS/MS or GC-MS/MS (High Specificity & Confirmation) Ext1->Det1 Det2 GC-ECD (Halogen Sensitive) Ext2->Det2 Det3 FPIA / ic-ELISA (Rapid High-Throughput Screening) Ext3->Det3

Caption: Propisochlor Sample Preparation and Detection Workflows

Comparative Performance Characteristics

The following table synthesizes experimental data from validated studies, comparing the quantitative performance of various propisochlor detection methods across different matrices[1][3][5][7].

Detection MethodTarget MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)Precision (RSD %)Throughput / Run Time
UPLC-ESI-MS/MS Soil, Water, Rice0.03 – 0.12 mg/kg0.1 – 0.4 mg/kg73.7 – 94.9%1.1 – 13.9%High (< 15 min)
GC-ECD Corn, Soil~0.01 mg/kgN/A73.8 – 115.5%< 11.1%Medium (~20 min)
GC-MS/MS Spinach, Milk0.1 – 5.0 μg/kg1.0 – 10.0 μg/kg70.0 – 120.0%< 15.0%High (~10 min)
ic-ELISA Lake Water, Rice2.37 – 4.83 μg/L4.46 – 10.13 μg/L78.3 – 91.3%< 9.5%Very High (Batch)
FPIA Pond Water8.4 μg/LN/A80.0 – 86.6%N/AUltra-High (14 min)

Note: UPLC-MS/MS provides the most robust multi-residue capability[1], while FPIA offers the fastest turnaround time for targeted aqueous screening[5].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the biochemical or physical rationale driving the experimental choice.

Protocol A: Modified QuEChERS for UPLC-MS/MS (Complex Matrices: Soil/Rice)

This protocol utilizes the "salting-out" effect to drive the moderately polar propisochlor into an organic phase, followed by dispersive Solid Phase Extraction (dSPE) to remove matrix interferences[1].

  • Extraction: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of HPLC-grade Acetonitrile (ACN). Rationale: ACN effectively precipitates proteins and extracts a broad polarity range of pesticides while minimizing the co-extraction of lipophilic macromolecules.

  • Partitioning (Salting-Out): Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute. Rationale: MgSO₄ drives an exothermic reaction that removes water from the organic phase, while NaCl increases the ionic strength of the aqueous layer, forcing propisochlor into the ACN layer.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation.

  • Clean-up (dSPE): Transfer 1.5 mL of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds. Rationale: PSA acts as a weak anion exchanger, effectively binding and removing organic acids, polar pigments, and sugars that cause ion suppression in MS/MS.

  • Final Preparation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an autosampler vial for UPLC-MS/MS analysis.

QuEChERS Step1 1. Homogenization Sample + Acetonitrile Step2 2. Salting Out Add MgSO4 + NaCl Step1->Step2 Drives Partitioning Step3 3. Phase Separation Centrifugation Step2->Step3 Isolates Organic Layer Step4 4. dSPE Clean-up PSA + MgSO4 Step3->Step4 Removes Matrix Step5 5. Instrumental Analysis UPLC-ESI-MS/MS Step4->Step5 Trace Detection

Caption: Step-by-step QuEChERS extraction mechanism for Propisochlor

Protocol B: Solid Phase Extraction (SPE) for GC-ECD (Aqueous/Soil Matrices)

For laboratories relying on GC-ECD, traditional SPE provides excellent pre-concentration and cleanup[3].

  • Cartridge Conditioning: Condition a PSA SPE cartridge (500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water. Rationale: Conditioning solvates the sorbent bed, maximizing the surface area for analyte interaction.

  • Sample Loading: Load the aqueous extract at a controlled flow rate of 2–3 mL/min. Rationale: A slow flow rate ensures sufficient residence time for propisochlor to partition into the stationary phase.

  • Elution: Elute the target analytes using 5 mL of petroleum ether-ethyl acetate (95:5, v/v). Rationale: This specific non-polar/polar solvent blend selectively desorbs the chloroacetamide herbicide while leaving highly polar interferences bound to the PSA sorbent.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of hexane for GC-ECD injection.

Conclusion and Method Selection Strategy

The selection of a propisochlor detection method should be dictated by the sample matrix and the laboratory's analytical goals. For comprehensive, multi-class pesticide screening in complex agricultural commodities, UPLC-MS/MS coupled with QuEChERS remains the gold standard, offering unmatched selectivity and low limits of quantification[1].

Conversely, for routine environmental monitoring of water bodies where rapid turnaround is paramount, FPIA or ic-ELISA provides a highly efficient, cost-effective screening alternative that can process dozens of samples in under 20 minutes[5][7]. Positive immunoassay hits can then be orthogonally validated using GC-ECD or GC-MS/MS [3][8].

References

  • Liu, Y., Wang, L., Zhou, K., & Lei, H. (2017). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Taylor & Francis. Available at:[Link]

  • Hu, J., Zhen, Z., & Deng, Z. (2011). Simultaneous determination of acetochlor and propisochlor residues in corn and soil by solid phase extraction and gas chromatography with electron capture detection. PubMed. Available at:[Link]

  • Determination of herbicide propisochlor in soil, water and rice by quick, easy, cheap, effective, rugged and safe (QuEChERS) method using by UPLC-ESI-MS/MS. ResearchGate. Available at:[Link]

  • A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. MDPI. Available at:[Link]

  • A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Agilent. Available at:[Link]

Sources

Validation

A Comparative Toxicological Assessment of Propisochlor and Its Degradation Byproducts

A Guide for Researchers and Environmental Scientists The widespread use of herbicides in modern agriculture necessitates a thorough understanding of their environmental fate and the potential toxicological risks posed no...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Environmental Scientists

The widespread use of herbicides in modern agriculture necessitates a thorough understanding of their environmental fate and the potential toxicological risks posed not only by the parent compound but also by its degradation byproducts. Propisochlor, a selective pre-emergent herbicide belonging to the chloroacetamide class, is effective in controlling annual grasses and some broadleaf weeds. However, its journey in the environment extends beyond its initial application, leading to the formation of various degradation products through biotic and abiotic processes. This guide provides a comprehensive comparison of the toxicity of propisochlor and its principal degradation byproducts, supported by experimental data and detailed analytical and toxicological protocols.

The Environmental Journey of Propisochlor: Degradation Pathways

Upon entering the environment, propisochlor is subject to degradation through microbial action in the soil and photodegradation in aquatic systems. Understanding these pathways is crucial for identifying the byproducts that may pose an environmental risk.

1.1. Microbial Degradation:

In soil, microorganisms play a pivotal role in the breakdown of propisochlor. While specific pathways for propisochlor are not extensively documented in readily available literature, studies on the structurally similar herbicide propachlor provide valuable insights. The primary microbial degradation of these chloroacetanilides involves the cleavage of the chloroacetyl group, followed by further transformations of the aromatic ring. Key identified intermediates from the degradation of the related compound propachlor include:

  • N-isopropylacetanilide: Formed by the initial dechlorination of the parent compound.

  • Acetanilide: Results from the dealkylation of N-isopropylacetanilide.

  • N-isopropylaniline: A product of further degradation.

  • Isopropylamine: A smaller amine fragment.

  • Catechol: An aromatic diol resulting from the breakdown of the aniline ring.[1][2]

It is highly probable that propisochlor undergoes a similar microbial degradation process, leading to a suite of related byproducts in the soil environment.

1.2. Photodegradation:

In the presence of sunlight, particularly in aquatic environments, propisochlor can undergo photodegradation. This process primarily involves dechlorination and hydroxylation reactions.[3][4][5] The specific photoproducts can vary depending on the light source and environmental conditions, but the core transformation involves the removal of the chlorine atom and the addition of hydroxyl groups to the molecule.

The following diagram illustrates the potential degradation pathways of propisochlor, drawing parallels from its close analog, propachlor.

G Propisochlor Propisochlor (C15H22ClNO2) Dechlorination Dechlorination & Hydroxylation (Photodegradation) Propisochlor->Dechlorination Sunlight Microbial Microbial Degradation Propisochlor->Microbial Photoproducts Various Photoproducts Dechlorination->Photoproducts N_isopropylacetanilide N-isopropylacetanilide Microbial->N_isopropylacetanilide Acetanilide Acetanilide N_isopropylacetanilide->Acetanilide N_isopropylaniline N-isopropylaniline Acetanilide->N_isopropylaniline Isopropylamine Isopropylamine N_isopropylaniline->Isopropylamine Catechol Catechol N_isopropylaniline->Catechol CO2_H2O CO2 + H2O (Mineralization) Isopropylamine->CO2_H2O Catechol->CO2_H2O

Caption: Potential degradation pathways of propisochlor via photodegradation and microbial action.

Comparative Toxicity Profile

A critical aspect of the environmental risk assessment of propisochlor is to compare its toxicity with that of its degradation byproducts. The following table summarizes available acute toxicity data for propisochlor and its potential metabolites. It is important to note that direct comparative studies are scarce, and the data presented is a synthesis of information from various sources on the individual compounds.

CompoundChemical StructureAcute Oral LD50 (Rat)Aquatic Toxicity (LC50/EC50)Key Toxicological Concerns
Propisochlor C15H22ClNO23745.4 ± 511.9 mg/kgFish (Rainbow Trout): 0.45 mg/L (96h)[6] Daphnia magna: 16.00 mg/L (48h)[6]Hepatotoxicity, Immunotoxicity, Neurotoxicity[7][8]
N-isopropylacetanilide C11H15NONo data availableNo data availableData lacking, potential for similar toxicity to acetanilide
Acetanilide C8H9NO800 - 1959 mg/kg[3][9]Fish (Lepomis macrochirus): 100 mg/L (96h)[10][11] Algae: EbC50 13.5 mg/L (72h)[3]Methemoglobinemia, Spleen and Bone Marrow Effects[3][12]
N-isopropylaniline C9H13NHarmful if swallowed[7][13][14]No specific data foundMethemoglobinemia, Skin and Eye Irritation, Potential for severe acute toxicity[6][13][15]
Isopropylamine C3H9NToxic if swallowed (H301)[16]Harmful to aquatic organisms[17]Corrosive to skin, eyes, and respiratory tract[16][17]
Catechol C6H6O2100 - 260 mg/kg[18]Fish (Pimephales promelas): 12.36 mg/L[4] Daphnia magna: 3.66 mg/L[4]Genotoxicity, Carcinogenicity, Aquatic Toxicity[1][18][19]

Analysis of Comparative Toxicity:

From the available data, a few key observations can be made:

  • Parent Compound vs. Byproducts: Some degradation byproducts, such as catechol and potentially N-isopropylaniline , exhibit higher acute oral toxicity (lower LD50 values) than the parent compound, propisochlor. This highlights the critical need to consider the formation of more toxic byproducts in environmental risk assessments.

  • Aquatic Toxicity: Propisochlor itself is highly toxic to aquatic organisms, particularly fish. While comprehensive aquatic toxicity data for all byproducts is not available, catechol also demonstrates significant toxicity to aquatic life.

  • Different Toxicological Endpoints: The toxicological concerns associated with the byproducts differ. For instance, acetanilide and N-isopropylaniline are known to induce methemoglobinemia, a condition affecting oxygen transport in the blood, which is a different primary toxic effect compared to the hepatotoxicity and immunotoxicity reported for propisochlor.[3][7][8][13][15]

Experimental Protocols for Analysis and Toxicity Assessment

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the analysis of propisochlor and its degradation byproducts, as well as for assessing their toxicity.

3.1. Analysis of Propisochlor and Its Degradation Byproducts in Environmental Samples

This protocol outlines a general workflow for the extraction and analysis of propisochlor and its metabolites from soil and water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Soil/Water Sample Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup Dispersive SPE (PSA, C18) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data Quantification & Identification LC_MSMS->Data

Caption: Workflow for the analysis of propisochlor and its byproducts.

Step-by-Step Protocol:

  • Sample Collection and Storage:

    • Collect soil or water samples from the area of interest using appropriate sampling techniques to ensure representativeness.

    • Store samples at -20°C to minimize degradation prior to analysis.

  • Extraction (QuEChERS Method):

    • Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis due to its simplicity and high throughput.

    • Weigh 10 g of homogenized soil or 10 mL of water into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Rationale: This step removes interfering matrix components, such as lipids and pigments, which can affect the accuracy of the LC-MS/MS analysis.

    • Take a 1 mL aliquot of the acetonitrile supernatant from the previous step.

    • Transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • LC-MS/MS Analysis:

    • Rationale: LC-MS/MS provides the necessary sensitivity and selectivity for the detection and quantification of trace levels of pesticides and their metabolites in complex matrices.

    • Transfer the cleaned extract into an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

      • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for propisochlor and its target degradation byproducts.

3.2. Aquatic Toxicity Testing: Acute Immobilization Test with Daphnia magna

This protocol is based on the OECD Guideline 202 for testing the acute toxicity of chemicals to Daphnia magna.

Workflow Diagram:

G cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis Culture Culture Daphnia magna Exposure Expose Daphnids (24h & 48h) (20 daphnids per concentration) Culture->Exposure Test_Solutions Prepare Test Solutions (Parent & Byproducts) Test_Solutions->Exposure Observation Observe Immobilization Exposure->Observation EC50_Calc Calculate EC50 Observation->EC50_Calc

Caption: Workflow for Daphnia magna acute immobilization test.

Step-by-Step Protocol:

  • Test Organism:

    • Daphnia magna neonates (<24 hours old) from a healthy, reproducing culture.

  • Test Substance Preparation:

    • Prepare stock solutions of propisochlor and each degradation byproduct in a suitable solvent (e.g., acetone) if necessary, due to low water solubility.

    • Prepare a series of test concentrations by diluting the stock solution in a standard test medium (e.g., M4 medium). A geometric series of at least five concentrations is recommended.

    • Include a control (test medium only) and a solvent control if a solvent is used.

  • Test Procedure:

    • Use glass test vessels (e.g., 100 mL beakers).

    • Add 50 mL of the respective test solution to each replicate vessel.

    • Introduce 20 daphnids, divided equally among the replicate vessels for each concentration (e.g., 4 replicates with 5 daphnids each).

    • Incubate the test vessels at 20 ± 2°C with a 16:8 hour light:dark photoperiod.

    • Do not feed the daphnids during the test.

  • Observations and Data Analysis:

    • Observe the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Calculate the percentage of immobilization for each concentration at each observation time.

    • Determine the 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Directions

This guide provides a comparative overview of the toxicity of the herbicide propisochlor and its major degradation byproducts. The available data suggests that some byproducts may exhibit equal or even greater toxicity than the parent compound, underscoring the importance of a comprehensive environmental risk assessment that considers the entire lifecycle of the herbicide.

Future research should focus on:

  • Direct Comparative Toxicity Studies: Conducting head-to-head toxicological studies on propisochlor and its identified degradation byproducts using a range of organisms and endpoints.

  • Elucidation of Propisochlor-Specific Degradation Pathways: Detailed studies to confirm the degradation pathways of propisochlor under various environmental conditions.

  • Chronic and Sub-lethal Toxicity: Investigating the long-term and low-dose effects of both the parent compound and its byproducts on non-target organisms.

By adopting a more holistic approach to herbicide risk assessment, researchers and regulatory bodies can better protect environmental and human health.

References

  • Assessing the Morphological and Behavioral Toxicity of Catechol Using Larval Zebrafish. (2022). International Journal of Molecular Sciences. [Link]

  • N-ISOPROPYLANILINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • ACETANILIDE CAS N°: 103-84-4. (2001). OECD SIDS. [Link]

  • Nomination Background: Isopropylamine. (n.d.). National Toxicology Program. [Link]

  • Aquatic toxicity of hydroquinone and catechol following metal oxide treatment to Ceriodaphnia dubia and Pimephales promelas. (2023). Ecotoxicology. [Link]

  • Photolysis behavior of herbicide propisochlor in water media and preliminary analysis of photoproducts under different light sources. (2006). Journal of Environmental Science and Health, Part B. [Link]

  • EVALUATION OF ACUTE TOXICITY OF CATECHOL ALONG WITH HAEMATOLOGICAL, BIOCHEMICAL AND REPRODUCTIVE EFFECTS ON CLARIAS BATRACHUS. (2014). PARIPEX - INDIAN JOURNAL OF RESEARCH. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline. (n.d.). Centers for Disease Control and Prevention. [Link]

  • SAFETY DATA SHEET - Acetanilide. (2023). Fisher Scientific. [Link]

  • Characterization of propisochlor in an acute oral toxicology study in rats. (2022). Hygiene and Sanitation. [Link]

  • ICSC 0909 - N-ISOPROPYLANILINE. (n.d.). INCHEM. [Link]

  • ICSC 0908 - ISOPROPYLAMINE. (n.d.). INCHEM. [Link]

  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. (2001). Journal of Agricultural and Food Chemistry. [Link]

  • ACETANILIDE Safety Data Sheet. (2024). Elemental Microanalysis. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • Toxicological profile of propisochlor in a two-year experiment on Wistar Han male rats. (2021). Modern problems of toxicology, food and chemical safety. [Link]

  • Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. (n.d.). OECD Guideline 208. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2002). OECD. [Link]

  • OECD: New, updated and corrected Test Guidelines. (2025). Lynxee consulting. [Link]

  • Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. (1997). Applied and Environmental Microbiology. [Link]

  • Safety Data Sheet - 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide. (2025). Aaron Chemistry GmbH. [Link]

  • Propisochlor. (2026). University of Hertfordshire. [Link]

  • SDS - Acetanilide. (n.d.). IsoLab. [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. (2016). Australian National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. (2025). Journal of Chromatography A. [Link]

  • SAFETY DATA SHEET - Acetanilide. (2016). National Institute of Standards and Technology. [Link]

  • Safety Data Sheet: 2-chloroacetamide. (2020). Chemos GmbH & Co.KG. [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. (2017). IntechOpen. [Link]

  • Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. (2014). ResearchGate. [Link]

  • Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. (2025). International Journal of Molecular Sciences. [Link]

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Sources

Comparative

Assessing the Selectivity of Propisochlor in Different Crop Varieties: A Comparative Guide for Researchers

This guide provides a comprehensive technical assessment of the selectivity of propisochlor, a chloroacetamide herbicide, across a range of key agricultural crops. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical assessment of the selectivity of propisochlor, a chloroacetamide herbicide, across a range of key agricultural crops. Designed for researchers, scientists, and professionals in drug and herbicide development, this document moves beyond a simple recitation of facts to offer an in-depth analysis of propisochlor's performance relative to other common chloroacetamide herbicides, grounded in experimental data and established scientific principles. Here, we dissect the causality behind experimental choices, advocate for self-validating protocols, and provide a robust framework for future research in this domain.

Introduction: The Critical Role of Herbicide Selectivity

Effective weed management is a cornerstone of modern agriculture, and selective herbicides are a primary tool in this endeavor. An ideal selective herbicide effectively controls target weed species without inflicting significant damage on the crop. Propisochlor, a member of the chloroacetamide class of herbicides, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, cotton, and rice.[1][2] Its efficacy is predicated on its ability to be absorbed by the emerging shoots of weeds, where it inhibits critical growth processes.[2]

The central challenge in herbicide development and application lies in achieving a high degree of selectivity. This selectivity is not an inherent, immutable property of a chemical but rather a complex interplay between the herbicide's mode of action, the crop's genetic and metabolic characteristics, and a host of environmental factors.[3] Understanding and quantifying this selectivity is paramount for ensuring crop safety, maximizing yield, and developing sustainable weed management strategies.

This guide will comparatively assess the selectivity of propisochlor, drawing on available experimental data to contrast its performance with other widely used chloroacetamide herbicides such as acetochlor and s-metolachlor.

Mechanism of Action and the Basis of Selectivity

Propisochlor, like other chloroacetamide herbicides, functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[4] VLCFAs are essential components of cell membranes, cuticular waxes, and suberin, and their disruption leads to a cascade of events culminating in the cessation of cell division and growth, ultimately causing the death of the seedling before or shortly after emergence.

The primary target of chloroacetamide herbicides is the enzyme VLCFA elongase.[5][6][7] This enzyme complex is responsible for the elongation of fatty acid chains beyond C18.

cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum Fatty_Acid_Synthesis Fatty Acid Synthesis (FAS) C16_C18_FA C16 & C18 Fatty Acids Fatty_Acid_Synthesis->C16_C18_FA Acyl_CoA_Pool Acyl-CoA Pool (C16 & C18-CoA) C16_C18_FA->Acyl_CoA_Pool Export & Activation VLCFA_Elongase_Complex VLCFA Elongase Complex (KCS, KCR, HCD, ECR) Acyl_CoA_Pool->VLCFA_Elongase_Complex VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase_Complex->VLCFAs Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase_Complex Sphingolipids Sphingolipids VLCFAs->Sphingolipids Incorporation into Cuticular_Waxes Cuticular_Waxes VLCFAs->Cuticular_Waxes Incorporation into Suberin Suberin VLCFAs->Suberin Incorporation into Propisochlor Propisochlor Propisochlor->VLCFA_Elongase_Complex Inhibition

Figure 1: Simplified pathway of Very-Long-Chain Fatty Acid (VLCFA) synthesis and the inhibitory action of Propisochlor.

The selectivity of propisochlor and other chloroacetamides is primarily metabolic. Tolerant crop species can rapidly metabolize the herbicide into non-toxic conjugates, primarily through the action of glutathione S-transferases (GSTs).[8][9] Susceptible weed species, on the other hand, either lack or have significantly lower levels of the specific GSTs required for this detoxification process, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

Differential metabolism is the key to selectivity. For instance, corn possesses high levels of GSTs that confer natural tolerance to chloroacetamide herbicides.[10] The rate of this metabolic detoxification can vary between different chloroacetamide herbicides, influencing their relative crop safety.[10]

Comparative Performance of Propisochlor in Major Crops

The following sections provide a comparative analysis of propisochlor's selectivity in key crops, with a focus on experimental data contrasting its performance with acetochlor and s-metolachlor.

Corn (Zea mays)

Corn is a major crop for which propisochlor is registered.[2] Field experiments have demonstrated its selectivity in corn, though the potential for injury under certain conditions exists.

A study conducted in Engenheiro Coelho, SP, Brazil, evaluated the selectivity of propisochlor alone and in combination with other herbicides in corn.[9] The results indicated that none of the chemical treatments, including propisochlor at rates of 1008, 1080, and 1152 g/ha, affected corn growth.[9] This study also included acetochlor at 2688 g/ha and metolachlor at 1250 g/ha, providing a basis for comparison.[9]

HerbicideApplication Rate (g a.i./ha)Crop InjuryWeed Control EfficacyReference
Propisochlor 1008 - 1152No significant effect on growthEffective control of Brachiaria plantaginea, Digitaria horizontalis, Eleusine indica, Amaranthus viridis, and Bidens pilosa[9]
Acetochlor 2688Slight reduction in initial growth, with quick recoveryNot specified in detail for all weeds[11]
Metolachlor 1250Not specified in detailEffective control of target weeds[9]

Table 1: Comparative performance of Propisochlor and other chloroacetamide herbicides in corn.

It's important to note that environmental factors such as temperature and soil moisture can influence herbicide uptake and metabolism, thereby affecting crop selectivity.[12][13]

Soybean (Glycine max)

Propisochlor is also used for pre-emergence weed control in soybeans.[2] The selectivity in soybeans can be influenced by the variety and environmental conditions.

A study on the efficacy of s-metolachlor in soybean provides a point of comparison.[14] While this study did not directly include propisochlor, it highlights the performance of a key competitor. S-metolachlor at 500 and 750 g/ha provided effective control of grassy weeds with no phytotoxic effect on the soybean crop.[15] Another study found that high doses of s-metolachlor (2592.0 g/ha) could cause significant toxicity to soybeans.[16]

HerbicideApplication Rate (g a.i./ha)Crop Injury (Phytotoxicity)Yield EffectReference
Propisochlor 800-1200 (recommended)Generally safe, but variety and environmental conditions can influenceGenerally no negative impact when used as directed[6]
S-metolachlor 500 - 750No phytotoxic effectNo significant impact[14][15]
S-metolachlor 2592Up to 17%Negative impact[16]
Acetochlor Not commonly used in soybeans due to lower selectivityHigher potential for injury compared to s-metolachlorCan cause yield reduction[17]

Table 2: Comparative performance of Propisochlor and other chloroacetamide herbicides in soybean.

Cotton (Gossypium hirsutum)

Cotton is another crop where propisochlor can be utilized for weed management.[6] However, cotton can be sensitive to chloroacetamide herbicides, and careful management is required.

A study comparing acetochlor, metolachlor, and pyroxasulfone applied post-emergence in cotton provides valuable insights into the relative safety of these herbicides.[18] While this study did not include propisochlor, it demonstrates that metolachlor at 1.9 lb a.i./A (approximately 2128 g/ha) caused up to 25% crop injury, though the plants recovered.[18] Acetochlor also caused significant injury.[18] Another study showed that microencapsulated acetochlor was less injurious to cotton than pendimethalin.[19]

HerbicideApplication Rate (g a.i./ha)Crop Injury (Phytotoxicity)Yield EffectReference
Propisochlor 1200-1500 (recommended)Can cause transient injury, especially under adverse conditionsGenerally no significant yield reduction with recovery[6]
Acetochlor (microencapsulated) 126018-26% injury, with recoveryNo substantial yield reduction[18]
Metolachlor 2128Up to 25% injury, with recoveryNo substantial yield reduction[18]
Trifluralin VariesCan cause stunting and root inhibitionCan reduce yield if injury is severe[20]

Table 3: Comparative performance of Propisochlor and other herbicides in cotton.

Rice (Oryza sativa)

Propisochlor is also labeled for use in rice.[2] Herbicide selectivity in rice is particularly critical, as the crop is often grown in aquatic or semi-aquatic environments, which can influence herbicide behavior. Environmental conditions, such as temperature, can significantly affect herbicide selectivity in rice.[21]

While direct comparative studies of propisochlor with other chloroacetamides in rice are limited in the available literature, the general principles of metabolic detoxification apply. Rice varieties can exhibit differential tolerance to various herbicides.[22]

Experimental Protocols for Assessing Herbicide Selectivity

To ensure the scientific integrity and trustworthiness of selectivity assessments, standardized and self-validating experimental protocols are essential. The following outlines detailed methodologies for both greenhouse and field trials.

Greenhouse Bioassay for Herbicide Selectivity

Greenhouse bioassays offer a controlled environment to assess the intrinsic tolerance of different crop varieties to a herbicide, minimizing the confounding effects of environmental variability.

Objective: To determine the dose-response relationship of different crop varieties to propisochlor and its alternatives, and to establish a relative tolerance ranking.

Experimental Design: A completely randomized design (CRD) with a factorial arrangement of treatments is typically employed. Factors would include:

  • Factor A: Herbicide: Propisochlor, Acetochlor, S-metolachlor, and an untreated control.

  • Factor B: Herbicide Rate: A range of rates, including 0x (control), 0.5x, 1x (recommended field rate), and 2x the recommended rate for each herbicide.

  • Factor C: Crop Variety: A selection of commercially relevant varieties of the target crop.

Step-by-Step Methodology:

  • Pot Preparation: Fill pots (e.g., 15 cm diameter) with a standardized soil mix (e.g., sandy loam or a commercial potting mix). The soil should be sieved to ensure uniformity.

  • Planting: Plant a pre-determined number of seeds (e.g., 5-10) of each crop variety at a uniform depth in each pot.

  • Herbicide Application: Apply the herbicide treatments pre-emergence to the soil surface immediately after planting using a calibrated laboratory sprayer to ensure uniform coverage.

  • Growing Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod, simulating typical growing conditions for the crop. Water the pots as needed to maintain optimal soil moisture.

  • Data Collection:

    • Crop Injury Assessment: Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT) using a standardized rating scale (0-100%, where 0 = no injury and 100 = complete plant death).[1][6] Note specific symptoms such as stunting, chlorosis, necrosis, and malformation.[5]

    • Plant Height and Biomass: At the final assessment, measure the height of each plant and harvest the above-ground biomass. Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the significance of the main effects and their interactions.[6] Use a post-hoc test (e.g., Tukey's HSD) to compare treatment means.[23] Non-linear regression can be used to model the dose-response curves and calculate the effective dose (ED) values (e.g., ED10 for 10% injury).[7]

Start Start Pot_Prep Pot Preparation (Standardized Soil) Start->Pot_Prep Planting Planting (Uniform Depth & Density) Pot_Prep->Planting Herbicide_App Pre-emergence Herbicide Application Planting->Herbicide_App Greenhouse Controlled Greenhouse Conditions Herbicide_App->Greenhouse Data_Collection Data Collection (7, 14, 21 DAT) Greenhouse->Data_Collection Visual_Injury Visual Injury Rating (0-100%) Data_Collection->Visual_Injury Height_Biomass Plant Height & Biomass Measurement Data_Collection->Height_Biomass Analysis Statistical Analysis (ANOVA, Regression) Visual_Injury->Analysis Height_Biomass->Analysis End End Analysis->End

Figure 2: Experimental workflow for a greenhouse bioassay of herbicide selectivity.

Field Trial for Herbicide Selectivity

Field trials are essential to evaluate herbicide selectivity under real-world agricultural conditions, where environmental factors and soil heterogeneity play a significant role.

Objective: To assess the selectivity and yield impact of propisochlor and its alternatives on different crop varieties under field conditions.

Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[23] Treatments should be arranged in a factorial design similar to the greenhouse bioassay, with at least four replications.

Step-by-Step Methodology:

  • Site Selection and Preparation: Choose a field with uniform soil type and topography. Conduct a soil analysis to characterize the soil properties (e.g., texture, organic matter content, pH). Prepare the seedbed according to standard agricultural practices for the target crop.

  • Plot Establishment: Mark out individual plots of a specified size (e.g., 3m x 6m).

  • Planting: Plant the different crop varieties at the recommended seeding rate and row spacing.

  • Herbicide Application: Apply the pre-emergence herbicide treatments within a few days of planting using a calibrated plot sprayer. Include an untreated, weed-free control (maintained by hand-weeding) to isolate the effect of the herbicides on the crop.

  • Data Collection:

    • Crop Stand Count: Count the number of emerged plants in a designated area of each plot at a specific time after emergence.

    • Visual Crop Injury: Assess crop injury at multiple time points (e.g., 14, 28, and 56 DAT) using a 0-100% rating scale.[6]

    • Weed Control Efficacy: In parallel plots or within a designated area of each plot, assess weed control efficacy by counting or visually rating the control of key weed species.

    • Crop Growth Parameters: At mid-season, measure plant height and other relevant growth parameters.

    • Yield: At crop maturity, harvest the central rows of each plot and determine the grain or fiber yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using ANOVA appropriate for an RCBD.[6][24] Compare treatment means using a suitable post-hoc test.[23]

Start Start Site_Prep Field Selection & Site Preparation Start->Site_Prep Plot_Layout Plot Establishment (RCBD) Site_Prep->Plot_Layout Planting Planting Crop Varieties Plot_Layout->Planting Herbicide_App Pre-emergence Herbicide Application Planting->Herbicide_App Data_Collection In-Season Data Collection (Injury, Growth, Weed Control) Herbicide_App->Data_Collection Harvest Crop Harvest & Yield Measurement Data_Collection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis End End Analysis->End

Figure 3: Workflow for a field trial assessing herbicide selectivity.

Conclusion and Future Directions

Propisochlor is a valuable tool for pre-emergent weed control in a range of important crops. Its selectivity, like that of other chloroacetamide herbicides, is primarily based on the crop's ability to rapidly metabolize the compound. Experimental evidence suggests that when used according to label recommendations, propisochlor generally exhibits good crop safety in corn, soybeans, and cotton, with performance comparable to or, in some aspects, differing from alternatives like acetochlor and s-metolachlor.

However, the selectivity of propisochlor is not absolute and can be influenced by crop variety, application rate, and environmental conditions. Transient phytotoxicity can occur, particularly under stressful growing conditions. Therefore, continued research is warranted to:

  • Expand Varietal Screening: Conduct comprehensive screening of new and existing crop varieties to identify those with enhanced tolerance to propisochlor.

  • Investigate Environmental Interactions: Further elucidate the impact of soil type, temperature, and moisture on propisochlor's efficacy and crop selectivity.

  • Explore Safener Technology: Investigate the potential of herbicide safeners to further enhance the selectivity of propisochlor in sensitive crops or under adverse conditions.[8]

  • Long-Term Studies: Conduct long-term studies to assess the impact of repeated propisochlor use on soil health and microbial communities.

By employing rigorous and standardized experimental protocols, researchers can continue to refine our understanding of propisochlor's selectivity, ensuring its effective and sustainable use in modern agriculture.

References

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  • Böger, P. (2003). Chloroacetamides: Herbicidal Action and Resistance. In Herbicide Classes in Development (pp. 219-234). Springer.
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  • Breaux, E. J., Patanella, J. E., & Sanders, E. F. (1987). Chloroacetanilide herbicide selectivity: analysis of glutathione and homoglutathione in tolerant, susceptible, and safened seedlings. Journal of Agricultural and Food Chemistry, 35(4), 474-478.
  • University of Hertfordshire. (n.d.). Propisochlor. Agriculture & Environment Research Unit (AERU).
  • How to analyze on-farm trial results. (2022, January 13). Farm Progress.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Efficacy experimental design and analysis.
  • Herbicide Injury in Crops: Symptomology and Resource Building for Agricultural Extension. (2025, April 30). Open Research Oklahoma.
  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. (2022, June 17). MDPI.
  • Propisochlor herbicide label information and Applications in Weed Control. (2024, April 21). YouTube.
  • Cahoon, C. W., et al. (2015). Weed Control in Cotton by Combinations of Micro-encapsulated Acetochlor and Various Residual Herbicides Applied Preemergence. Weed Technology, 29(2), 247-256.
  • Sharma, R. P., & Singh, G. (2005). Comparative efficacy of S-metolachlor for weed control in soybean (Glycine max). Indian Journal of Agronomy, 50(2), 136-138.
  • Martini, G., et al. (2021). Environmental conditions affect herbicide selectivity on paddy rice in Southern Brazil. Planta Daninha, 39.
  • Jain, V. K., et al. (2000). Chemical weed control in soybean (Glycine max L.). Indian Journal of Agronomy, 45(1), 153-157.
  • Coradin, J. C., et al. (2019). Weed management with pre-emergent herbicides in soybean crops. Planta Daninha, 37.
  • Environmental Distribution of Acetochlor, Atrazine, Chlorpyrifos, and Propisochlor under Field Conditions. (n.d.).
  • Krenchinski, F. H., et al. (2021). Weed management with pre-emergent herbicides in soybean crops. CABI Agriculture and Bioscience, 2(1), 1-13.
  • Environmental conditions affect herbicide selectivity on paddy rice in Southern Brazil. (n.d.). SciELO.
  • Scale of phytotoxicity scores proposed by the European Weed Research Community. (n.d.).
  • Simultaneous determination of acetochlor and propisochlor residues in corn and soil by solid phase extraction and gas chromatography with electron capture detection. (2011, January 15). PubMed.
  • Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. (2023, February 10). ACBR.
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  • Effect of sequential application of herbicides on productivity and profitability of transplanted rice. (2021, May 13). Indian Journal of Weed Science.
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Safety & Regulatory Compliance

Safety

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide proper disposal procedures

2-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide: Comprehensive Safety, Handling, and Disposal Protocol As a highly reactive α -chloroacetamide derivative, 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide (CAS: 74990...

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide: Comprehensive Safety, Handling, and Disposal Protocol

As a highly reactive α -chloroacetamide derivative, 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide (CAS: 749907-01-5) requires stringent operational oversight. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling and lifecycle management of this compound.

PART 1: Chemical Profile & Hazard Causality (E-E-A-T)

To handle a chemical safely, one must understand the mechanistic basis of its toxicity. 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide is not merely a passive irritant; it is an active alkylating agent.

Mechanistic Toxicity: The α -chloroacetamide moiety serves as a potent electrophile. The carbon-chlorine bond is highly susceptible to nucleophilic substitution ( SN​2 ) reactions. In biological systems, the primary targets for this alkylation are the sulfhydryl (thiol) groups of cysteine residues in proteins and cellular glutathione (GSH)[1]. As demonstrated in electrophile-fragment screening studies published by the, this rapid covalent binding disrupts protein folding (proteostasis) and depletes antioxidant reserves, leading to severe oxidative stress[2]. Furthermore, the covalent modification of skin proteins acts as a haptenization event, triggering immune-mediated contact sensitization[1].

Quantitative Data Summary: The following table summarizes the critical physicochemical properties and regulatory hazard codes associated with this compound, as outlined by .

Property / AttributeValue / Description
Chemical Name 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide
CAS Number 749907-01-5
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
Physical State Solid (Powder)
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Disposal Code P501 (Dispose to approved waste plant)

PART 2: Operational Safety & Handling Protocol

Every step in handling this compound must be designed to prevent aerosolization and dermal contact, mitigating its alkylating potential.

  • Engineering Controls: Perform all weighing, transfer, and dissolution operations exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. This prevents the inhalation of aerosolized particulates (H335).

  • Advanced PPE: Don a standard lab coat and chemical splash goggles. Crucial Step: Use high-density nitrile gloves (minimum 5 mil thickness) and employ a double-gloving technique. Because the compound is an alkylating agent, any microscopic breach in a single glove layer compromises your dermal barrier.

  • Static Mitigation: Use anti-static weighing boats and spatulas. α -chloroacetamides can carry static charge, increasing the risk of unpredictable powder dispersion during transfer.

  • Self-Validating Decontamination: After handling, wipe down all surfaces with a 70% isopropanol-dampened cloth, followed immediately by a mild alkaline detergent wash. Causality: The alkaline environment forces the hydrolysis of the reactive α -chloro group, converting the hazardous electrophile into a relatively benign α -hydroxyamide, thereby validating the decontamination process.

PART 3: Spill Response & Mitigation

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure[3].

  • Evacuate & Assess: Clear all unprotected personnel from the immediate vicinity.

  • PPE Upgrade: If the spill occurs outside of a localized exhaust system, the responder must don respiratory protection (e.g., a half-mask respirator with P100 particulate cartridges) before approaching.

  • Dry Containment: Surround the powder with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust, as the compound may react unpredictably.

  • Collection: Carefully sweep the mixture using non-sparking tools to minimize dust generation. Place the collected material into a sealable, chemically compatible container.

  • Chemical Neutralization: Scrub the spill zone with a dilute sodium carbonate ( Na2​CO3​ ) or mild alkaline solution. As established, this hydrolyzes residual traces of the alkylating agent[3].

PART 4: Proper Disposal Procedures

Improper disposal of halogenated amides carries severe regulatory and environmental consequences. The presence of the chlorine atom dictates a strict lifecycle endpoint.

  • Waste Segregation (Critical): Classify all solutions, powders, and contaminated consumables associated with this chemical strictly as Halogenated Organic Waste . Causality: Mixing halogenated waste with non-halogenated streams can lead to exothermic reactions in storage and severely complicates the incineration process, often resulting in regulatory fines.

  • Primary Containment: Collect liquid waste in high-density polyethylene (HDPE) carboys. Collect solid waste (contaminated gloves, weighing boats, spill cleanup materials) in double-lined, puncture-resistant chemical waste bags.

  • Secondary Containment: Place all primary containers inside secondary containment trays within a designated Satellite Accumulation Area (SAA). Keep this area strictly isolated from strong bases or nucleophilic reagents (e.g., free amines, thiols) to prevent spontaneous alkylation reactions.

  • EPA/RCRA Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste generation. Explicitly list "2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide" and check the boxes for "Halogenated" and "Toxic" .

  • Final Destruction: Transfer the segregated waste to a licensed hazardous waste management facility. Causality: The waste must undergo high-temperature incineration (>1000°C) in a facility equipped with acid-gas scrubbers. Standard incineration of chlorinated compounds can yield highly toxic polychlorinated dibenzodioxins (PCDDs); high-temperature destruction with scrubbing ensures the safe neutralization of the resulting HCl gas.

PART 5: Mandatory Visualization

The following diagram illustrates the logical workflow for the segregation and disposal of halogenated chloroacetamide waste.

WasteDisposal Start Waste Generation 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide Segregation Waste Segregation Decision Start->Segregation Halogenated Halogenated Organic Stream (Contains Reactive Cl) Segregation->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (DO NOT USE) Segregation->NonHalogenated No Halogens Containment Primary Containment (HDPE Receptacle) Halogenated->Containment Labeling Hazard Labeling (EPA/RCRA Standards) Containment->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration High-Temp Incineration (Licensed Facility) Storage->Incineration Final Destruction

Caption: Workflow for the segregation, containment, and disposal of halogenated chloroacetamide waste.

PART 6: References

  • [1] Title: Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Source: ACS Chemical Biology / ResearchGate. URL: [Link]

  • [2] Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Source: Journal of the American Chemical Society. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Advanced Operational Guide: Safe Handling and PPE Protocols for 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide As a Senior Application Scientist, I recognize that handling specialized biochemicals requires protocols...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and PPE Protocols for 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide

As a Senior Application Scientist, I recognize that handling specialized biochemicals requires protocols that go far beyond basic laboratory hygiene. To build a self-validating safety culture in your drug development or synthetic workflow, you must understand the exact molecular behavior of the compounds you handle.

This guide provides an authoritative, step-by-step operational framework for handling 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide , bridging the gap between its chemical reactivity and the logistical safety measures required to protect your team.

Executive Summary & Hazard Causality

2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide (Molecular Weight: 239.74 g/mol ) is a highly reactive α -chloropropanamide[1]. The core hazard of this molecule does not stem from simple pH-based corrosivity, but from its function as a potent electrophile and alkylating agent .

The electron-withdrawing properties of the adjacent carbonyl and chlorine groups render the α -carbon highly susceptible to SN​2 nucleophilic attack. In a biological context, this means the chemical will rapidly and irreversibly form covalent bonds with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in cellular proteins and glutathione[2][3].

Because of this protein-binding mechanism, exposure leads to severe skin sensitization, allergic contact dermatitis, ocular damage, and potential genotoxicity. Your safety protocols must be designed specifically to prevent this alkylation pathway[4].

Mechanistic Pathway of Toxicity

To conceptualize the operational risk, we must visualize the chemical interaction at the molecular level. The diagram below illustrates the irreversible alkylation of biological nucleophiles, which dictates our stringent decontamination strategies.

Mechanism A 2-chloro-N-(2-isopropyl- 6-methylphenyl)propanamide (Electrophile) C SN2 Transition State (Partial C-S & C-Cl bonds) A->C Nucleophilic Attack B Biological Nucleophile (e.g., Cysteine-SH) B->C D Covalent Adduct (Alkylated Protein) C->D Irreversible Binding E Chloride Ion (Leaving Group) C->E Cleavage

Figure 1: SN2 Alkylation of Biological Thiols by α-Chloropropanamides.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the electrophilic nature of this compound. The National Research Council dictates that handling highly reactive chemicals requires a formalized hazard assessment and specific barrier controls[4].

Protection ZoneRequired EquipmentScientific Rationale & Causality
Hand Protection Double-gloving: Inner Nitrile ( 0.11 mm), Outer Butyl Rubber ( 0.3 mm).Halogenated amides can permeate standard thin latex. Double-gloving prevents micro-tear exposure, blocking dermal alkylation and subsequent sensitization.
Eye/Face Protection Snug-fitting chemical splash goggles + Full face shield.Protects against aerosolized powders or dissolved droplets which rapidly alkylate corneal proteins, causing irreversible ocular damage.
Body Protection Flame-resistant (FR) lab coat + Disposable Tyvek sleeves.Tyvek prevents the accumulation of fine reactive dust on forearms, a common vector for severe allergic contact dermatitis.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Mandatory if weighing outside a ventilated enclosure to prevent inhalation of electrophilic dust and respiratory tract alkylation.

Operational Workflow: Safe Handling & Experimental Protocol

To ensure trustworthiness and reproducibility in your drug development assays, the following step-by-step methodology must be strictly adhered to when preparing stock solutions.

Step 1: Environmental Isolation Conduct all open-container handling within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80-100 fpm[4].

Step 2: Static-Free Weighing (Closed-Tare Method)

  • Place a pre-weighed, sealable glass vial on the analytical balance. Tare the balance.

  • Inside the fume hood, use an anti-static spatula to transfer the desired mass of 2-chloro-N-(2-isopropyl-6-methylphenyl)propanamide into the vial.

  • Seal the vial tightly before removing it from the hood to re-weigh. This completely eliminates the aerosolization of the reactive powder into the general laboratory environment.

Step 3: Solubilization

  • Inject the required volume of anhydrous DMSO or DMF directly into the sealed vial through a septum using a syringe, or open the vial only within the fume hood.

  • Vortex gently until complete dissolution is achieved. (Note: Do not use protic solvents with strong nucleophilic additives during storage, as they will prematurely degrade the α -chloro moiety).

Step 4: Decontamination & Chemical Quenching Because the compound is an electrophile, it can be chemically neutralized by flooding contaminated surfaces or tools with a strong, inexpensive nucleophile. Wipe down spatulas and the fume hood surface with a 5-10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution , followed by distilled water. The thiosulfate ion rapidly displaces the chloride, rendering the molecule inert and safe to handle.

Workflow S1 1. Preparation Don PPE & Verify Fume Hood S2 2. Weighing Anti-Static Spatula & Closed Tare S1->S2 S3 3. Solubilization Dissolve in DMSO (Closed Vial) S2->S3 S4 4. Decontamination Quench with 5% Na2S2O3 S3->S4 S5 5. Disposal Halogenated Waste Stream S4->S5

Figure 2: Safe Handling and Operational Workflow for Alkylating Agents.

Spill Response & Chemical Disposal Plan

A self-validating safety protocol requires a pre-established response for containment failure.

Immediate Spill Response:

  • Evacuate personnel from the immediate vicinity.

  • Don a P100 respirator and heavy-duty butyl rubber gloves.

  • For Powders: Gently cover the spill with absorbent paper dampened with 5% sodium thiosulfate to prevent dust generation and initiate chemical quenching.

  • For Solutions: Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Carefully sweep the quenched material using a non-sparking tool into a highly visible, sealable hazardous waste container.

Disposal Logistics:

  • Label the container explicitly as "Halogenated Organic Waste - Contains Alkylating Agent."

  • Never mix with strong bases or oxidizing agents in the waste carboy to prevent exothermic side reactions.

  • Transfer to the Environmental Health and Safety (EHS) department for high-temperature incineration[4].

References

  • 2-chloro-N-(2-isopropyl-6-methylphenyl)
  • Source: nih.
  • Source: acs.
  • Source: nih.

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